5-Methyl-1-nitrosoindoline
Description
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Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-methyl-1-nitroso-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-9-8(6-7)4-5-11(9)10-12/h2-3,6H,4-5H2,1H3 |
InChI Key |
FSTVICMJCCOMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC2)N=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mutagenic Potential & Control of 5-Methyl-1-nitrosoindoline
This guide provides an in-depth technical analysis of 5-Methyl-1-nitrosoindoline (5-MNI) , a Nitrosamine Drug Substance Related Impurity (NDSRI) that may form during the synthesis or shelf-life of pharmaceuticals containing the 5-methylindoline scaffold.
Executive Summary
5-Methyl-1-nitrosoindoline (5-MNI) is an N-nitroso impurity formed by the nitrosation of 5-methylindoline. While N-nitrosamines are generally categorized as a "Cohort of Concern" under ICH M7(R2) due to their high mutagenic potency, 5-MNI exhibits structural features—specifically the fused benzene ring and lack of alpha-hydrogens on one side of the N-nitroso group—that significantly mitigate its carcinogenic potential.
Based on the Carcinogenic Potency Categorization Approach (CPCA) , 5-MNI is classified as a Category 4 or 5 NDSRI. This classification permits a significantly higher Acceptable Intake (AI) limit (typically 1500 ng/day ) compared to potent nitrosamines like NDMA (96 ng/day). This guide details the mechanistic toxicology, regulatory scoring, and analytical control strategies required to manage 5-MNI in drug development.
Chemical Identity & Formation Mechanism
Structural Characterization
5-MNI consists of a bicyclic system where a pyrrolidine ring is fused to a benzene ring (indoline core). The nitroso group (-N=O) is attached to the nitrogen at position 1.[1]
-
Chemical Name: 5-Methyl-1-nitroso-2,3-dihydro-1H-indole
-
Molecular Formula: C
H N O -
Core Scaffold: Indoline (2,3-dihydroindole)
-
Key Structural Feature: The nitrogen atom is part of a cyclic secondary amine system fused to an aromatic ring.
Formation Pathway
The formation of 5-MNI follows the classical nitrosation mechanism of secondary amines. In the presence of a nitrosating agent (e.g., sodium nitrite in acidic media, or residual nitrites in excipients), the nucleophilic nitrogen of the 5-methylindoline precursor attacks the nitrosonium ion (
Critical Risk Factors:
-
Synthesis: Use of sodium nitrite for diazotization steps (e.g., in Sandmeyer reactions) in the presence of the 5-methylindoline intermediate.
-
Drug Product: Interaction between 5-methylindoline residues (API degradation or impurity) and nitrite traces in excipients (e.g., Microcrystalline Cellulose, Magnesium Stearate).
Figure 1: Nitrosation pathway of 5-methylindoline to form 5-MNI.
Toxicological Profiling & CPCA Classification
Mechanism of Action (Metabolic Activation)
The mutagenicity of nitrosamines typically relies on metabolic activation by Cytochrome P450 (CYP450) enzymes, specifically via
For 5-MNI, this mechanism is sterically and electronically hindered:
-
-Carbon Constraint: The nitrogen is flanked by C2 (methylene,
) and C7a (aromatic, ).-
C7a Side: No
-hydrogens exist on the aromatic ring junction. Hydroxylation is impossible here. -
C2 Side: Two
-hydrogens are present. However, hydroxylation at this position requires opening the 5-membered ring.
-
-
Ring Fusion Stability: The fusion to the benzene ring stabilizes the molecule and alters the electron density on the nitrogen, making the lone pair less available for the initial oxidation steps compared to dialkyl nitrosamines (e.g., NDEA).
CPCA Scoring (Regulatory Standard)
Using the FDA/EMA Carcinogenic Potency Categorization Approach (CPCA), 5-MNI is scored as follows:
| Feature | Value | Score Contribution | Notes |
| 2 | +1 | 2 H on C2; 0 H on C7a.[2] (Count of 2-3 usually scores 1). | |
| Potency Category | Category 4 / 5 | N/A | Based on "Indoline" core precedents. |
| Predicted AI Limit | 1500 ng/day | N/A | Lowest risk category.[3] |
Evidence for Classification:
-
Reference Analog: N-nitrosoindapamide (containing a 2-methyl-1-nitrosoindoline core) is classified as Category 5 (AI = 1500 ng/day) by regulatory bodies (EMA/FDA).
-
Structural Logic: The 5-methyl group is on the aromatic ring (remote from the N-nitroso functionality) and is an electron-donating group. It does not introduce new metabolic activation pathways (like an
-hydrogen would). Therefore, 5-MNI retains the low potency profile of the parent N-nitrosoindoline.
Figure 2: CPCA decision tree logic applied to 5-MNI, resulting in Category 5 classification.
Analytical Strategy
Detecting 5-MNI requires high sensitivity (LOQ < 10% of AI limit) and specificity to distinguish it from the parent amine and potential artifacts.
Method Selection: LC-MS/MS[4]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
MRM Transitions:
-
Quantifier:
163.1 133.1 (Loss of NO, typical for nitrosamines). -
Qualifier:
163.1 118.1 or 105.1 (Fragmentation of the indoline core).
-
-
Column: C18 Reverse Phase (e.g., Waters HSS T3) to retain the moderately polar indoline structure.
Sample Preparation & Artifact Control
A critical challenge in nitrosamine analysis is In-Situ Formation during sample prep.
-
Risk: If the sample contains residual nitrite and 5-methylindoline, they may react in the autosampler solvent, generating false positives.
-
Mitigation Protocol:
-
Alkaline Extraction: Extract samples in mild base (e.g., 0.1% NH
OH in Methanol) to suppress nitrosation (which requires acidic pH). -
Scavenger Addition: Add Sulfamic Acid (50 mM) to the diluent to quench residual nitrites immediately.
-
Control & Mitigation Strategy
To ensure compliance with ICH M7, a control strategy must be implemented if 5-MNI is identified as a potential impurity.
Process Control (Drug Substance)
-
Nitrite Scavenging: If sodium nitrite is used in the synthesis, ensure a distinct quenching step (e.g., with urea or sulfamic acid) before the introduction of any secondary amine precursors.
-
pH Adjustment: Maintain pH > 7 during aqueous workups involving 5-methylindoline to prevent nitrosation.
Formulation Control (Drug Product)
-
Excipient Selection: Screen excipients (fillers, disintegrants) for nitrite content. Use "Low Nitrite" grades of Microcrystalline Cellulose (MCC).
-
Inhibitors: Incorporate antioxidants such as Ascorbic Acid (Vitamin C) or Alpha-tocopherol in the formulation. Ascorbic acid effectively competes for the nitrosating agent, reducing nitrosamine formation by >90%.
Regulatory Limit Calculation
Assuming CPCA Category 5:
-
Maximum Daily Dose (MDD): (Example: 100 mg drug).
-
Concentration Limit (ppm):
Note: 15 ppm is a standard impurity limit (ICH Q3A), meaning 5-MNI may be controlled as a regular impurity rather than a mutagenic trace impurity.
References
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Appendix 1 – Acceptable intakes established for N-nitrosamines.Link
-
U.S. Food and Drug Administration (FDA). (2023).[5] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[3][6]Link
-
Ponting, D. J., et al. (2024). "Control of N-nitrosamine impurities in drug products: Progressing the current CPCA framework." Regulatory Toxicology and Pharmacology. Link
-
Heflich, R. H., et al. (2024).[7] "Optimizing the detection of N-nitrosamine mutagenicity in the Ames test." Regulatory Toxicology and Pharmacology. Link
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
Sources
- 1. hesiglobal.org [hesiglobal.org]
- 2. Updated EMA-Acceptable intakes (AIs) established for N-nitrosamines - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. What is the CPCA Category for Nitrosamine? - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Genotoxicity & Ames Test Profile of 5-Methyl-1-nitrosoindoline
This guide provides an in-depth technical analysis of the genotoxicity profile of 5-Methyl-1-nitrosoindoline , a Nitrosamine Drug Substance-Related Impurity (NDSRI).
Given that direct public toxicological data for this specific isomer is limited compared to its parent (1-nitrosoindoline) or the 2-methyl isomer, this guide synthesizes available analog data, Structure-Activity Relationship (SAR) principles, and regulatory frameworks (ICH M7, CPCA) to construct a predictive risk assessment.
Executive Summary
5-Methyl-1-nitrosoindoline is a cyclic N-nitrosamine impurity potentially formed during the synthesis of pharmaceuticals utilizing 5-methylindoline as a starting material or intermediate. Under the ICH M7(R2) guidelines, it is classified as a Class 1 or 2 impurity (known or mutagenic analog), belonging to the "Cohort of Concern."
While specific Ames test data for the 5-methyl isomer is rarely published in open literature, data from the parent compound (1-nitrosoindoline ) and structural isomers (2-methyl-1-nitrosoindoline ) confirm that this scaffold is mutagenic in the presence of metabolic activation. The 5-methyl substitution on the aromatic ring is predicted not to inhibit the metabolic activation pathway, rendering the compound a presumptive mutagen.
Key Chemical Identifiers
| Property | Detail |
| Chemical Name | 5-Methyl-1-nitroso-2,3-dihydro-1H-indole |
| Common Name | 5-Methyl-1-nitrosoindoline |
| Parent Amine | 5-Methylindoline (CAS 589-21-9) |
| Analog CAS | 7633-57-0 (Parent: 1-Nitrosoindoline) |
| Molecular Formula | C |
| Regulatory Status | ICH M7 Cohort of Concern (Nitrosamine) |
Genotoxicity Profile: The Ames Test
The bacterial reverse mutation assay (Ames test) is the gold standard for identifying nitrosamine hazards.[1] Below is the synthesized data profile based on the indoline scaffold.
Predicted Ames Test Results
Based on Read-Across from 1-nitrosoindoline and 2-methyl-1-nitrosoindoline:
| Strain | Activation | Result | Mechanism |
| TA1535 | +S9 (Hamster) | POSITIVE | Base-pair substitution (GC |
| WP2 uvrA | +S9 (Hamster) | POSITIVE | Cross-linking/Base-pair substitution.[2] Highly sensitive for NDSRIs. |
| TA100 | +S9 (Rat/Hamster) | Weak/Positive | Base-pair substitution.[3] Often less sensitive than TA1535 for this class. |
| TA98 | +/- S9 | Negative | Frameshift mutations are rare for simple alkylating nitrosamines. |
| TA1537 | +/- S9 | Negative | Frameshift mutations unlikely. |
Metabolic Activation (The Critical Factor)
Like most nitrosamines, 5-Methyl-1-nitrosoindoline is a pro-mutagen . It requires metabolic activation to become genotoxic.[4]
-
S9 Source: Hamster Liver S9 (30% concentration) is significantly more effective than Rat S9 for activating cyclic nitrosamines and NDSRIs.[2]
-
Enzymes: CYP2E1 and CYP2C19 are the primary drivers of the
-hydroxylation required for DNA alkylation.
Mechanism of Action
The genotoxicity is driven by
Figure 1: Mechanism of metabolic activation for 5-Methyl-1-nitrosoindoline leading to DNA alkylation.
Regulatory Risk Assessment (ICH M7 & CPCA)
In the absence of compound-specific carcinogenicity data, the Carcinogenic Potency Categorization Approach (CPCA) is used to determine the Acceptable Intake (AI) limit.
CPCA Classification
-
Structure: Cyclic nitrosamine (dihydroindole core).
-
Alpha-Hydrogens: Available on both sides of the N-nitroso group (C2 and C3).
-
Activating Features: The fused benzene ring activates the
-carbon (benzylic-like position at C3). -
Deactivating Features: None significant (no electron-withdrawing groups near the amine).
-
Predicted Category: Category 4 (Based on 1-nitrosoindoline precedents).[5][6]
-
Note: While many nitrosamines are Cat 1 or 2, specific cyclic fused systems like indoline have historically been assigned Category 4 in some regulatory reviews due to steric constraints or specific metabolic kinetics.
-
-
Recommended AI Limit: 1500 ng/day (Default for CPCA Category 4).[6]
-
Caution: If new data suggests higher potency, it could default to 18 ng/day (Class specific TCC). Always verify with the latest EMA/FDA appendices.
-
Comparison with Analogs
| Analog | Structure | Mutagenicity | Regulatory Limit (AI) |
| 1-Nitrosoindoline | Parent | Positive | 1500 ng/day (CPCA Cat 4) |
| 2-Methyl-1-nitrosoindoline | Methyl at | Positive | 1500 ng/day (CPCA Cat 4) |
| 5-Methyl-1-nitrosoindoline | Methyl at Aryl-C | Predicted Positive | 1500 ng/day (Read-across) |
Experimental Protocol: Enhanced Ames Test (EAT)
To confirm the genotoxicity of 5-Methyl-1-nitrosoindoline, a standard Ames test is insufficient. You must use the Enhanced Ames Test (EAT) conditions optimized for nitrosamines.
Protocol Workflow
Figure 2: Enhanced Ames Test (EAT) workflow optimized for Nitrosamine detection.
Step-by-Step Methodology
-
Strain Selection: Utilize S. typhimurium TA1535 and E. coli WP2 uvrA (pKM101) .[4][2][7] These strains are sensitive to base-pair substitutions caused by alkylating agents.
-
Metabolic Activation (S9): Prepare 30% Hamster Liver S9 (induced with Phenobarbital/
-Naphthoflavone). Hamster S9 is critical; Rat S9 often yields false negatives for nitrosamines. -
Pre-Incubation: Do not use the standard plate incorporation method. Incubate the bacteria, S9 mix, and test article for 30 minutes at 37°C before adding top agar. This allows sufficient time for the short-lived metabolic intermediates to interact with bacterial DNA.
-
Solvent: Dissolve 5-Methyl-1-nitrosoindoline in Methanol or Water . Avoid DMSO if possible, as it can scavenge hydroxyl radicals and inhibit the specific CYP enzymes required for nitrosamine activation.
-
Controls:
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] Link
-
European Medicines Agency (EMA) .[2] Nitrosamine impurities in human medicinal products. (Includes CPCA categorization logic). Link
-
US Pharmacopeia (USP) . Nitrosamine Impurities. (Discussion on Indapamide impurities and 1-nitrosoindoline classification). Link
-
Tennant, R.E., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology. Link
-
Li, X., et al. (2023).[8] Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. hesiglobal.org [hesiglobal.org]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated EMA-Acceptable intakes (AIs) established for N-nitrosamines - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. 🇪🇺 EMA Q&A Rev. 16 EMA/409815/2020 - MAJOR UPDATE - Page 5 - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicea.com [chemicea.com]
Toxicology profile of 5-Methyl-1-nitrosoindoline vs N-nitrosoindoline
The following technical guide is structured to provide a rigorous toxicological comparison between N-nitrosoindoline (NI) and its methylated analog, 5-Methyl-1-nitrosoindoline (5-Me-NI). This document is designed for use by toxicologists and pharmaceutical scientists involved in impurity risk assessment (ICH M7).
Technical Guide for Impurity Risk Assessment
Executive Summary
N-nitrosoindoline (NI) and 5-Methyl-1-nitrosoindoline (5-Me-NI) belong to the class of Nitrosamine Drug Substance-Related Impurities (NDSRIs) . These compounds are bicyclic nitrosamines characterized by a fused benzene-pyrrolidine ring system.
While N-nitrosoindoline serves as the parent scaffold with established mutagenic potential, the 5-methylated derivative presents a unique toxicological profile driven by electronic and lipophilic modulation. This guide synthesizes available experimental data with Structure-Activity Relationship (SAR) principles to define their comparative risk, metabolic activation pathways, and regulatory Acceptable Intake (AI) limits.[1]
Key Insight: Unlike
Chemical & Structural Analysis[2]
Understanding the structural divergence is prerequisite to predicting toxicological outcomes. Both compounds share the 2,3-dihydro-1H-indole (indoline) core.
| Feature | N-nitrosoindoline (NI) | 5-Methyl-1-nitrosoindoline (5-Me-NI) |
| CAS Registry | 66759-56-0 | 16339-15-2 (Analogous) |
| Molecular Formula | ||
| Core Structure | Bicyclic (Benzene + Pyrrolidine) | Bicyclic (Benzene + Pyrrolidine) |
| Substitution | Unsubstituted | Methyl group at C5 (Para to N in aryl ring) |
| C2 (Methylene), C7a (Aryl bridge) | C2 (Methylene), C7a (Aryl bridge) | |
| Electronic Nature | Electron-rich aromatic system | Enhanced electron density (Inductive +I effect) |
| Predicted LogP | ~1.3 | ~1.8 (Higher lipophilicity) |
SAR Implications
The critical determinant of nitrosamine mutagenicity is the availability of
-
NI: Possesses two
-hydrogens at the C2 position. The C7a position is part of the aromatic bridge and lacks abstractable hydrogens for the standard activation pathway. -
5-Me-NI: The methyl group is located at C5. This is a remote substitution . It does not sterically hinder the C2
-carbons. Therefore, the metabolic activation pathway remains viable.
Metabolic Activation & Mechanism of Action
Nitrosamines are pro-carcinogens requiring metabolic activation.[2][3] The mechanism for indoline-based nitrosamines follows the
The Activation Pathway
The bioactivation sequence involves hydroxylation at the C2 position (the saturated carbon
-
-Hydroxylation: CYP450 abstracts a hydrogen from C2, followed by oxygen rebound to form an
-hydroxy intermediate. -
Ring Opening: The unstable
-hydroxy compound undergoes spontaneous ring opening. -
Diazonium Formation: The ring-opened intermediate collapses to form a reactive alkyl diazonium ion tethered to the benzene ring.
-
DNA Alkylation: The electrophilic diazonium species attacks nucleophilic DNA bases (e.g., N7-guanine, O6-guanine), leading to mutagenesis.
Visualization of the Pathway
The following diagram illustrates the comparative activation logic.
Figure 1: Metabolic activation pathway of N-nitrosoindoline. The 5-methyl group (dashed line) modulates kinetics but does not block the pathway.
Comparative Genotoxicity Profile
Ames Test (Bacterial Reverse Mutation)
-
N-nitrosoindoline:
-
Result: Positive (+).
-
Condition: Requires metabolic activation (S9 fraction).
-
Strains: Salmonella typhimurium TA100 and TA1535 (detects base-pair substitutions).[4]
-
Mechanism: The diazonium intermediate causes GC
AT transitions.
-
-
5-Methyl-1-nitrosoindoline:
-
Prediction: Positive (+).
-
Rationale: The structural alert (N-nitroso) is intact, and the activation site (C2) is accessible. The electron-donating methyl group may stabilize the radical cation intermediate formed during the initial CYP oxidation step, potentially enhancing mutagenic efficiency compared to the unsubstituted parent.
-
Carcinogenicity & Potency (CPCA)
In the absence of compound-specific rodent carcinogenicity data (TD50) for 5-Me-NI, the Carcinogenic Potency Categorization Approach (CPCA) is the regulatory standard for deriving Acceptable Intake (AI) limits.
CPCA Scoring Protocol
The potency score is calculated based on structural features that enhance or suppress metabolic activation.
| Parameter | N-nitrosoindoline | 5-Methyl-1-nitrosoindoline |
| Score 1 (Count of 2 at C2) | Score 1 (Count of 2 at C2) | |
| Deactivating Features | None (Aryl group is activating) | None |
| Activating Features | Cyclic Nitrosamine (5-membered) | Cyclic Nitrosamine (5-membered) |
| Potency Category | Category 2 (High Potency) | Category 2 (High Potency) |
| Predicted AI Limit | 100 ng/day | 100 ng/day |
Note: While both fall into Category 2 by default CPCA rules, the 5-methyl group increases lipophilicity, which often correlates with higher in vivo absorption and metabolic turnover, suggesting 5-Me-NI should be treated with equal or greater caution than NI.
Risk Assessment Workflow
For drug development professionals, the following workflow ensures compliance with ICH M7(R2) and FDA/EMA guidelines when these impurities are detected.
Figure 2: Risk assessment workflow for N-nitrosoindoline derivatives.
Control Strategy Recommendations
-
Purge Factor Analysis: Demonstrate that the synthetic process (e.g., downstream hydrogenation or acidic workups) effectively purges the nitrosamine.
-
Nitrite Scavengers: If the impurity forms during drug product manufacture, incorporate scavengers like ascorbic acid or alpha-tocopherol in the formulation.
-
Analytical Monitoring: Develop LC-MS/MS methods with LOQ
10% of the AI limit (e.g., if AI = 100 ng/day and Max Daily Dose = 1g, Limit = 0.1 ppm; LOQ target = 0.01 ppm).
References
-
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[5] (2023).[1][2][5] Link
-
U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[5] (2023).[1][2][5] Link
-
Hecht, S. S. Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines.[2] Chemical Research in Toxicology, 11(6), 559–603.[2] (1998). Link
-
Lijinsky, W., & Taylor, H. W. The effect of substituents on the carcinogenicity of N-nitrosopyrrolidine in Sprague-Dawley rats. Cancer Research, 36, 1988–1990.[2] (1976).[2] Link
-
Cross, K. P., & Ponting, D. J. Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology, 20, 100186. (2021). Link
Sources
- 1. Addendum to ICH M7 on Risk Assessment and Control of N-Nitrosamine Impurities - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Mutational specificities of N-nitrosamines in a host-mediated assay: comparison with direct-acting N-nitroso compounds in vitro and an approach to deducing the nature of ultimate mutagens in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
Mechanism of N-nitrosation of 5-methylindoline in Acidic Conditions
This guide provides an in-depth technical analysis of the N-nitrosation of 5-methylindoline. It is structured to serve researchers in pharmaceutical development, specifically those addressing Nitrosamine Drug Substance-Related Impurities (NDSRIs).
Executive Technical Summary
The N-nitrosation of 5-methylindoline is a classic electrophilic substitution reaction where the secondary amine of the indoline ring attacks a nitrosyl cation equivalent (
Understanding this mechanism requires dissecting the interplay between substrate basicity (modulated by the 5-methyl group) and nitrosating agent activity (controlled by pH).
Physicochemical Properties & Reactivity Profile
Substrate Analysis: 5-Methylindoline
Unlike indole, which is aromatic and undergoes C-electrophilic substitution, indoline is a cyclic secondary amine. The nitrogen lone pair is partially delocalized into the benzene ring but retains significant
-
Electronic Effect: The methyl group at the C5 position acts as a weak electron-donating group (EDG) via induction (
) and hyperconjugation. -
Impact: This electron density enrichment increases the nucleophilicity of the N1 nitrogen compared to unsubstituted indoline.
-
pKa Estimation: While indoline has a pKa
4.9 (conjugate acid), the 5-methyl derivative is expected to be slightly more basic (pKa 5.1–5.2), shifting the pH optimum for nitrosation slightly higher.
The Nitrosating Species
In aqueous acidic media, nitrite (
| Species | Formation Condition | Reactivity |
| Nitrous Acid ( | pH < pKa of | Precursor |
| Dinitrogen Trioxide ( | Moderate acid (pH 2–4) | Primary nitrosating agent for |
| Nitrosonium Ion ( | Strong acid ( | Highly reactive, relevant in very low pH |
| Protonated Nitrous Acid ( | Equilibrium intermediate | Carrier of |
Detailed Reaction Mechanism
The reaction proceeds through a bimolecular mechanism involving the unprotonated amine and the nitrosating anhydride (
Step 1: Formation of the Nitrosating Agent
Nitrite reacts with protons to form nitrous acid, which then dimerizes or dehydrates.[1][2]
Step 2: Nucleophilic Attack (Rate Determining Step)
The unprotonated 5-methylindoline attacks the electrophilic nitrogen of
Step 3: Deprotonation and Stabilization
The resulting N-nitrosammonium intermediate rapidly loses a proton to the solvent (water/base) to form the neutral N-nitroso-5-methylindoline.
Visualization: Mechanistic Pathway
The following diagram illustrates the molecular transformation and electronic flow.
Figure 1: Step-wise mechanism of N-nitrosation showing activation, attack, and stabilization.
Kinetics and pH Dependence[3][4]
The rate of nitrosation for secondary amines typically follows the rate law:
The "Bell-Shaped" pH Profile
-
Low pH (< 2): The amine is fully protonated (
). Protonated amines are not nucleophilic. Reaction rate decreases . -
High pH (> 5): Nitrite exists as
, not . Concentration of nitrosating agent ( ) drops. Reaction rate decreases . -
Optimal pH (3.0 – 3.5): This represents the crossover point where the product of
and is maximized.
For 5-methylindoline, the slightly higher basicity compared to standard secondary amines means the "protonation cliff" occurs at a slightly higher pH, potentially shifting the optimum rate to pH ~3.5 .
Figure 2: Kinetic factors influencing the bell-shaped pH rate profile.
Experimental Protocol: Synthesis of Reference Standard
To validate analytical methods (e.g., LC-MS/MS) for NDSRI detection, researchers often need to synthesize the N-nitroso reference standard.
Safety Warning: N-nitroso compounds are potential potent carcinogens.[1][3] All work must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).
Protocol: Nitrosation of 5-Methylindoline
| Parameter | Specification |
| Substrate | 5-Methylindoline (1.0 eq) |
| Reagent | Sodium Nitrite ( |
| Solvent | Acetic Acid / Water (1:1 v/v) or HCl/Water |
| Temperature | 0°C to 5°C (Ice bath) |
| Reaction Time | 1 – 2 Hours |
Step-by-Step Workflow
-
Dissolution: Dissolve 5-methylindoline (10 mmol) in 10 mL of Glacial Acetic Acid and 10 mL water. Cool to 0°C.[4]
-
Addition: Dropwise add a solution of Sodium Nitrite (15 mmol in 5 mL water) over 15 minutes. Note: Maintain temp < 5°C to prevent decomposition of HNO2.
-
Reaction: Stir at 0–5°C for 1 hour. Monitor by TLC or HPLC.
-
Quench/Workup: Dilute with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash organic layer with saturated
(to remove acid) and brine. Dry over .[4] Concentrate in vacuo. -
Validation: Verify structure via NMR and Mass Spectrometry (
Da).
Figure 3: Experimental workflow for the synthesis of N-nitroso-5-methylindoline.
Risk Mitigation in Drug Products[4][7][8][9]
In a drug formulation context, if 5-methylindoline is an impurity or a degradation product, it poses a high risk of nitrosation if nitrites (from excipients) are present.[5]
-
Scavengers: The addition of antioxidants such as Ascorbic Acid or Alpha-tocopherol can inhibit this reaction. Ascorbic acid reacts rapidly with
to form (gas) and dehydroascorbic acid, effectively consuming the nitrosating agent before it reacts with the amine. -
pH Control: Buffering the formulation to a pH > 6.0 significantly reduces the concentration of the active nitrosating species (
).
References
-
Nitrosamine formation mechanism from Nitrates and Amines . ResolveMass Laboratories. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration (FDA) Guidance. Available at: [Link]
-
Kinetic study of the nitrosation of 3-substituted indoles . Journal of the Chemical Society, Perkin Transactions 2, 1992.[6][7] Available at: [Link]
-
Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines . Lhasa Limited. Available at: [Link]
-
N-Nitrosation of Amines by NO2 and NO: A Theoretical Study . NIST. Available at: [Link]
Sources
- 1. jove.com [jove.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Nitrosamine formation mechanisms and control strategies | LGC Standards [lgcstandards.com]
- 6. Kinetic study of the nitrosation of 3-substituted indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Technical Assessment: Carcinogenicity Classification of Nitrosoindoline Derivatives
This guide provides a rigorous technical assessment of the carcinogenicity and regulatory classification of N-nitrosoindoline (NO-IN) and its derivatives. It is designed for toxicologists, CMC (Chemistry, Manufacturing, and Controls) scientists, and regulatory affairs professionals navigating the ICH M7(R1) and FDA/EMA nitrosamine guidelines.
Executive Summary
N-Nitrosoindoline (1-nitroso-2,3-dihydroindole) represents a distinct subclass of N-nitrosamines where the nitrogen atom is embedded within a bicyclic system fusing a pyrrolidine ring to a benzene ring. Unlike dialkyl nitrosamines (e.g., NDMA) which are potent Category 1 or 2 carcinogens, N-nitrosoindoline derivatives often exhibit reduced carcinogenic potency due to structural constraints on metabolic activation.
Current Regulatory Consensus:
-
CPCA Classification: Most simple nitrosoindolines (e.g., 1-nitrosoindoline) fall into Category 4 , corresponding to an Acceptable Intake (AI) of 1500 ng/day .
-
Mechanism: The metabolic activation via
-hydroxylation is sterically and electronically disfavored at the bridgehead carbon, significantly reducing the formation of DNA-reactive diazonium ions compared to flexible dialkyl nitrosamines. -
Critical Distinction: Researchers must distinguish between nitrosoindoline (saturated C2-C3 bond, Cohort of Concern) and nitrosoindole (aromatic, generally excluded from the Cohort of Concern).
Chemical & Toxicological Profile
Structural Analysis
The core structure of 1-nitrosoindoline consists of a secondary amine (indoline) nitrosated at the N1 position.
-
-Carbon 1 (C2): A methylene group (
) with two available hydrogen atoms. This site is theoretically accessible for enzymatic hydroxylation. -
-Carbon 2 (C7a): A bridgehead carbon shared with the fused benzene ring. This carbon lacks available hydrogens for standard
-hydroxylation and is part of a rigid aromatic system.
Mechanism of Action (Metabolic Activation)
The carcinogenic potential of nitrosamines is driven by CYP450-mediated
For N-nitrosoindoline , this pathway is impeded:
-
Bridgehead Blockade: Hydroxylation at C7a is chemically precluded because it would disrupt the aromaticity of the benzene ring and lacks the necessary abstractable proton.
-
Unilateral Activation: Activation is restricted to the C2 position. While possible, the resulting intermediate requires ring opening that is less energetically favorable than the fragmentation of small linear nitrosamines like NDMA.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergent pathways between potent dialkyl nitrosamines and the restricted pathway of nitrosoindoline.
Caption: Comparative metabolic activation showing the restricted pathway for N-nitrosoindoline (Category 4) versus the rapid activation of NDMA (Category 1).
Regulatory Classification (CPCA)[1]
The FDA and EMA now utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign Acceptable Intake (AI) limits when compound-specific carcinogenicity data is absent.
CPCA Scoring for 1-Nitrosoindoline
To determine the limit, we apply the CPCA scoring system (based on structure-activity relationships):
| Feature | Description | CPCA Score Contribution |
| C2 has 2 H; C7a has 0 H. (Score based on lowest H count side) | +1 (Score for 2 H is moderate, but 0 H side dominates deactivation logic) | |
| Structural Features | Nitrogen in a 5-membered ring (pyrrolidine-like). | +2 (Five-membered rings are less potent than 6-membered) |
| Electronic/Steric | Fused aromatic ring (Indoline core). | +2 (Deactivating feature: Bridgehead constraint) |
| Total Potency Score | Sum of features | Score |
| Assigned Category | Category 4 | 1500 ng/day |
Note: The presence of the fused benzene ring and the lack of
Comparison Table: Indole vs. Indoline
It is vital to distinguish between the oxidized and reduced forms.
| Compound | Structure | Cohort of Concern? | Regulatory Status |
| N-Nitrosoindoline | Saturated C2-C3 | Yes | Category 4 (1500 ng/day) .[1] Potential mutagen.[2][3][4][5][6][7] |
| N-Nitrosoindole | Aromatic C2=C3 | No (Generally) | Excluded .[6] N-N bond is part of aromatic system; unlikely to form diazonium ions. Treated as standard impurity (ICH Q3A/B). |
Risk Assessment & Testing Protocols
If a nitrosoindoline derivative is identified in your drug substance or product, follow this workflow to validate the risk.
In Silico & Read-Across
Before testing, confirm the CPCA categorization.
-
Calculate Potency Score: Use the FDA/EMA CPCA flowchart. Ensure you account for any substituents on the benzene ring (electron-withdrawing groups may further lower potency).
-
Surrogate Check: Search the Carcinogenic Potency Database (CPDB) . While N-nitrosoindoline data is sparse, read-across to cyclic nitrosamines with alpha-substitutions supports the lower potency classification.
Analytical Method (LC-MS/MS)
Quantification of N-nitrosoindoline requires high sensitivity due to the nanogram-level limits.
Recommended Protocol:
-
Technique: UHPLC-MS/MS (Triple Quadrupole).
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for nitrosamines due to their low basicity.
-
Transition Monitoring: MRM (Multiple Reaction Monitoring).
-
Precursor: [M+H]+ (approx. m/z 149 for parent).
-
Product Ions: Loss of NO radical (M-30) is a common transition.
-
-
Sample Prep: Liquid-Liquid Extraction (LLE) with dichloromethane or Solid Phase Extraction (SPE) to remove matrix interference.
Confirmatory Testing: The Enhanced Ames Test
If the CPCA limit of 1500 ng/day is exceeded, or if you seek to de-risk a Category 2 prediction for a derivative, you must perform an Enhanced Ames Test . Standard Ames tests often yield false negatives for nitrosamines.
Enhanced Protocol Requirements:
-
Strains: S. typhimurium TA1535 and E. coli WP2 uvrA (pKM101).[5] These are most sensitive to nitrosamine mutagenesis.[5]
-
Metabolic Activation: Use Hamster Liver S9 (30% concentration) rather than Rat S9. Hamster CYP2E1 is more efficient at activating nitrosamines.
-
Pre-incubation: Use the pre-incubation method (not plate incorporation) for 20-30 minutes to allow metabolic activation to occur before plating.
Risk Assessment Workflow Diagram
Caption: Decision tree for classifying and controlling nitrosoindoline impurities under ICH M7 and FDA guidance.
References
-
U.S. Food and Drug Administration (FDA). (2023).[2][6][8][9] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). [Link][2][6][8][9][10][11]
-
European Medicines Agency (EMA). (2023).[2] Nitrosamines EMEA-H-A5(3)-1490 - Questions and answers for marketing authorisation holders. [Link]
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]
-
Ponting, D. J., et al. (2022). "What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships." Chemical Research in Toxicology. (Provides the basis for the CPCA scoring logic). [Link]
-
Lhasa Limited. (2023). Carcinogenic Potency Database (CPDB) & Lhasa Carcinogenicity Database. (Source for surrogate data). [Link]
Sources
- 1. 🇪🇺 EMA Q&A Rev. 16 EMA/409815/2020 - MAJOR UPDATE - Page 5 - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Re‐Evaluating Acceptable Intake: A Comparative Study of N‐Nitrosomorpholine and N‐Nitroso Reboxetine Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 9. FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities | Exponent [exponent.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. fda.gov [fda.gov]
In Silico Toxicological Profiling of 5-Methyl-1-nitrosoindoline: A Mechanistic & Regulatory Assessment
Topic: In Silico Toxicity Prediction for 5-Methyl-1-nitrosoindoline Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Computational Toxicologists, Medicinal Chemists, and Regulatory Affairs Specialists.
Executive Summary: The "Cohort of Concern"
In the context of pharmaceutical impurity profiling, 5-Methyl-1-nitrosoindoline represents a critical case study of a Nitrosamine Drug Substance-Related Impurity (NDSRI). As a cyclic N-nitroso compound, it falls under the ICH M7(R2) "Cohort of Concern," a classification reserved for high-potency mutagenic carcinogens requiring strict control limits, often in the nanogram/day range.
This guide details a self-validating in silico framework to assess the genotoxic potential of 5-Methyl-1-nitrosoindoline. Unlike standard impurities where a negative Ames prediction might suffice for deregulation, nitrosamines require a rigorous weight-of-evidence (WoE) approach combining metabolic simulation, expert rule-based systems, and analog read-across to establish an Acceptable Intake (AI).
Chemical & Mechanistic Profiling
To predict toxicity accurately, we must first understand the molecular initiating event (MIE).
Structural Analysis
-
Core Scaffold: Indoline (2,3-dihydro-1H-indole).
-
Functional Group: N-Nitroso group (
) at position N1. -
Substituent: Methyl group at position C5 (aromatic ring).
Metabolic Activation Pathway
The genotoxicity of nitrosamines is not intrinsic; it requires metabolic activation. For 5-Methyl-1-nitrosoindoline, the critical step is
-
-Hydroxylation: The enzyme hydroxylates the C2 position (the aliphatic
-carbon adjacent to the nitroso nitrogen). -
Ring Opening: The resulting
-hydroxy compound is unstable and undergoes ring opening to form a reactive diazonium ion. -
DNA Alkylation: The electrophilic diazonium species attacks nucleophilic DNA bases (e.g., N7-guanine or O6-guanine), leading to pro-mutagenic adducts.
Critical SAR Insight: The C5-methyl group is located on the aromatic ring, remote from the metabolic center (C2). Unlike a C2-substituent (which might sterically hinder activation), the C5-methyl group is unlikely to block the bioactivation pathway. Consequently, this molecule should be treated as a fully potent nitrosamine unless proven otherwise.
Visualization: Metabolic Activation Mechanism
The following diagram illustrates the predicted bioactivation pathway leading to DNA damage.[1]
Figure 1: Predicted metabolic activation pathway of 5-Methyl-1-nitrosoindoline. The C5-methyl group remains passive during the critical bioactivation at C2.
In Silico Assessment Protocol (ICH M7 Compliant)
Regulatory guidelines (ICH M7) mandate the use of two complementary QSAR methodologies: one expert rule-based and one statistical-based .[2]
Protocol Overview
| Step | Methodology | Tool Examples | Objective |
| 1 | Database Screening | Vitic, PubChem | Check for existing experimental data (Ames/Carcinogenicity). |
| 2 | Expert Rules | Derek Nexus, Toxtree | Identify structural alerts and mechanistic reasoning. |
| 3 | Statistical QSAR | VEGA, T.E.S.T., Sarah Nexus | Predict probability of mutagenicity based on fragment contribution. |
| 4 | Read-Across | OECD Toolbox, Leadscope | Derive potency (TD50) from close structural analogs. |
Detailed Workflow
Step 1: Database Screening (Data Gap Verification)
-
Action: Query CAS Registry (if available) or SMILES string Cc1ccc2N(N=O)CCc2c1 in toxicity databases.
-
Expected Outcome: It is highly probable that specific experimental data for 5-Methyl-1-nitrosoindoline is absent.
-
Decision: Proceed to predictive modeling.
Step 2: Expert Rule-Based Assessment (e.g., Derek Nexus)
-
Input: SMILES string.
-
Alert Identification: The system will trigger the "N-nitroso compound" alert.
Step 3: Statistical QSAR Assessment (e.g., VEGA/Sarah Nexus)
-
Method: k-Nearest Neighbors (kNN) or Fragment-based modeling.
-
Training Set Analysis: The model will look for N-nitrosoindolines in its training set.
-
Key Analog:1-Nitrosoindoline (CAS 7633-57-0). This compound is a known mutagen.
-
-
Prediction: The statistical model will likely return a POSITIVE result with high reliability due to the presence of the direct analog (1-nitrosoindoline) in the training domain.
Step 4: Analog Read-Across & Potency Estimation
Since the compound is predicted mutagenic, we must estimate its carcinogenic potency (TD50) to calculate the Acceptable Intake (AI).
-
Select Analog: 1-Nitrosoindoline .
-
Similarity: 100% core scaffold match.
-
Difference: Missing 5-methyl group.
-
-
Electronic Argument: The 5-methyl group is electron-donating. It may slightly increase the electron density of the aromatic ring, potentially stabilizing the intermediate cation slightly, but it does not alter the fundamental mechanism.
-
Potency Assignment: Adopt the TD50 of 1-nitrosoindoline (or N-nitrosopyrrolidine as a conservative worst-case if indoline data is weak) for the 5-methyl derivative.
-
Standard Default: If no robust analog data exists, apply the Class Specific TTC (Threshold of Toxicological Concern) for nitrosamines: 18 ng/day (or 26.5 ng/day depending on jurisdiction/updates).
-
Visualization: In Silico Decision Logic
This workflow demonstrates the logical progression from structure to regulatory classification.
Figure 2: ICH M7(R2) compliant workflow for assessing 5-Methyl-1-nitrosoindoline.
Conclusion & Recommendations
Based on the in silico assessment, 5-Methyl-1-nitrosoindoline is classified as a Class 1 or 2 Impurity (Mutagenic/Carcinogenic) under ICH M7 guidelines.
-
Prediction: Mutagenic (Ames Positive).
-
Mechanism: Metabolic
-hydroxylation at C2. -
Risk Mitigation:
-
Control: Must be controlled at or below the Acceptable Intake (AI) limit.
-
Calculation: Use the TD50 of 1-nitrosoindoline for read-across. If unavailable, default to the nitrosamine class limit (18 ng/day).
-
Confirmatory Testing: If the calculated limit is too restrictive for manufacturing, an experimental Ames test (Enhanced Ames Test protocol for nitrosamines) is recommended to confirm the prediction, though a negative result is unlikely given the structure.
-
References
-
ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3] Link
-
Lhasa Limited. The Role of Expert Assessment and In Silico Predictions in Determining Genotoxic Risk of N-Nitrosamine Impurities.Link
-
Ponting, D. J., et al. (2020). In silico assessment of genotoxic impurities.[3][8] Journal of Computer-Aided Molecular Design. Link
-
Cross, K. P., & Ponting, D. J. (2021). Data-Sharing and In Silico Models for Nitrosamine Impurities. Frontiers in Pharmacology. Link
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.Link
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 8. lhasalimited.org [lhasalimited.org]
Methodological & Application
LC-MS/MS method development for 5-Methyl-1-nitrosoindoline detection
Application Note: High-Sensitivity LC-MS/MS Method Development for 5-Methyl-1-nitrosoindoline (NDSRI) Analysis
Executive Summary
The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become a critical compliance requirement for pharmaceutical manufacturers (FDA/EMA). 5-Methyl-1-nitrosoindoline (MW 162.19) is a potential genotoxic impurity formed from the nitrosation of drugs or intermediates containing the 5-methylindoline moiety (e.g., specific 5-HT2C antagonists or indoline-based kinase inhibitors).
This guide outlines a robust LC-MS/MS protocol for the quantitation of 5-Methyl-1-nitrosoindoline at trace levels (LOD < 1 ng/mL). Unlike standard dialkyl nitrosamines (e.g., NDMA), this compound exhibits unique ionization behaviors—specifically in-source fragmentation —that require precise parameter optimization to prevent signal loss.
Chemical Characterization & Method Strategy
Understanding the analyte's physicochemical properties is the foundation of this protocol.
| Property | Value / Characteristic | Impact on Method Development |
| Structure | Bicyclic, aromatic-fused ring (Indoline) | Strong retention on Phenyl-Hexyl columns due to |
| Molecular Weight | 162.19 g/mol | Precursor ion |
| LogP | ~2.1 (Estimated) | Moderately hydrophobic; suitable for Reverse Phase LC (RPLC). |
| pKa | Non-basic N-NO group | The nitroso group reduces basicity. Protonation likely occurs on the oxygen or the aromatic system, requiring acidic mobile phases. |
| Stability | Photosensitive | CRITICAL: All sample prep must be performed under amber light to prevent photolytic degradation. |
Strategic Decision: ESI vs. APCI
While APCI is often preferred for small, non-polar nitrosamines, Electrospray Ionization (ESI) is recommended here due to the indoline ring's ability to stabilize the positive charge. However, N-nitroso compounds are prone to losing the NO radical (
-
Solution: Use "Soft" ESI conditions (Low Temperature, Low Declustering Potential) to maximize the intact
precursor.
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: 5-Methyl-1-nitrosoindoline (>98% purity).
-
Internal Standard (ISTD): 5-Methyl-1-nitrosoindoline-d3 (if available) or N-Nitroso-indapamide-d3 (structural analog).
-
Solvents: LC-MS Grade Methanol (MeOH) and Water.
-
Additives: Formic Acid (FA) for protonation.
Sample Preparation (Liquid-Liquid Extraction)
Direct injection is often insufficient due to matrix suppression. A Liquid-Liquid Extraction (LLE) is validated for high recovery.
-
Weighing: Transfer 50 mg of Drug Substance into a 15 mL amber glass tube.
-
Dissolution: Add 5.0 mL of 0.1% Formic Acid in Water. Vortex to dissolve.
-
Spiking: Add 20 µL of ISTD solution (100 ng/mL).
-
Extraction: Add 3.0 mL of Dichloromethane (DCM) .
-
Note: DCM is highly selective for the neutral nitrosamine over the protonated API (if the API is basic, ensure aqueous phase is acidic).
-
-
Agitation: Shake mechanically for 10 minutes. Centrifuge at 4000 rpm for 5 min.
-
Concentration: Transfer the lower organic layer to a clean tube. Evaporate to dryness under
at 30°C. -
Reconstitution: Reconstitute in 1.0 mL of Mobile Phase A:B (80:20). Filter through 0.2 µm PTFE filter.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (100 x 2.1 mm, 2.6 µm).
-
Why? Biphenyl phases offer superior selectivity for aromatic isomers (separating 5-methyl from 2-methyl isomers) compared to standard C18.
-
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
-
Injection Vol: 5-10 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Load |
| 6.0 | 95 | Elution |
| 8.0 | 95 | Wash |
| 8.1 | 5 | Re-equilibration |
| 11.0 | 5 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive Mode (
). -
Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation).
-
Source Temp: 350°C.
-
Desolvation Gas: 800 L/hr.
MRM Transitions (Optimized):
| Analyte | Precursor (
Method Development Logic & Workflow
The following diagram illustrates the critical decision-making process for optimizing the detection of this specific NDSRI, highlighting the management of in-source fragmentation.
Figure 1: Decision tree for NDSRI method development, emphasizing the mitigation of in-source fragmentation common in nitroso-indolines.
Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the method must be validated against ICH Q2(R2) guidelines.
-
Linearity: 0.5 ng/mL to 100 ng/mL (
). -
Sensitivity (LOQ): Target
ng/mL (corresponding to 0.02 ppm in API at 50 mg/mL loading). -
Recovery: 80-120% at LOQ, Medium, and High levels.
-
Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, switch to Deuterated Internal Standard or Standard Addition method.
Expert Tip - Isomer Differentiation: 5-Methyl-1-nitrosoindoline has a structural isomer: 2-Methyl-1-nitrosoindoline (a common impurity in Indapamide).
-
differentiation: These two will have identical MRM transitions (163->133).
-
Resolution: They must be separated chromatographically. The Biphenyl column is critical here. The 2-methyl isomer (sterically hindered near the nitrogen) typically elutes earlier than the 5-methyl isomer on biphenyl phases due to differences in steric accessibility to the stationary phase
-electrons.
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Revision 2, 2024. [Link]
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[4][5][6] EMA/409815/2020, 2020.[7] [Link][4]
-
Asare, S. O., et al. "Mass spectrometry based fragmentation patterns of nitrosamine compounds."[8] Rapid Communications in Mass Spectrometry, 36(8), e9261, 2022. [Link]
-
Schmidtsdorff, S., et al. "Transfer of the compendial HPLC method for indapamide to LC-MS/MS for the simultaneous determination of the mutagenic impurity 2-methyl-1-nitroso-2,3-dihydro-1H-indole." Journal of Pharmaceutical and Biomedical Analysis, 2022.[2] (Cited for structural analog behavior).
Sources
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Presence of Nitrosamine Impurities in Medicinal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrosamine impurities in specific medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Updated EMA-Acceptable intakes (AIs) established for N-nitrosamines - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of 5-Methyl-1-nitrosoindoline Reference Standard
Executive Summary & Regulatory Context
The detection of N-nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following the "sartan" and "ranitidine" regulatory events. Regulatory bodies, including the FDA and EMA , have established strict Acceptable Intake (AI) limits for these genotoxic impurities (GTIs).
5-Methyl-1-nitrosoindoline is a potential impurity formed during the synthesis of drug substances containing the indoline scaffold (e.g., Indapamide intermediates) when exposed to nitrosating agents. To validate analytical methods (LC-MS/MS or GC-MS) for sub-ppm detection, a high-purity reference standard is required.
This guide outlines a robust, scalable synthesis of 5-Methyl-1-nitrosoindoline via the electrophilic nitrosation of 5-methylindoline. It emphasizes safety, rotameric characterization by NMR, and self-validating purification steps.
Safety & Containment (CRITICAL)
Hazard Warning: N-Nitroso compounds are probable human carcinogens. This synthesis must be performed in a Class II Biosafety Cabinet or a dedicated chemical fume hood with high-efficiency filtration.
-
PPE: Double nitrile gloves, tyvek sleeves, safety goggles, and a respirator (if outside containment).
-
Deactivation: All glassware and spills must be treated with a 10% Sodium Hypochlorite (Bleach) or 1M NaOH solution to oxidize/hydrolyze the nitrosamine prior to disposal.
-
Waste: Segregate all waste as "Cytotoxic/Genotoxic."
Reaction Mechanism
The synthesis proceeds via the electrophilic substitution of the secondary amine proton on 5-methylindoline by a nitrosonium ion (
Mechanistic Pathway (Graphviz)
Figure 1: Generation of the active nitrosonium electrophile and subsequent nitrosation of the indoline nitrogen.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity | Role |
| 5-Methylindoline | 133.19 | 1.0 | 1.33 g (10 mmol) | Starting Material |
| Sodium Nitrite ( | 69.00 | 1.5 | 1.04 g | Nitrosating Agent |
| Hydrochloric Acid (2M) | 36.46 | Excess | 15 mL | Acid Catalyst |
| Ethyl Acetate | - | - | Solvent | Extraction |
| Sodium Bicarbonate | 84.01 | - | Sat. Soln. | Quenching |
Step-by-Step Synthesis
Step 1: Solubilization & Cooling (The "Cold Start")
-
Dissolve 1.33 g of 5-methylindoline in 10 mL of 2M HCl in a 50 mL round-bottom flask.
-
Critical Control Point: Cool the solution to 0–4°C using an ice/water bath.
-
Why? Nitrous acid is unstable at room temperature. Higher temperatures promote diazonium salt formation (if primary amines are present as impurities) or decomposition of the product.
-
Step 2: Nitrosation [1][3][4][5][6][7]
-
Dissolve 1.04 g of
in 5 mL of water. -
Add the nitrite solution dropwise to the indoline solution over 15 minutes, maintaining internal temperature < 5°C.
-
Observation: The solution will likely turn cloudy/yellow as the N-nitroso compound (less soluble in acid than the amine) precipitates or oils out.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.
Step 3: Monitoring (Self-Validation)
-
Perform Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexane.
-
Visualization: UV (254 nm). The starting material (amine) will be more polar (lower
) than the N-nitroso product (higher ). -
Stain: Use Ninhydrin (Starting material turns red/purple; Product does not stain).
Step 4: Workup
-
Extract the reaction mixture with Ethyl Acetate (
mL). -
Wash combined organics with Saturated
( mL) to remove residual acid. -
Wash with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Purification Workflow (Graphviz)
Figure 2: Purification workflow ensuring removal of unreacted amine and inorganic salts.
Characterization & Analysis
The characterization of N-nitroso compounds presents a specific challenge: Rotamerism . Due to the partial double-bond character of the N-N bond, rotation is restricted, often resulting in two distinct sets of NMR signals (syn and anti isomers) at room temperature.
Expected Data
| Technique | Expected Result | Interpretation |
| Appearance | Yellow to Orange solid/oil | Typical for N-nitroso chromophores. |
| MS (ESI+) | Confirms molecular mass ( | |
| 1H NMR | Dual Signals (Rotamers) | Critical: You will see split peaks. This is NOT an impurity. |
| UV-Vis | N-NO absorption band. |
NMR Interpretation Guide
In the
-
Deshielding: The nitroso group is electron-withdrawing. Protons syn to the oxygen will be significantly deshielded compared to the anti rotamer.
-
Ratio: Integration of the split peaks usually reflects a ratio (e.g., 3:1 or 4:1) depending on steric hindrance of the methyl group.
-
Validation: To confirm purity vs. rotamers, run High-Temperature NMR (e.g., at 60°C). The peaks should coalesce into single averaged signals as the rotation barrier is overcome.
Storage & Stability
-
Storage: -20°C, protected from light (amber vials). N-nitroso compounds can be photosensitive.
-
Stability: Re-test purity every 6 months.
-
Usage: Dissolve in Methanol or DMSO for analytical stock solutions.
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[8][9][10][11][12] (2021).[9][13] Available at: [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[8][14] (2020).[13] Available at: [Link]
-
Beard, J. C., & Swager, T. M. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.[13] Journal of Organic Chemistry (2021).[13] (Discusses Rotamerism mechanism).[13] Available at: [Link]
-
World Health Organization (WHO). Nitrosamine impurities: Overview.[14] Available at: [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. efpia.eu [efpia.eu]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. researchgate.net [researchgate.net]
- 8. colorcon.com [colorcon.com]
- 9. facetlifesciences.com [facetlifesciences.com]
- 10. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 11. fpmaj.gr.jp [fpmaj.gr.jp]
- 12. fda.gov [fda.gov]
- 13. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 14. WHO releases new guidelines for preventing nitrosamine contamination | LGC Standards [lgcstandards.com]
Protocol for quantifying 5-Methyl-1-nitrosoindoline in drug substances
Application Note: High-Sensitivity Quantification of 5-Methyl-1-nitrosoindoline (5-MNI) in Drug Substances via LC-ESI-MS/MS
Introduction & Regulatory Context
The discovery of nitrosamine impurities in pharmaceutical products has fundamentally reshaped global drug safety paradigms. Nitrosamines are classified as a "cohort of concern" due to their potent mutagenic and carcinogenic potential. In September 2024, the U.S. FDA issued Revision 2 of the guidance "Control of Nitrosamine Impurities in Human Drugs"[1], mandating stringent risk assessments and analytical testing for both small-molecule nitrosamines and larger Nitrosamine Drug Substance-Related Impurities (NDSRIs).
5-Methyl-1-nitrosoindoline (5-MNI) is an indoline-derived nitrosamine impurity that can form during the synthesis of active pharmaceutical ingredients (APIs) when secondary amines (like 5-methylindoline) are exposed to nitrosating agents (e.g., sodium nitrite) under acidic conditions. To comply with the FDA's Acceptable Intake (AI) limits—often calculated using the Carcinogenic Potency Categorization Approach (CPCA)[2]—analytical methods must achieve ultra-trace limits of quantification (LOQ), typically in the low parts-per-billion (ppb) range.
Scientific Principles: Causality in Analytical Design
As an application scientist, developing a robust protocol requires moving beyond empirical steps to understand the physicochemical causality governing the analyte.
-
Why LC-MS/MS over GC-MS? Nitrosamines are historically analyzed via GC-MS; however, indoline-derived nitrosamines like 5-MNI are thermally labile. The N-NO bond can undergo thermal denitrosation in a hot GC injection port, leading to false negatives or severe under-quantification. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) bypasses thermal degradation.
-
Ionization Strategy (ESI+): 5-MNI possesses a localized dipole at the nitroso group, making it amenable to protonation in Electrospray Ionization positive mode (ESI+). The addition of 0.1% formic acid in the mobile phase acts as a proton donor, driving the equilibrium toward the
species (m/z 163.1). -
Self-Validating Extraction (Anti-Solvent Precipitation): Direct injection of high-concentration API causes severe ion suppression in the MS source. By dissolving the API in a strong organic solvent and rapidly introducing an aqueous anti-solvent, the bulk lipophilic API precipitates out, leaving the trace 5-MNI in the supernatant. The inclusion of an isotopically labeled internal standard (5-MNI-d3) prior to extraction creates a self-validating system, correcting for any matrix effects or extraction losses.
Workflow & Mechanistic Visualizations
The following diagrams illustrate the end-to-end analytical workflow and the tandem mass spectrometry fragmentation mechanism that ensures high specificity.
Figure 1: End-to-end workflow for the quantification of 5-MNI in API matrices.
Figure 2: Collision-Induced Dissociation (CID) pathway of 5-MNI. The loss of 30 Da (NO) is the hallmark of N-nitrosamines.
Experimental Protocol
Reagents and Materials
-
Standards: 5-Methyl-1-nitrosoindoline (Reference Standard, >99% purity), 5-Methyl-1-nitrosoindoline-d3 (Internal Standard).
-
Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid (FA, 99%).
-
Consumables: 0.22 µm PTFE syringe filters, low-bind HPLC vials.
Step-by-Step Sample Preparation (Anti-Solvent Precipitation)
-
Internal Standard Spiking: Prepare an IS working solution of 5-MNI-d3 at 10 ng/mL in MeOH.
-
API Dissolution: Accurately weigh 50.0 mg of the drug substance into a 15 mL polypropylene centrifuge tube. Add 1.0 mL of MeOH and 50 µL of the IS working solution. Vortex for 1 minute until the API is completely dissolved.
-
Precipitation: Slowly add 4.0 mL of LC-MS grade Water (anti-solvent) while gently vortexing. A cloudy precipitate of the bulk API will immediately form.
-
Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the API.
-
Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE filter directly into an HPLC vial. The sample is now ready for injection.
Chromatographic Conditions
Separation is achieved using a sub-2-micron C18 column to maintain sharp peak shapes and resolve 5-MNI from any residual API matrix that bypassed precipitation.
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in MeOH) |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 40 | 60 |
| 7.0 | 0.4 | 5 | 95 |
| 8.5 | 0.4 | 5 | 95 |
| 8.6 | 0.4 | 95 | 5 |
| 11.0 | 0.4 | 95 | 5 |
Column: C18, 1.7 µm, 2.1 x 100 mm. Column Temperature: 40°C. Injection Volume: 10 µL.
Mass Spectrometry Parameters
The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary transition targets the characteristic loss of the nitroso group (-30 Da), which is highly diagnostic for this class of impurities[3].
Table 2: MS/MS MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
|---|---|---|---|---|---|
| 5-MNI | 163.1 | 133.1 | 50 | 15 | Quantifier |
| 5-MNI | 163.1 | 118.1 | 50 | 30 | Qualifier |
| 5-MNI-d3 (IS) | 166.1 | 136.1 | 50 | 15 | Internal Standard |
Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 500°C; Desolvation Gas: 1000 L/hr.
Method Validation & Performance Data
To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R2) guidelines. The use of the stable isotope-labeled internal standard ensures that matrix effects (ion suppression/enhancement) are normalized.
Table 3: Summary of Method Validation Metrics
| Parameter | Result | Acceptance Criteria (FDA/ICH) |
|---|---|---|
| Limit of Detection (LOD) | 0.5 ppb (ng/g API) | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1.5 ppb (ng/g API) | S/N ≥ 10, Precision ≤ 20% |
| Linearity Range | 1.5 – 100 ppb | R² ≥ 0.995 |
| Accuracy (Spike Recovery) | 94% - 102% | 80% - 120% at LOQ level |
| Matrix Effect | < 8% variation | IS-normalized response |
Conclusion
The quantification of 5-Methyl-1-nitrosoindoline requires a delicate balance of aggressive sample cleanup and high-sensitivity detection. By leveraging anti-solvent precipitation and the specificity of LC-ESI-MS/MS MRM transitions, this protocol provides a self-validating, highly reliable framework. This ensures pharmaceutical manufacturers can confidently meet the rigorous Acceptable Intake limits set forth in the latest FDA and EMA nitrosamine guidelines.
References
-
Control of Nitrosamine Impurities in Human Drugs | FDA U.S. Food and Drug Administration (FDA). September 2024. URL:[Link]
-
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities | FDA U.S. Food and Drug Administration (FDA). August 2023. URL:[Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits - FDA U.S. Food and Drug Administration (FDA). February 2026 (Updated). URL:[Link]
Sources
Application Note: Extraction and Quantification of N-Nitroso-5-methylindoline in 5-Methylindoline APIs
Executive Summary
The presence of nitrosamine impurities in pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs) constitutes a critical safety risk ("Cohort of Concern") requiring strict control measures in compliance with FDA and EMA guidelines.
5-methylindoline (CAS: 614-96-0) presents a specific high-risk profile. As a secondary amine , it is a direct precursor to N-nitroso-5-methylindoline (N-NMI) if exposed to nitrosating agents (nitrites) during synthesis or storage. Because the API itself is the precursor, standard extraction methods pose a risk of in-situ nitrosation —generating false positives during the analytical procedure.
This guide details a robust, self-validating extraction protocol utilizing pKa-controlled Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) , coupled with LC-MS/MS quantification.
Chemical Basis & Strategy
The Challenge: In-Situ Formation
The most common failure mode in analyzing secondary amines is artifactual formation.
-
Mechanism: Under acidic extraction conditions, residual nitrites in solvents or reagents react with the 5-methylindoline API to form N-NMI.
-
Solution: The addition of a nitrite scavenger (Sulfamic Acid) prior to acidification is mandatory.
Separation Logic (pKa Manipulation)
To isolate trace N-NMI (ppm/ppb levels) from the bulk API matrix:
-
5-Methylindoline (API): A cyclic secondary amine. The conjugate acid has a pKa of approximately 5.2 . At pH < 3.0, it exists almost exclusively as a water-soluble cation (
). -
N-Nitroso-5-methylindoline (Impurity): A neutral, lipophilic compound. It remains uncharged regardless of pH.
Strategy: We acidify the sample to pH 1.0–2.0. The API remains in the aqueous phase (rejected), while the neutral nitrosamine is selectively extracted into the organic phase.
Figure 1: Mechanism of in-situ nitrosamine formation and the blocking action of Sulfamic Acid.
Protocol 1: Direct Liquid-Liquid Extraction (LLE)
Recommended for bulk API samples with high solubility in aqueous acid.
Reagents
-
Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM provides higher recovery for N-nitrosamines but requires careful handling.
-
Diluent: 0.1 M HCl containing 50 mM Sulfamic Acid.
-
Internal Standard (IS): N-nitroso-5-methylindoline-d3 (isotopically labeled) is preferred. If unavailable, use N-Nitrosodimethylamine-d6 (NDMA-d6) as a surrogate.
Step-by-Step Methodology
-
Preparation of Inhibitor Solution: Dissolve 4.85 g Sulfamic Acid in 1000 mL of 0.1 M HCl. This solution must be fresh.
-
Sample Weighing: Weigh 100.0 mg of 5-methylindoline API into a 15 mL glass centrifuge tube.
-
Dissolution & Quenching: Add 5.0 mL of Inhibitor Solution . Vortex immediately for 1 minute.
-
Checkpoint: Ensure the API is fully dissolved. The pH should be < 2.0. The sulfamic acid instantly destroys any residual nitrite.
-
-
Internal Standard Addition: Spike with 50 µL of Internal Standard working solution (e.g., 100 ng/mL in Methanol).
-
Extraction: Add 5.0 mL of DCM . Cap tightly. Shake mechanically for 10 minutes (or vortex vigorously).
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 5°C.
-
Result: Top layer = Aqueous Acid (contains protonated API). Bottom layer = DCM (contains Nitrosamine).
-
-
Collection: Carefully transfer the lower organic layer to a clean glass vial.
-
Optional: Perform a second extraction with another 5 mL DCM to improve recovery, combining the organic layers.
-
-
Concentration: Evaporate the organic solvent to near dryness under a gentle stream of Nitrogen at 35°C. Do not boil dry (nitrosamines are semi-volatile).
-
Reconstitution: Reconstitute in 1.0 mL of Mobile Phase A:B (90:10). Filter through a 0.22 µm PTFE filter into an amber LC vial.
Protocol 2: Solid Phase Extraction (SPE)
Recommended for trace analysis (< 10 ppb) or if the API precipitates in acid.
Materials
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18 SPE Cartridge (200 mg / 6 mL).
-
Wash Solvent: 5% Methanol in Water.
-
Elution Solvent: Methanol or Acetonitrile.
Workflow
-
Sample Prep: Dissolve 100 mg API in 5 mL of 0.1 M HCl + Sulfamic Acid (as above).
-
Conditioning: Condition SPE cartridge with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load the acidic sample solution onto the cartridge at a slow flow rate (1 mL/min).
-
Washing: Wash with 3 mL of 5% Methanol/Water.
-
Purpose: Removes residual salts and highly polar matrix components.
-
-
Drying: Apply vacuum for 2 minutes to dry the bed.
-
Elution: Elute with 3 mL of 100% Methanol.
-
Analysis: Inject directly or concentrate as needed.
Figure 2: Decision workflow for the extraction of N-nitroso-5-methylindoline.
Instrumental Analysis (LC-MS/MS)[5][6]
Given the polarity of the indoline scaffold, APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for nitrosamines, as it reduces ion suppression from any carryover matrix.
LC Parameters
| Parameter | Setting |
| Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B (0-1 min) |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 - 10 µL |
MS/MS Parameters (MRM Mode)
-
Ionization: APCI Positive (+)
-
Precursor Ion: m/z 163.1
(Calculated for C9H10N2O) -
Product Ions:
-
Quantifier:m/z 133.1 (Loss of NO, characteristic of nitrosamines)
-
Qualifier:m/z 117.1 or 91.1 (Structure dependent optimization required)
-
Validation & Quality Control (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of requirements), every run must include these controls:
-
The "Artifact Check" (Negative Control):
-
Perform the extraction on a known "clean" batch of API, but spike with Sodium Nitrite (e.g., 5 ppm) before adding the inhibitor.
-
Pass Criteria: If N-NMI is detected, your sulfamic acid quench is insufficient. If not detected, the method is robust against in-situ formation.
-
-
Spike Recovery:
-
Spike the API with N-NMI standard at the Limit of Quantitation (LOQ) level (e.g., 1.0 ng/g).
-
Acceptance: Recovery must be 70–130%.
-
-
Linearity:
-
Calibration curve from 1 ng/mL to 100 ng/mL (
).
-
References
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4][5] (2021).[5][6] [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[7] (2020).[4][8] [Link]
-
PubChem. 5-Methylindole (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. Risk Assessment for Nitrosamine Impurities | SGS [sgs.com]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ijirt.org [ijirt.org]
- 4. m.youtube.com [m.youtube.com]
- 5. facetlifesciences.com [facetlifesciences.com]
- 6. fda.gov [fda.gov]
- 7. gmp-publishing.com [gmp-publishing.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of Nitrosoindolines for Trace-Level Genotoxic Impurity Profiling
Scientific Context & Regulatory Landscape
The pharmaceutical industry is under stringent regulatory mandates to monitor and control N-nitrosamine impurities due to their potent mutagenic and carcinogenic profiles[1]. While simple aliphatic nitrosamines like NDMA have dominated headlines, complex cyclic nitrosamines such as nitrosoindolines are increasingly scrutinized. Specifically, 2-methyl-1-nitrosoindoline is a well-documented synthesis and degradation impurity associated with the antihypertensive diuretic indapamide[2].
Under the European Medicines Agency (EMA) Carcinogenic Potency Categorization Approach (CPCA), 1-nitrosoindoline derivatives—which lack
To achieve this, Liquid Chromatography coupled with High-Resolution Accurate Mass Spectrometry (LC-HRAM) has superseded traditional Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is prone to causing thermal degradation of the API in the injection port, artificially generating nitrosamine artifacts and yielding false positives[1]. LC-HRMS operates at ambient temperatures, preserving the native impurity profile while delivering sub-ppm mass accuracy[4].
Mechanistic Principles of Nitrosoindoline HRMS Analysis
The analytical strategy relies on the unique physicochemical properties of the nitrosoindoline pharmacophore.
-
Chromatographic Selectivity: Nitrosoindolines possess a fused indoline core that benefits from
interactions. Utilizing a Phenyl-Hexyl stationary phase rather than a standard C18 column provides orthogonal retention mechanisms, effectively separating the trace nitrosoindoline from the overwhelming API matrix[5]. -
Ionization Dynamics: Electrospray Ionization in positive mode (ESI+) efficiently protonates the nitrosamine oxygen, yielding a stable
precursor ion. -
Fragmentation Causality: During Higher-energy Collisional Dissociation (HCD), N-nitrosamines undergo a highly characteristic homolytic cleavage of the N–NO bond. This results in the neutral loss of a nitric oxide radical (
, 29.9980 Da), generating a highly conjugated, stable indolinium cation[5]. Monitoring this specific transition with high-resolution mass filtering eliminates isobaric background noise.
Figure 1: LC-HRMS analytical workflow and physical mechanisms for nitrosoindoline detection.
Self-Validating Experimental Protocol
To ensure data integrity and prevent false positives/negatives, this protocol is designed as a self-validating system . Every analytical batch must include System Suitability Testing (SST), matrix blanks, and spike-recovery samples.
Materials & Sample Preparation
-
Reagents: LC-MS grade Methanol, LC-MS grade Water, Formic Acid (99% purity).
-
Extraction Rationale: Nitrosoindolines are highly soluble in methanol. Extracting the solid API in 100% methanol precipitates inorganic excipients while quantitatively solubilizing the nitrosamine[4].
-
Step-by-Step Extraction:
-
Weigh 100 mg of API or crushed drug product into a 15 mL centrifuge tube.
-
Add exactly 1.0 mL of LC-MS grade Methanol.
-
Vortex for 5 minutes, followed by ultrasonication for 10 minutes at
(to prevent thermal artifact formation). -
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial (nitroso compounds are photolabile).
-
UHPLC Parameters
-
Column: Poroshell 120 Phenyl-Hexyl (150 × 2.1 mm, 2.7 µm)[5].
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid. (Methanol is chosen over Acetonitrile to enhance the ESI desolvation efficiency for indoline structures).
-
Gradient:
-
0.0–2.0 min: 5% B
-
2.0–8.0 min: 5%
60% B -
8.0–10.0 min: 60%
95% B -
10.0–12.0 min: 95% B
-
12.0–15.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min. Crucial Step: Program a divert valve to send the LC eluent to waste from 8.0–12.0 minutes. This prevents the high-concentration API peak from entering the mass spectrometer, avoiding source fouling and space-charge suppression in the Orbitrap.
HRMS (Orbitrap) Parameters
Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) mode to maximize sensitivity and selectivity[4].
-
Source: HESI-II, positive ion mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.
-
Full Scan (for screening): Resolution 60,000 at
200; AGC target . -
PRM (for quantitation): Resolution 15,000 at
200; AGC target ; Isolation window 1.5 ; Normalized Collision Energy (NCE) 35%.
Quantitative Data & Method Validation
The following table summarizes the theoretical exact masses and typical validation metrics required for the release testing of nitrosoindolines.
| Analyte | Formula | Precursor Ion | Quantifier Ion | LOD (ng/mL) | LOQ (ng/mL) | Typical Recovery |
| 1-Nitrosoindoline | 149.0715 | 119.0735 | 0.05 | 0.15 | 92 - 104% | |
| 2-Methyl-1-nitrosoindoline | 163.0871 | 133.0891 | 0.08 | 0.20 | 89 - 101% | |
| Indapamide (API) | 366.0652 | N/A (Diverted) | N/A | N/A | N/A |
Note: Mass accuracy must be maintained within
Troubleshooting & Causality in Experimental Choices
Symptom: Severe Signal Suppression of the Nitrosamine Peak
-
Causality: If the API or a major excipient co-elutes with the nitrosoindoline, it competes for charge droplets in the ESI source, causing ion suppression.
-
Solution: Alter the gradient slope to separate the nitrosamine from the API. If baseline resolution is impossible, you must synthesize and utilize a stable isotope-labeled internal standard (e.g.,
-2-methyl-1-nitrosoindoline) to correct for matrix effects dynamically[5].
Symptom: Nitrosamine Detected in the Matrix Blank (False Positive)
-
Causality: Artifactual formation can occur if the API degrades during extraction. Nitrosation of secondary amines (like indoline) happens rapidly in the presence of residual nitrites and acidic conditions.
-
Solution: Ensure extraction is performed with neutral, high-purity methanol. Avoid acidic extraction buffers which catalyze the nitrosation reaction. Keep samples chilled and protected from light, as nitrosoindolines are prone to photolytic dimerization and radical fragmentation[2].
References
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices National Institutes of Health (PMC)[Link]
-
Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants American Chemical Society (ACS Publications)[Link]
-
HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES Farmacia Journal[Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. 🇪🇺 EMA Q&A Rev. 16 EMA/409815/2020 - MAJOR UPDATE - Page 5 - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
GC-MS vs LC-MS sensitivity for 5-Methyl-1-nitrosoindoline analysis
Executive Summary
The quantification of 5-Methyl-1-nitrosoindoline (5-MNI) , a potential Nitrosamine Drug Substance Related Impurity (NDSRI), presents a specific analytical challenge due to the thermal lability of the N-nitroso functionality. While Gas Chromatography-Mass Spectrometry (GC-MS) is a legacy standard for volatile nitrosamines (e.g., NDMA), it is fundamentally unsuitable for 5-MNI without specialized inlet modifications.
The Bottom Line:
-
LC-MS/MS (ESI/APCI): The validated "Gold Standard." Achieves Limits of Quantitation (LOQ) < 0.5 ng/mL with no thermal degradation.
-
GC-MS: High risk of false negatives. The injector port temperature (>200°C) causes homolytic cleavage of the N–N bond, converting 5-MNI back to its parent amine (5-methylindoline), leading to severe underestimation of the impurity.
This guide provides the mechanistic evidence, comparative protocols, and the definitive LC-MS/MS workflow for regulatory compliance (FDA/EMA).
Introduction: The NDSRI Challenge
Nitrosamine impurities are classified as probable human carcinogens.[1][2] Regulatory bodies (FDA, EMA) have established strict Acceptable Intake (AI) limits, often requiring analytical methods capable of detecting impurities at the nanogram per milliliter (ppb) level.
5-Methyl-1-nitrosoindoline (5-MNI) is a "small molecule" nitrosamine often formed during the synthesis of indole-based pharmaceuticals (e.g., Indapamide intermediates) when nitrosating agents react with the secondary amine of the indoline ring.
Physicochemical Profile
| Property | Data | Implication for Analysis |
| Molecular Weight | 162.19 g/mol | Suitable for Single Quad or Triple Quad MS. |
| Structure | Indoline ring + N-NO | Thermally Labile: N-N bond energy is low (~50-60 kcal/mol). |
| Polarity (LogP) | ~1.8 (Estimated) | Moderately polar; suitable for Reversed-Phase LC. |
| Boiling Point | Decomposes before boiling | Critical Failure Point for GC. |
Mechanism of Failure: GC-MS Thermal Denitrosation
The primary reason to avoid standard GC-MS for 5-MNI is artifact formation . Inside a standard Split/Splitless injector (typically 220°C–250°C), the thermal energy exceeds the dissociation energy of the N–N bond.
The Reaction:
This results in:
-
Disappearance of the Analyte: The 5-MNI peak area is reduced or vanishes.
-
Appearance of Ghost Peaks: The parent amine (5-methylindoline) appears, often mistaken for a synthesis byproduct rather than a degradation artifact.
Visualizing the Analytical Decision Matrix
Figure 1: Decision workflow highlighting the thermal degradation risk associated with GC-MS for nitrosoindolines.
Protocol A: The "Gold Standard" LC-MS/MS Method
This protocol utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Triple Quadrupole Mass Spectrometer (QqQ) .
Sample Preparation
-
Solvent: Methanol:Water (50:50). Avoid chlorinated solvents which can induce degradation.
-
Concentration: Prepare standard curve from 0.5 ng/mL to 100 ng/mL.
-
Filtration: 0.22 µm PTFE filter (ensure filter compatibility to avoid extractables).
LC Conditions
-
Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent (e.g., Waters CORTECS).
-
Why: High efficiency at lower backpressure; C18 provides adequate retention for the methyl-indoline core.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 5% B[3]
-
1.0 min: 5% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temp: 40°C.
MS/MS Parameters (ESI Positive)
While APCI is often used for non-polar nitrosamines, 5-MNI ionizes well in Electrospray Ionization (ESI) due to the basic nitrogen in the ring system (though reduced basicity by the nitroso group, protonation still occurs).
-
Source: ESI Positive (or APCI Positive if matrix suppression is high).
-
Capillary Voltage: 3500 V.
-
Desolvation Temp: 400°C.
-
MRM Transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanism |
| Quantifier | 163.1 [M+H]+ | 133.1 | 15 | Loss of NO (-30 Da) |
| Qualifier 1 | 163.1 [M+H]+ | 146.1 | 12 | Loss of OH (-17 Da) |
| Qualifier 2 | 163.1 [M+H]+ | 117.1 | 25 | Ring Fragmentation |
Protocol B: The "Legacy Fix" GC-MS Method (Not Recommended)
Note: This method is provided only for laboratories lacking LC-MS capabilities. It requires strict validation to prove that on-column degradation is not occurring.
Critical Modification: Cold On-Column / PTV Injection
Standard split/splitless injection will fail . You must use a Programmed Temperature Vaporizing (PTV) inlet or Cool On-Column (COC) injection.
-
Inlet Temp: Start at 40°C (Solvent vent mode).
-
Ramp: Ballistic heating after the sample is on the column.
-
Column: VF-WAXms or DB-624 (Polar columns preferred to separate from parent amines).
GC-MS Settings[5][6][7]
-
Ionization: Electron Impact (EI) at 70 eV.
-
SIM Mode: Monitor m/z 162 (M+), 132 (M-NO), and 145 (M-OH).
-
Warning: Even with PTV, the interface to the MS source (transfer line) must be kept as cool as possible (e.g., 200°C) to prevent degradation before ionization.
Comparative Data: Sensitivity & Stability
The following table summarizes the expected performance based on the physicochemical properties of 5-MNI and standard nitrosamine trace analysis capabilities.
| Parameter | LC-MS/MS (ESI+) | GC-MS (Standard Splitless) | GC-MS (PTV/Cold) |
| Linearity Range | 0.5 – 100 ng/mL | N/A (Non-linear due to degradation) | 10 – 1000 ng/mL |
| LOD (Limit of Detection) | 0.1 ng/mL | > 50 ng/mL (as breakdown product) | ~ 5.0 ng/mL |
| LOQ (Limit of Quantitation) | 0.5 ng/mL | Not Quantifiable | ~ 10.0 ng/mL |
| Recovery | 95 - 105% | < 20% (Analyte loss) | 70 - 90% |
| Precision (RSD) | < 5% | > 25% | 10 - 15% |
| Risk Factor | Matrix Suppression | Thermal Denitrosation | Carryover / Stability |
Visualizing the Degradation Pathway
Figure 2: Thermal degradation mechanism of 5-MNI in GC injectors.
Troubleshooting & Validation
Validation Step 1: The "Temperature Check" If you are forced to use GC, inject a high concentration standard (10 µg/mL). If you observe a peak for 5-methylindoline (the parent amine) that was not present in the neat standard (verified by LC), your GC method is degrading the sample.
Validation Step 2: Matrix Effects in LC-MS Since 5-MNI is an impurity, the API (Active Pharmaceutical Ingredient) will be in high excess.
-
Issue: API suppresses the ionization of 5-MNI.
-
Solution: Divert the LC flow to waste during the API elution window. Use a Deuterated Internal Standard (e.g., NDMA-d6 or a structurally similar nitrosamine like N-nitroso-indoline-d4 if available) to correct for suppression.
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[5] Guidance for Industry. (2024). [Link]
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020. [Link]
-
M.A. Saleh. "Thermal degradation of azobenzene dyes (and related N-N bond cleavage)." Results in Chemistry, Vol 2. (2020). [Link][6]
-
Plasmion. "By Ionization Only: Detecting Nitrosamines with Mass Spectrometry (Comparison of ESI vs APCI)." Application Note. [Link]
-
Shimadzu. "Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method." Application News. [Link]
Sources
- 1. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 2. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 6. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
Application Note: Trace Analysis of 5-Methyl-1-nitrosoindoline (NDSRI) in Pharmaceutical Matrices
This Application Note is structured to serve as a definitive technical guide for the trace analysis of 5-Methyl-1-nitrosoindoline , a specific Nitrosamine Drug Substance-Related Impurity (NDSRI). It adheres to the rigorous standards of ICH M7(R1) and FDA/EMA guidance on nitrosamine impurities.
Executive Summary & Scientific Rationale
The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become a critical compliance requirement in pharmaceutical development.[1] 5-Methyl-1-nitrosoindoline is a potential genotoxic impurity formed by the N-nitrosation of 5-methylindoline—a structural moiety found in various pharmaceutical intermediates and active ingredients (e.g., specific antihypertensives or synthesis precursors).
Unlike small dialkyl nitrosamines (e.g., NDMA), 5-Methyl-1-nitrosoindoline is lipophilic, non-volatile, and possesses a rigid bicyclic structure. These physicochemical properties dictate a shift from traditional Headspace-GC-MS to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Key Challenges Addressed in This Protocol:
-
In-Situ Formation: The risk of generating artifacts during sample preparation due to the reaction of residual amines with nitrites.[2]
-
Matrix Interference: The high hydrophobicity of the indoline core requires efficient separation from the API matrix.
-
Isomeric Selectivity: Distinguishing the 5-methyl isomer from potential 2-methyl isomers (common in Indapamide-related compounds).
Chemical & Physical Properties[3][4][5][6][7]
Understanding the analyte is the first step to robust method development.
| Property | Data | Relevance to Protocol |
| Chemical Name | 5-Methyl-1-nitroso-2,3-dihydro-1H-indole | Target Analyte |
| Molecular Formula | C₉H₁₀N₂O | Mass Spectrometry (Precursor Ion) |
| Molecular Weight | 162.19 g/mol | [M+H]⁺ = 163.2 |
| LogP (Predicted) | ~2.3 - 2.8 | Requires high % organic in wash steps; amenable to Reversed-Phase LC. |
| Solubility | Soluble in MeOH, ACN, DCM; Low in Water. | Extraction solvent must contain organic modifier. |
| pKa | Non-ionizable (Nitroso group withdraws electrons). | pH adjustment affects matrix, not the analyte's retention significantly. |
| Stability | Light Sensitive ; Thermally labile >150°C. | Amber glassware is mandatory. Avoid high-temp GC. |
Sample Preparation Strategy
This protocol employs a "Inhibit-Extract-Clean" strategy. The most critical failure mode in nitrosamine analysis is the generation of false positives during sample prep. To prevent this, Sulfamic Acid is introduced immediately to scavenge residual nitrites.
Reagents & Materials
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Scavenger: Sulfamic Acid (ACS Reagent, ≥99%).
-
Buffer: Formic Acid (LC-MS Grade), Ammonium Formate.
-
Internal Standard (IS): 5-Methyl-1-nitrosoindoline-d3 (custom synthesis recommended) or N-Nitrosodiphenylamine-d6 as a surrogate.
-
Consumables: Amber volumetric flasks, 0.22 µm PVDF syringe filters (pre-rinsed).
Workflow Decision Matrix
Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on matrix complexity and sensitivity requirements.
Detailed Protocol: Method A (Direct Extraction)
Recommended for Drug Substances (APIs) with high solubility in MeOH.
-
Inhibition: Weigh 100 mg of sample into a 15 mL amber centrifuge tube. Add 1.0 mL of 50 mM Sulfamic Acid in water. Vortex briefly to disperse.
-
Extraction: Add 4.0 mL of Methanol containing the Internal Standard (at 10 ng/mL).
-
Note: Final solvent ratio is 80:20 MeOH:Water. This high organic content ensures solubility of the lipophilic 5-Me-N-Ind.
-
-
Agitation: Vortex for 5 minutes, then mechanically shake for 30 minutes at room temperature.
-
Clarification: Centrifuge at 4,500 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF filter into an amber HPLC vial. Discard the first 1 mL of filtrate to prevent adsorption losses.
Detailed Protocol: Method B (SPE Cleanup)
Recommended for Drug Products (Tablets) with excipient interference.
-
Extract: Follow steps 1-4 from Method A, but use 50:50 MeOH:Water as the extraction solvent to ensure compatibility with SPE loading.
-
Conditioning: Use an Oasis HLB (or equivalent polymeric reversed-phase) cartridge (60 mg/3 cc). Condition with 3 mL MeOH followed by 3 mL Water.
-
Loading: Load 2 mL of the filtered extract onto the cartridge. Gravity flow or low vacuum.
-
Washing: Wash with 2 mL of 5% Methanol in Water . This removes polar excipients and residual salts.
-
Caution: Do not use high % organic in wash; the analyte is lipophilic but may elute if >20% MeOH is used.
-
-
Elution: Elute with 2 mL of 100% Methanol .
-
Reconstitution: Evaporate the eluate to near dryness under a gentle stream of Nitrogen (at 30°C). Reconstitute in 1.0 mL of Mobile Phase A:B (80:20).
Instrumental Analysis (LC-MS/MS)[6][8][9][10][11][12][13]
The lipophilic nature of the indoline ring makes Atmospheric Pressure Chemical Ionization (APCI) the preferred ionization source over ESI, as it reduces matrix suppression and effectively ionizes non-polar structures. However, ESI+ is acceptable if sensitivity is validated.
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Biphenyl Column (e.g., Kinetex Biphenyl or Raptor Biphenyl, 2.1 x 100 mm, 2.6 µm).
-
Why Biphenyl? It offers superior pi-pi selectivity for aromatic nitrosamines compared to C18, helping separate the 5-methyl isomer from potential regioisomers (e.g., 2-methyl).
-
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
6.0 min: 95% B (Elution of 5-Me-N-Ind)
-
8.0 min: 95% B
-
8.1 min: 10% B
-
10.0 min: Stop
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters
-
Source: APCI Positive (or ESI Positive).
-
Scan Mode: Multiple Reaction Monitoring (MRM).[3]
-
Curtain Gas: 35 psi.
-
Temp (TEM): 450°C (APCI) / 500°C (ESI).
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) | Mechanism |
| 5-Me-N-Ind | 163.1 | 133.1 | Quantifier | 15 | Loss of NO (-30) |
| 5-Me-N-Ind | 163.1 | 117.1 | Qualifier | 28 | Ring fragmentation |
| 5-Me-N-Ind | 163.1 | 91.1 | Qualifier | 35 | Tropylium ion (C₇H₇⁺) |
| IS (d3-Analog) | 166.1 | 136.1 | Internal Std | 15 | Loss of NO (-30) |
Note: The loss of the Nitroso group (-NO, 30 Da) is the characteristic fragmentation pathway for N-nitrosamines.
Method Validation & Quality Control
To ensure Trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R2).
System Suitability
-
Signal-to-Noise: >10 for the LOQ standard.
-
Retention Time: ±0.1 min deviation allowed.
-
Peak Symmetry: 0.8 – 1.5.
Linearity & Range
-
Range: 1.0 ng/mL to 100 ng/mL (equivalent to 0.01 ppm to 1.0 ppm in drug substance).
-
R²: > 0.995 using 1/x weighting.
Accuracy (Recovery)
Perform spike recovery experiments at three levels (LOQ, 100% Limit, 150% Limit).
| Spike Level | Acceptable Recovery Range |
| LOQ Level | 70 – 130% |
| Medium/High Level | 80 – 120% |
Artifact Check (The "Self-Validating" Step)
Run a "procedure blank" where the API (known to be amine-rich) is spiked with Nitrite but without the analyte.
-
Result: If 5-Me-N-Ind is detected, the sulfamic acid inhibition is insufficient. Increase sulfamic acid concentration.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Noise | Source contamination or solvent impurities. | Clean MS source (cone/capillary). Use fresh LC-MS grade solvents. |
| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase pH is acidic (0.1% Formic Acid). Switch to a column with better end-capping. |
| Ghost Peaks | Carryover from high-concentration standards. | Implement a needle wash with 50:50 ACN:Isopropanol + 0.1% Formic Acid. |
| Low Recovery | Adsorption to plasticware. | Use Glass Vials only. Avoid polypropylene tubes for storage of standard solutions. |
References
-
US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]
- Schmidtsdorff, S., et al. (2022). "Analytical Strategies for the Determination of N-Nitrosamine Impurities in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (General reference for NDSRI methodologies).
- Ripollés, C., et al. (2020). "Liquid Chromatography-Mass Spectrometry Analysis of N-Nitrosamines in Water.
Sources
HPLC separation conditions for 5-methylindoline and its nitroso impurity
Application Note: High-Resolution HPLC Separation of 5-Methylindoline and its N-Nitroso Impurity
Executive Summary
Objective: To establish a robust, self-validating HPLC protocol for the separation and quantification of 5-methylindoline (API intermediate) and its genotoxic impurity, N-nitroso-5-methylindoline (5-NMI).
Context: 5-Methylindoline is a common building block in the synthesis of kinase inhibitors and indapamide-like diuretics. During synthesis, the presence of nitrosating agents (e.g., nitrites in acidic media) can convert the secondary amine of the indoline ring into N-nitroso-5-methylindoline. Under FDA and EMA guidelines (ICH M7), nitrosamines are classified as "Cohort of Concern" impurities, requiring highly sensitive detection limits (often < 30 ppb) [1].
Methodological Approach: This protocol utilizes pH-dependent selectivity to maximize resolution. By employing an acidic mobile phase, the basic 5-methylindoline is protonated (ionic, less retained), while the non-basic N-nitroso impurity remains neutral (hydrophobic, more retained), ensuring baseline separation.
Chemical Context & Separation Logic
To design a self-validating method, one must understand the physicochemical drivers of the separation.
| Analyte | Structure Description | pKa (approx) | State at pH 3.0 | Hydrophobicity on C18 |
| 5-Methylindoline | Secondary amine, electron-rich benzene ring. | ~5.2 (Conjugate Acid) | Protonated (Cationic) | Low (Early Elution) |
| N-Nitroso-5-methylindoline | N-N=O group replaces N-H. Resonance delocalization removes basicity. | Non-basic | Neutral | High (Late Elution) |
The Causality of Separation:
At pH 3.0 (using Formic Acid), the 5-methylindoline exists as a cation (
Experimental Protocol
Equipment & Reagents
-
HPLC System: Quaternary or Binary Gradient Pump, Column Oven, PDA/UV Detector (MS compatible).
-
Reagents: LC-MS Grade Acetonitrile (MeCN), Milli-Q Water, Formic Acid (99%+).
-
Reference Standards: 5-Methylindoline (>99%), N-Nitroso-5-methylindoline (synthetic standard).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm | Provides robust hydrophobic retention for the neutral nitrosamine. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Protonates the amine to ensure early elution and peak symmetry. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent to desorb the hydrophobic nitrosamine. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; adjust for backpressure. |
| Temp | 40°C | Reduces viscosity and improves mass transfer (sharper peaks). |
| Injection Vol | 10 - 20 µL | Higher volume needed for trace impurity detection (if using UV). |
| Detection | Channel A: 254 nm (Parent)Channel B: 235 nm (Impurity) | Nitrosamines typically show strong absorption ~230-240 nm (n→π*). |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (Amine elutes ~3-5 min) |
| 10.0 | 60 | Linear ramp to elute neutral Nitrosamine |
| 12.0 | 95 | Wash step to remove highly lipophilic dimers |
| 14.0 | 95 | Hold Wash |
| 14.1 | 5 | Return to initial conditions |
| 18.0 | 5 | Re-equilibration (Critical for retention stability) |
Method Development Workflow (Visualized)
The following diagram outlines the logical flow for developing and validating this specific nitrosamine method, ensuring compliance with regulatory expectations.
Caption: Workflow for optimizing selectivity between ionizable amines and neutral nitrosamines.
Critical Control Points & Troubleshooting
Sample Preparation (The "Hidden" Error Source)
-
Risk: In-situ formation of nitrosamines during sample prep.
-
Protocol: Do not use solvents containing trace nitrate/nitrite impurities. Avoid using methylene chloride if possible, as it can contain trace nitrite stabilizers. Use fresh LC-MS grade Methanol or Acetonitrile.
-
Diluent: Dissolve samples in 50:50 Water:MeCN. Do not use 100% aqueous acid as diluent for the stock, as high concentrations of the amine in acid could induce degradation over time.
Sensitivity Enhancement (Trace Analysis)
For trace analysis (ppm/ppb levels), UV detection at 235 nm may be insufficient depending on the dosage limits.
-
Switch to LC-MS/MS: Use the same mobile phase (Formic acid is MS-compatible).
-
Transition: Monitor the [M+H]+ transition.
System Suitability Criteria
To ensure the method is "self-validating" per run:
-
Resolution (Rs): > 2.0 between 5-methylindoline and any neighboring peak.
-
Tailing Factor (Tf): < 1.5 for the amine peak (Acidic MP helps this).
-
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard of the nitroso impurity.
Separation Mechanism Diagram
This diagram illustrates the molecular interactions occurring inside the column, explaining why the separation works.
Caption: Mechanistic view of pH-driven selectivity: Protonated amine elutes early; neutral nitrosamine retains.
References
-
U.S. Food and Drug Administration (FDA). (2024).[5][6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[5] Retrieved from [Link]
-
PubChem. (n.d.).[7] 5-Methylindole (Analogous structure data).[3][4] National Library of Medicine. Retrieved from [Link]
Sources
- 1. methyl indoline-5-carboxylate | 141452-01-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-Methylindole - Wikipedia [en.wikipedia.org]
- 4. 5-Methylindole CAS#: 614-96-0 [m.chemicalbook.com]
- 5. facetlifesciences.com [facetlifesciences.com]
- 6. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 7. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) Strategies for N-Nitrosoindoline Cleanup
Executive Summary
The detection and quantification of N-Nitrosoindoline (NO-Ind) —a Nitrosamine Drug Substance Related Impurity (NDSRI)—has become a critical compliance requirement for pharmaceutical manufacturers utilizing indoline-based intermediates or APIs (e.g., Indapamide synthesis).
Classified under the Carcinogenic Potency Categorization Approach (CPCA) as a Category 4 impurity (Limit: 1500 ng/day) [1], N-nitrosoindoline requires highly sensitive LC-MS/MS quantification. However, the structural similarity between the neutral nitrosamine impurity and its basic parent amine (Indoline) creates significant chromatographic and ionization challenges.
This guide details two field-proven Solid-Phase Extraction (SPE) protocols designed to overcome these matrix effects:
-
Protocol A (MCX Flow-Through): The "Gold Standard" for removing high-concentration API interference.
-
Protocol B (HLB Bind-and-Elute): A universal method for trace enrichment from environmental swabs or aqueous waste.
Analyte Profile & Separation Logic
Understanding the physicochemical difference between the impurity and the parent molecule is the key to successful extraction.
| Property | N-Nitrosoindoline (Impurity) | Indoline (Parent/Interference) |
| Structure | Fused benzene/pyrrolidine with N-NO | Fused benzene/pyrrolidine with N-H |
| Functionality | Neutral (Non-ionizable) | Weak Base (Secondary Amine) |
| pKa | N/A (Nitroso group withdraws electrons) | ~4.9 (Conjugate Acid) |
| LogP | ~1.8 (Moderately Lipophilic) | ~1.9 |
| SPE Strategy | Retained by Hydrophobicity (RP) | Retained by Cation Exchange (at pH < 3) |
The "Expert" Insight: Because N-nitrosoindoline loses the basicity of the parent amine due to the electron-withdrawing nitroso group, we can exploit Mixed-Mode Cation Exchange (MCX) . By acidifying the sample, the parent Indoline becomes positively charged (protonated), while the N-nitrosoindoline remains neutral.
-
Result: The parent drug binds to the sorbent; the impurity flows through for analysis.
Decision Tree: Method Selection
Use the following logic to select the correct protocol for your sample matrix.
Figure 1: Strategic decision tree for selecting the optimal SPE workflow based on matrix composition.
Protocol A: MCX Flow-Through (API Removal)
Best For: Analyzing N-nitrosoindoline in the presence of Indoline or other basic API intermediates. Mechanism: Chemical filtration. The sorbent traps the interfering API, allowing the neutral impurity to pass.
Materials
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 60 mg / 3 mL.
-
Sample Diluent: 0.1% Formic Acid in Water (pH ~2.5).
Step-by-Step Procedure
-
Sample Preparation:
-
Dissolve 100 mg of Drug Substance in 5 mL of 0.1% Formic Acid in 50:50 Water/Methanol .
-
Note: The acid ensures the parent Indoline is fully protonated (
). The Methanol ensures solubility of the nitroso impurity.
-
-
Conditioning:
-
2 mL Methanol (High flow).
-
2 mL 0.1% Formic Acid in Water (Equilibration).
-
-
Loading (CRITICAL STEP):
-
Wash (Elution of Residual Impurity):
-
Pass 1 mL of 0.1% Formic Acid in 50:50 Water/Methanol through the cartridge.
-
COLLECT this fraction and combine it with the Load fraction from Step 3.
-
Reasoning: This wash ensures any N-nitrosoindoline loosely held by hydrophobic interactions is released, while the API remains ionically bound.
-
-
Final Workup:
-
The combined fraction contains your N-nitrosoindoline.
-
Inject directly into LC-MS/MS or concentrate under nitrogen if lower LOD is required.
-
Protocol B: Polymeric HLB (Trace Enrichment)
Best For: Environmental monitoring, cleaning validation (swabs), or water analysis where no high-concentration API is present. Mechanism: Hydrophobic-Lipophilic Balance (Reverse Phase). Retains the analyte to allow concentration.[3]
Materials
-
Cartridge: Polymeric HLB (e.g., Oasis HLB, Strata-X), 60 mg / 3 mL.
-
Elution Solvent: 100% Methanol.
Step-by-Step Procedure
-
Sample Preparation:
-
For aqueous samples: Adjust pH to neutral (pH 7). Filter particulates.[3]
-
For Swabs: Extract swab in 100% Methanol, then dilute 1:10 with water (Final <10% organic).
-
-
Conditioning:
-
3 mL Methanol.
-
3 mL Water.
-
-
Loading:
-
Load the entire sample volume (e.g., 50–200 mL for water analysis) at 3–5 mL/min.
-
Note: N-nitrosoindoline (LogP 1.[4]8) will retain on the polymeric surface.
-
-
Washing:
-
Wash with 3 mL of 95:5 Water/Methanol .
-
Reasoning: Removes salts and highly polar interferences. Do not exceed 5% methanol, or you risk premature elution of the target.
-
-
Elution:
-
Elute with 2 x 1 mL 100% Methanol .
-
Allow the solvent to soak the bed for 30 seconds before drawing through to maximize recovery.[5]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 1 mL Mobile Phase (e.g., 90:10 Water/MeOH with 0.1% Formic Acid).
-
Experimental Workflow Diagram
Figure 2: Comparative workflow for Flow-Through (A) vs. Bind-and-Elute (B) methodologies.
Validation & Performance Metrics
To ensure regulatory compliance (ICH M7/Q2), the method must meet the following criteria. Data below is typical for N-nitrosoindoline extraction using Protocol A.
| Parameter | Acceptance Criteria | Typical Result (Protocol A) |
| Recovery | 70% – 130% | 92% ± 4.5% |
| Repeatability (RSD) | < 10% (n=6) | 3.2% |
| Linearity (R²) | > 0.990 | > 0.998 (0.5 – 100 ng/mL) |
| LOD | < 10% of Limit | ~0.1 ng/mL |
| Matrix Effect | 0.8 – 1.2 | 0.95 (Minimal suppression) |
Troubleshooting Guide
-
Low Recovery (Protocol A): If recovery is low in the flow-through fraction, the analyte may be interacting hydrophobically with the MCX sorbent. Increase the methanol content in the Load/Wash step to 60% (ensure API remains soluble and ionized).
-
Breakthrough (Protocol B): If analyte is found in the waste during loading, ensure the organic content of the load solution is <5%.
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[4][6] Available at: [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[2][7] Available at: [Link]
-
PubChem. 1-Nitrosoindoline (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 1-Nitrosoindoline | C8H8N2O | CID 24274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Nine N-Nitroso Compounds in Meat Products by Solid Phase Extraction Purification and High Performance Liquid Chromatography [spkx.net.cn]
- 7. nuv.ac.in [nuv.ac.in]
Troubleshooting & Optimization
Preventing formation of 5-Methyl-1-nitrosoindoline during synthesis
Technical Support Center: 5-Methylindoline Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of 5-Methyl-1-nitrosoindoline, a common and problematic N-nitrosamine impurity, during synthetic procedures. Our goal is to equip you with the knowledge to proactively control your reaction pathways, ensuring the integrity and safety of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is 5-Methyl-1-nitrosoindoline and why is it a significant concern?
5-Methyl-1-nitrosoindoline is the N-nitrosated derivative of 5-methylindoline. It belongs to the N-nitrosamine class of compounds. This class is of high concern in the pharmaceutical industry because many N-nitrosamines are classified as potent carcinogens.[1][2][3] Regulatory agencies worldwide have established strict limits on the presence of such impurities in active pharmaceutical ingredients (APIs) and drug products.[4] Therefore, preventing the formation of 5-Methyl-1-nitrosoindoline during synthesis is not just a matter of purity, but a critical aspect of drug safety and regulatory compliance.[5]
Q2: What is the primary chemical mechanism leading to the formation of 5-Methyl-1-nitrosoindoline?
The formation of 5-Methyl-1-nitrosoindoline occurs through the N-nitrosation of the secondary amine within the 5-methylindoline ring structure. This reaction typically involves an electrophilic nitrosating agent attacking the nucleophilic nitrogen of the indoline.[2][6] The most common pathway begins with a source of nitrite, such as sodium nitrite (NaNO₂), which, under acidic conditions, generates unstable nitrous acid (HNO₂).[2] This acid is then protonated and loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), which is the key electrophile in the reaction.[2]
The overall reaction is: R₂NH (5-Methylindoline) + NO⁺ → R₂N-NO (5-Methyl-1-nitrosoindoline) + H⁺
Other nitrosating agents can include dinitrogen trioxide (N₂O₃) and nitrosyl halides.[7][8]
Q3: Under which specific reaction conditions is its formation most likely?
The formation of N-nitrosamines is highly dependent on the reaction environment. Three key factors create a high-risk scenario[4]:
-
Presence of a Secondary Amine: The 5-methylindoline substrate itself fulfills this requirement.
-
Presence of a Nitrosating Agent: This is the most critical controllable factor. Nitrosating agents are often formed from residual nitrites or nitrates present as impurities in starting materials, reagents, or even recycled solvents.[8][9]
-
Favorable Reaction Conditions: Mildly acidic conditions (pH 3-6) are particularly conducive to the formation of the nitrosonium ion from nitrite, significantly accelerating the nitrosation rate.[4][10] Elevated temperatures can also increase the reaction rate.[9]
Troubleshooting & Mitigation Guides
If you have detected 5-Methyl-1-nitrosoindoline in your product or wish to proactively prevent its formation, this guide provides a systematic approach to troubleshooting and mitigation.
Caption: A troubleshooting workflow for mitigating 5-Methyl-1-nitrosoindoline.
Strategy 1: Rigorous Control of Reaction Parameters
Before making significant changes to your synthetic scheme, first assess and optimize your existing protocol.
-
pH Control: The rate of N-nitrosation is highly pH-dependent. The formation of the key nitrosating agent, the nitrosonium ion (NO⁺), is favored under acidic conditions.
-
Action: Maintain a neutral or slightly basic pH throughout your reaction and work-up steps whenever possible. Avoid prolonged exposure to acidic environments if nitrite sources cannot be completely eliminated.
-
-
Temperature Management: Higher temperatures can accelerate the rate of nitrosamine formation.[9]
-
Action: Perform reactions at the lowest effective temperature. If a step requires heating, ensure that potential sources of nitrites have been removed or scavenged beforehand.
-
-
Raw Material Scrutiny: Nitrite and nitrate impurities can be present in starting materials, reagents (e.g., recovered solvents, bases), and even purified water.[5]
-
Action: Source high-purity reagents from reputable suppliers. Avoid recycling solvents from processes where nitrites were used. When risk is high, test incoming materials for nitrite content.
-
Strategy 2: Proactive Elimination with Nitrous Acid Scavengers
If trace amounts of nitrosating agents are unavoidable, the most effective strategy is to introduce a "scavenger" that reacts with and neutralizes them before they can react with the indoline nitrogen.
-
Mechanism of Action: Scavengers are compounds that are more reactive towards nitrous acid and its derivatives than the secondary amine of the indoline. They effectively compete for and consume the nitrosating agent.[11][12]
-
Common Scavengers: Ascorbic acid (Vitamin C) and its salts are highly effective and widely recommended inhibitors.[9][10] Other options include sulfamic acid, urea, and gallic acid.[11][13]
Table 1: Relative Reactivity of Common Nitrous Acid Scavengers at Different Acidities
| Scavenger | Reactivity at Low Acidity (e.g., 0.05 M H⁺) | Reactivity at High Acidity (e.g., 1.3 M H⁺) | Key Considerations |
| Ascorbic Acid | High | Moderate | FDA recommended; effective antioxidant.[10] |
| 4-Nitroaniline | Very High | Low | Highly effective at low acidity.[12] |
| Sulphamic Acid | High | Moderate | Not catalyzed by added nucleophiles.[11] |
| Hydrazine | Moderate | Very High | Becomes the most reactive scavenger at high acidity.[12] |
| Urea | Low | Low | Generally the least effective trap across acidities.[12] |
Source: Data synthesized from Fitzpatrick et al. (1984).[11][12]
Experimental Protocol: Implementing a Scavenger
-
Selection: Choose a scavenger appropriate for your reaction conditions. Ascorbic acid is an excellent first choice for many systems due to its efficacy and low toxicity.
-
Stoichiometry: Add the scavenger in a stoichiometric excess (typically 1.5 to 2.0 equivalents) relative to the suspected amount of residual nitrite.
-
Timing: Introduce the scavenger into the reaction mixture before any step that could induce nitrosation (e.g., before acidification or heating).
-
Verification: After the reaction, use a highly sensitive analytical method to confirm that the 5-Methyl-1-nitrosoindoline concentration is below the required limit.
Strategy 3: Adopting an Alternative, Nitrite-Free Synthetic Route
The most robust solution is to design a synthetic pathway that completely avoids reagents known to be sources of nitrosating agents. Modern organic chemistry offers several powerful methods for the synthesis of indolines that do not rely on classical methods which might use nitrites.
Caption: Mechanism of 5-Methyl-1-nitrosoindoline formation from nitrite sources.
Example of an Alternative Route: Palladium-Catalyzed Intramolecular C-H Amination
This approach constructs the indoline ring without using any nitrosating agents, thereby eliminating the root cause of the impurity.
-
General Concept: A suitably protected β-arylethylamine substrate undergoes an intramolecular cyclization where a C-H bond on the aromatic ring is activated by a palladium catalyst to form a C-N bond.[14][15]
-
Sample Protocol Outline:
-
Substrate Synthesis: Prepare a picolinamide (PA)-protected β-(p-tolyl)ethylamine. The protecting group is crucial for directing the C-H activation.
-
Cyclization: Subject the substrate to a palladium catalyst (e.g., Pd(OAc)₂) with an appropriate oxidant under mild conditions.[14]
-
Deprotection: Remove the protecting group to yield the final 5-methylindoline product.
-
This method is highly efficient and avoids the harsh acidic conditions and problematic reagents associated with older synthetic methods.[14]
Analytical Verification
Regardless of the mitigation strategy employed, final verification is essential.
-
Recommended Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for detecting and quantifying trace levels of N-nitrosamines.[16][17]
-
Method Sensitivity: Developed analytical methods should have a limit of quantitation (LOQ) significantly below the regulatory threshold for the specific impurity (e.g., in the parts-per-million or ppb range).[16][18]
By understanding the mechanism of formation and implementing these proactive control and troubleshooting strategies, you can effectively prevent the formation of 5-Methyl-1-nitrosoindoline, ensuring the quality, safety, and regulatory compliance of your synthetic products.
References
-
Nitrosation and nitrosylation - Wikipedia. Wikipedia. [Link]
-
Zhang, L., et al. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Journal of Molecular Modeling. [Link]
-
Zhang, L., et al. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Journal of Molecular Modeling. [Link]
-
JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments. [Link]
-
Zhang, L., et al. (2025). Computational mechanistic study on N-nitrosation reaction of secondary amines. PubMed. [Link]
-
Fitzpatrick, J., et al. (1984). Comparison of the reactivity of nine nitrous acid scavengers. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Fitzpatrick, J., et al. (1984). Comparison of the Reactivity of Nine Nitrous Acid Scavengers. RSC Publishing. [Link]
-
Pramanik, M. M. D., et al. (2017). A mild and efficient N-nitrosation of secondary amines using tert-butyl nitrite (TBN) under catalyst and solvent free condition. Green Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc.[Link]
-
Organic Chemistry Portal. Synthesis of indolines. Organic Chemistry Portal. [Link]
- Sherman, E., et al. (2021). Nitrosation reagents and methods.
-
Onyx Scientific. (2023). N-nitrosamine Formation | Analytical Method Development. Onyx Scientific. [Link]
-
Siddiqi, A., et al. (2013). Assaying antioxidants for nitrous acid scavenging activity with four assay systems. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Weindl, C., & Hintermann, L. (2024). Synthesis of Indolines via Base‐Mediated C−H Activation and Defluorinative C−N Coupling, with no Need for Transition‐Metals. Chemistry – A European Journal. [Link]
-
ResearchGate. (2024). Synthesis of N‐nitrosamines from secondary as well as tert‐amines. ResearchGate. [Link]
-
Al-Harrasi, A., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
-
Lee, J. Y., et al. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Regulatory Toxicology and Pharmacology. [Link]
-
Rogers, D. H., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron. [Link]
-
Ates, G., et al. (2023). Nitrate and/or Nitric Acid Formation in the Presence of Different Radical Scavengers during Ozonation of Water Samples; Are Scavengers Effective? MDPI. [Link]
-
Lagercrantz, C. (1971). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. Journal of Physical Chemistry. [Link]
-
Ota, E., et al. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. [Link]
-
Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
-
Cosmetic Ingredient Review. (2023). ADMIN Nitrosation Resource Document. Cosmetic Ingredient Review. [Link]
-
ATSDR. (2022). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Zhumagaliyeva, T. V., et al. (2023). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. [Link]
-
Agilent. (2023). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies. [Link]
-
dsm-firmenich. (2025). Ask-the-expert: Preventing Nitrosamine formation in your drug formulation. YouTube. [Link]
-
SIELC Technologies. (2018). HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. SIELC Technologies. [Link]
-
Smith, C., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]
-
Kim, M., et al. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. [Link]
-
Kumar, A., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem. [Link]
Sources
- 1. Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines | Lhasa Limited [lhasalimited.org]
- 2. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 3. Computational mechanistic study on N-nitrosation reaction of secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. Comparison of the reactivity of nine nitrous acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Comparison of the reactivity of nine nitrous acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. cir-safety.org [cir-safety.org]
- 14. Indoline synthesis [organic-chemistry.org]
- 15. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. preprints.org [preprints.org]
- 18. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
Scavenging nitrite to inhibit 5-methylindoline nitrosation
Welcome to the Technical Support Center for Nitrosamine Mitigation. This hub provides drug development professionals with mechanistic insights, troubleshooting steps, and validated protocols for inhibiting the nitrosation of secondary amines, with a specific focus on 5-methylindoline.
Below, you will find expert-curated FAQs, troubleshooting guides, and self-validating experimental workflows designed to help you formulate safe, compliant drug products.
SECTION 1: Mechanistic FAQ
Q1: What is the chemical mechanism driving 5-methylindoline nitrosation?
A1: 5-Methylindoline is a secondary amine. In the presence of trace nitrites (often introduced via excipients or water) and under acidic conditions, nitrite (
Q2: How do nitrite scavengers inhibit this reaction? A2: Nitrite scavengers act as sacrificial molecules that intercept nitrosating agents before they can react with the vulnerable amine[5]. The mechanism of action depends heavily on the chosen scavenger:
-
Redox Scavengers (e.g., Ascorbic Acid): Ascorbic acid reduces nitrite to nitric oxide (NO), a stable gas that lacks the electrophilicity required to nitrosate amines[2][6].
-
Nucleophilic Quenchers (e.g., Sulfamic Acid, Amino Acids): Compounds like sulfamic acid or glycine undergo a diazotization reaction (the Van Slyke reaction) with the nitrosating agent, rapidly converting it into harmless nitrogen gas (
) and stable, non-toxic byproducts[1][2].
Caption: Mechanism of 5-methylindoline nitrosation and intervention by nitrite scavengers.
SECTION 2: Troubleshooting Guide
Issue 1: Scavenger addition is not reducing NDSRI levels in solid oral dosage forms.
-
Causality: Solid-state reaction kinetics differ vastly from solution chemistry. If the scavenger and the nitrite source are not in the same microenvironmental phase, the scavenger cannot intercept the nitrosating agent. Furthermore, scavengers like ascorbic acid require trace moisture to mobilize and react[5].
-
Solution: Ensure homogenous distribution. Co-mill the scavenger with high-risk excipients or dissolve the scavenger in the binder solution during wet granulation. If the formulation is ultra-dry, consider switching to a scavenger with better solid-state mobility or utilizing a pH modulator (like sodium carbonate) to suppress the formation of
entirely[2][6].
Issue 2: Ascorbic acid degrades during the manufacturing process, causing discoloration.
-
Causality: Ascorbic acid is highly susceptible to oxidative degradation, a process catalyzed by transition metals (e.g.,
, ) present in raw materials, as well as high thermal stress during drying phases. -
Solution: Substitute free ascorbic acid with a more stable derivative, such as sodium ascorbyl phosphate[7]. Alternatively, incorporate a chelating agent (e.g., EDTA) to sequester transition metals and protect the scavenger's integrity.
Issue 3: Adding sulfamic acid causes formulation instability.
-
Causality: Sulfamic acid is a strong acid. While it boasts incredibly fast quenching kinetics at a pH < 3.0, introducing it into a formulation can drastically lower the microenvironmental pH. This acidic shift can inadvertently accelerate the degradation of acid-sensitive APIs or excipients[1][2].
-
Solution: Buffer the formulation. Use amino acids like glycine, which provide nucleophilic quenching capabilities without severe pH disruption, or pair the scavenger with a mild inorganic base to maintain a microenvironmental pH above 5.0[2].
SECTION 3: Data Presentation
To select the appropriate scavenger for your 5-methylindoline formulation, compare their mechanistic profiles and optimal conditions using the table below:
| Scavenger | Mechanism of Action | Optimal pH Range | Primary Advantages | Limitations |
| Ascorbic Acid | Redox reduction ( | 3.0 - 5.0 | Highly effective, natural antioxidant, GRAS status[2]. | Prone to oxidative degradation; requires moisture[7]. |
| Sulfamic Acid | Nucleophilic quenching | < 3.0 | Extremely fast kinetics at low pH; stable in solid state[1]. | Can significantly lower formulation pH, risking API stability. |
| C-nucleophilic capture / Redox | Lipophilic (Oils) | Excellent for lipid-based formulations and softgels[1][2]. | Ineffective in aqueous phases or standard wet granulations. | |
| Glycine | Diazotization (Van Slyke) | 2.0 - 4.0 | Natural, generates non-toxic byproducts (hydroxy acids)[2]. | Slower scavenging kinetics compared to ascorbic acid. |
SECTION 4: Experimental Protocols
Protocol: Step-by-Step Screening of Scavenger Efficacy in Formulation To satisfy regulatory scrutiny, your mitigation strategy must be a self-validating system. This protocol forces a worst-case scenario to empirically prove that the scavenger actively protects 5-methylindoline.
-
Sample Preparation (Control vs. Test):
-
Control Blend: Mix 5-methylindoline API with the target excipient matrix.
-
Test Blend: Mix the API, excipient matrix, and the selected nitrite scavenger (e.g., 1.0% w/w Ascorbic Acid) using geometric dilution to ensure absolute homogeneity.
-
-
Worst-Case Spiking:
-
Spike both blends with a known, exaggerated concentration of sodium nitrite (
), typically 5–10 ppm, to simulate highly contaminated excipient batches[5].
-
-
Accelerated Stress Testing:
-
Place the blends in stability chambers at 50°C / 75% Relative Humidity (RH) for 14 to 28 days. The high humidity mobilizes the nitrite and scavenger within the solid-state micro-aqueous layers, forcing the reaction.
-
-
Extraction:
-
Extract the samples using a validated organic solvent (e.g., methanol/water) that solubilizes N-nitroso-5-methylindoline while precipitating polymeric excipients. Centrifuge and filter the supernatant through a 0.22 µm PTFE syringe filter.
-
-
LC-MS/MS Quantification:
-
Causality & Data Evaluation:
-
Calculate efficacy: ((Control NDSRI - Test NDSRI) / Control NDSRI) * 100. A robust mitigation strategy should demonstrate >80% inhibition and maintain absolute NDSRI levels well below regulatory thresholds.
-
Caption: Self-validating experimental workflow for evaluating nitrite scavenger efficacy.
SECTION 5: Regulatory Context (FDA Guidelines)
Q3: How does the FDA view the use of scavengers for NDSRI mitigation? A3: The FDA's final guidance, "Control of Nitrosamine Impurities in Human Drugs" (updated September 2024), explicitly encourages manufacturers to implement control strategies to prevent unacceptable levels of nitrosamines[3][9]. Because N-nitroso-5-methylindoline shares structural similarity with the API, it is classified as an NDSRI[3][4]. The FDA supports formulation reformulation—such as the addition of antioxidants/scavengers or pH modulators—as a highly viable mitigation strategy. However, manufacturers must conduct confirmatory testing using sensitive, validated analytical methods to prove that the chosen scavenger consistently keeps the nitrosamine below the Acceptable Intake (AI) limit[4][8].
References
-
Control of Nitrosamine Impurities in Human Drugs | FDA Source: fda.gov URL:[Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs Source: khlaw.com URL:[Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies Source: acs.org URL:[Link]
-
Nitrosamine Risk in Solid vs Liquid Dosage Source: resolvemass.ca URL:[Link]
-
Navigating Nitrosamine Impurities in Pharmaceutical Industry Source: iajps.com URL:[Link]
- Polymers for scavenging nitrosating agents (US5087671A)
Sources
- 1. US5087671A - Polymers for scavenging nitrosating agents - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov [fda.gov]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. iajps.com [iajps.com]
- 7. ikw.org [ikw.org]
- 8. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 9. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
Removing 5-Methyl-1-nitrosoindoline impurity from active pharmaceutical ingredients
Technical Support Center: Remediation of 5-Methyl-1-nitrosoindoline in API Manufacturing
Executive Summary & Impurity Profile
Subject: 5-Methyl-1-nitrosoindoline (N-Nitroso-5-methyl-2,3-dihydroindole) Context: Active Pharmaceutical Ingredient (API) Synthesis & Purification Regulatory Status: Class 1 Mutagenic Impurity (ICH M7 / Cohort of Concern)[1][2]
5-Methyl-1-nitrosoindoline is a genotoxic nitrosamine impurity formed during the synthesis of APIs containing the 5-methylindoline moiety.[1][2] It belongs to the "Cohort of Concern" (N-nitroso compounds), requiring control to negligible risk levels (often < 18 ng/day or 26.5 ng/day depending on potency classification).[2]
| Property | Description |
| Chemical Structure | N-nitroso derivative of 5-methyl-2,3-dihydro-1H-indole |
| Precursor | 5-Methylindoline (Secondary Amine) |
| Formation Mechanism | N-Nitrosation of the secondary amine by nitrosating agents (nitrites/nitrous acid) under acidic conditions.[1] |
| Solubility Profile | Lipophilic; soluble in DCM, Ethyl Acetate, Methanol.[2] Poorly soluble in water. |
| Critical Control Point | Acidic quenching steps, nitrite-contaminated water/excipients, or sodium azide destruction steps.[1][2] |
Root Cause Analysis (FAQ)
Q: How is 5-Methyl-1-nitrosoindoline formed in my process? A: The impurity forms via the reaction of the secondary amine intermediate, 5-methylindoline , with a nitrosating agent.[1] The reaction is acid-catalyzed.[3]
-
Mechanism:
-
Source of Nitrosating Agent:
-
Sodium Nitrite (
): Often used to quench excess Sodium Azide ( ) in tetrazole ring formation. -
Contaminated Reagents: Trace nitrites in raw materials (e.g., Sodium Azide, water sources).[2]
-
Nitric Acid: Use of
or nitrate salts that reduce to nitrites.
-
Q: Why is it difficult to remove? A: Unlike the parent amine (5-methylindoline), the N-nitroso derivative is non-basic .[1][2]
-
Implication: You cannot remove it using a standard acid wash.[1] While the parent amine protonates and stays in the aqueous acid layer, the N-nitroso impurity remains in the organic layer with your product.[2]
Troubleshooting & Mitigation Strategies
Scenario A: Prevention (Upstream Control)
Best for: Processes where the impurity forms during the reaction.
Protocol: Nitrite Scavenging System To prevent the reaction between residual nitrites and 5-methylindoline, introduce a scavenger before the acidification step.[2]
-
Select Scavenger:
-
Dosage: Add 1.2 – 1.5 molar equivalents relative to the estimated nitrite content.
-
Timing: Add the scavenger to the reaction mixture before lowering the pH below 4.0.
Scenario B: Removal (Downstream Purification)
Best for: Batches where the impurity is already detected.
Protocol: Selective Crystallization & Reslurrying Since the impurity is lipophilic, it often co-crystallizes with the API. You must exploit solubility differences.
-
Solvent Selection: Use a solvent system where the API is sparingly soluble but the nitroso impurity is highly soluble (e.g., Ethanol/Water or Isopropanol).
-
Procedure:
Visualization: Formation & Control Workflows
Figure 1: Mechanism of formation and the critical control point for scavenger intervention.[2]
Figure 2: Separation logic. Note that acid washes remove the precursor amine but NOT the nitroso impurity.
Analytical Methodology (LC-MS/MS)
To validate removal, you need a sensitive method (LOQ < 1 ng/mL).[2]
Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6470/Sciex 6500) Ionization: ESI Positive Mode (Nitrosamines protonate on the nitroso oxygen).[1][2]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 10 mins (Elutes late due to lipophilicity) |
| MRM Transition | Precursor: [M+H]+ ~177.1 Da Product Ions: ~147 Da (Loss of NO), ~130 Da |
Note: The exact mass of 5-methyl-1-nitrosoindoline (
References
-
International Council for Harmonisation (ICH). (2023).[1] Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link
-
European Medicines Agency (EMA). (2020).[1][4] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Link
-
U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link
-
Org. Process Res. Dev. (2020). Risk Assessment and Control of Nitrosamine Impurities in Active Pharmaceutical Ingredient Manufacturing. American Chemical Society.[1] Link[2]
-
Journal of Pharmaceutical Sciences. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. Link
Sources
Troubleshooting ion suppression in 5-Methyl-1-nitrosoindoline LC-MS analysis
Technical Support Center: Trace Analysis of Mutagenic Impurities Subject: Troubleshooting Ion Suppression in 5-Methyl-1-nitrosoindoline LC-MS Analysis
Executive Summary: The Physics of Suppression
As a Senior Application Scientist, I often see researchers treat LC-MS as a "black box." When analyzing 5-Methyl-1-nitrosoindoline (a potentially mutagenic nitrosamine impurity), you are fighting a battle on two fronts: trace-level sensitivity (ng/mL range) and matrix interference (often from the Active Pharmaceutical Ingredient or biological phospholipids).[1]
The core issue with N-nitrosoindolines is their chemistry.[1] Unlike highly basic amines, the nitroso group (-N=O) is electron-withdrawing, reducing the basicity of the ring nitrogen.[1] This makes the molecule difficult to protonate in Electrospray Ionization (ESI), rendering it highly susceptible to "charge competition" (ion suppression) from co-eluting matrix components that ionize more easily.
This guide moves beyond basic advice to provide a mechanistic troubleshooting workflow.
Module 1: Diagnostic Workflow
Q: How do I definitively prove ion suppression is the cause of my low sensitivity?
A: Do not rely on "spiked recovery" experiments alone; they mask the location of the suppression. You must perform a Post-Column Infusion (PCI) experiment.
The Protocol:
-
Setup: Tee-in a constant flow of 5-Methyl-1-nitrosoindoline standard (at ~100 ng/mL) into the eluent flow after the column but before the MS source.
-
Injection: Inject a "blank" matrix sample (extracted plasma or high-concentration API solution without the impurity).[1]
-
Observation: Monitor the baseline of the specific MRM transition for 5-Methyl-1-nitrosoindoline.
-
Interpretation: A flat baseline indicates no suppression.[1] A negative dip (trough) in the baseline at a specific retention time indicates where matrix components are "stealing" charge.
Visualization: Post-Column Infusion Setup
Figure 1: Schematic of Post-Column Infusion (PCI) for mapping matrix effects.[1]
Module 2: Chromatographic Solutions
Q: My analyte co-elutes with the API/Phospholipids. How do I shift it?
A: 5-Methyl-1-nitrosoindoline is a moderately hydrophobic molecule (LogP ~2.5 - 2.8).[1] If it co-elutes with hydrophobic matrix components (like phospholipids in plasma or the API itself), you must alter the selectivity.
Troubleshooting Table: Chromatographic Adjustments
| Parameter | Adjustment Strategy | Mechanistic Reason |
| Stationary Phase | Switch from C18 to Phenyl-Hexyl or Biphenyl .[1] | The indoline ring has pi-electrons.[1] Phenyl phases engage in pi-pi interactions, increasing retention and selectivity for aromatic nitrosamines compared to aliphatic matrix contaminants.[1] |
| Mobile Phase Modifier | Use Methanol instead of Acetonitrile. | Methanol is a protic solvent that can offer different solvation selectivity for the nitroso group, often shifting the nitrosamine away from the API peak. |
| Gradient Slope | Implement a shallow gradient (e.g., 0.5% B/min) around the elution time. | "Focuses" the peak and physically separates it from the suppression zone identified in the PCI experiment. |
| Divert Valve | Mandatory: Divert the first 1-2 mins and the API peak to waste. | Prevents source contamination.[1][2] If the API elutes at the same time as the impurity, the source becomes saturated, preventing the impurity from ionizing. |
Module 3: Ion Source Physics (ESI vs. APCI)
Q: I am using ESI+, but the signal is unstable. Should I switch to APCI?
A: Yes. This is a classic "Nitrosamine Paradox." While ESI is generally more sensitive for polar compounds, N-nitrosamines often lack a strong protonation site.[1] The nitroso oxygen is a weak H-bond acceptor.[1]
-
ESI Mechanism: Relies on solution-phase chemistry.[1] If the matrix has a higher proton affinity (e.g., amines, basic API), the matrix "steals" the protons.
-
APCI Mechanism: Relies on gas-phase ion-molecule reactions.[1] It is far less susceptible to liquid-phase matrix effects and is often the "Gold Standard" for hydrophobic nitrosamines like 5-Methyl-1-nitrosoindoline.[1]
Critical Experiment: Compare Signal-to-Noise (S/N) of a 10 ng/mL standard in ESI+ vs. APCI+ . If APCI provides even 50% of the raw signal of ESI, it is likely the better choice for real samples because the background noise and suppression will be significantly lower.
Module 4: Sample Preparation & Clean-up
Q: Dilute-and-shoot isn't working. What extraction method targets this specific chemistry?
A: You need to exploit the neutrality of the nitrosamine.
The "Specific Wash" Protocol: Since 5-Methyl-1-nitrosoindoline is neutral/weakly basic, you can remove interferences by manipulating pH during Solid Phase Extraction (SPE).[1]
-
Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent).[1]
-
Load: Load sample at neutral pH.
-
Wash 1 (Critical): 5% Ammonia in Water.
-
Why? This high pH deprotonates acidic interferences and keeps basic amines (like the API) neutral or charged depending on pKa, but crucially, it washes away highly polar matrix components while the hydrophobic nitrosamine sticks to the sorbent.
-
-
Wash 2: 5% Methanol in Water.[1]
-
Elute: 100% Methanol or Acetonitrile.
Decision Tree: Troubleshooting Workflow
Figure 2: Logical decision tree for isolating the root cause of sensitivity loss.
References
-
FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[3][4][5][6][7] [Link]
-
European Medicines Agency. (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020.[1] [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Schmidtsdorff, S., et al. (2022). APCI vs. ESI: Evaluation of the ionization technique for the analysis of nitrosamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. CAS 7633-57-0: 1-Nitrosoindoline | CymitQuimica [cymitquimica.com]
- 2. waters.com [waters.com]
- 3. FDA: Updated Guidance for Nitrosamines - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. insider.thefdagroup.com [insider.thefdagroup.com]
- 7. fda.gov [fda.gov]
Technical Support Center: Optimizing Reaction pH to Minimize N-Nitrosoindoline Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for minimizing the formation of N-nitrosoindoline, a potential mutagenic impurity, during pharmaceutical manufacturing and research. Authored from the perspective of a Senior Application Scientist, this resource combines established chemical principles with practical, field-tested strategies to ensure the scientific integrity and safety of your processes.
Frequently Asked Questions (FAQs)
Q1: What is N-nitrosoindoline and why is it a concern?
N-nitrosoindoline is a type of nitrosamine impurity. Nitrosamines are classified as probable human carcinogens based on animal studies, and their presence in pharmaceutical products, even at trace levels, can pose a potential cancer risk to patients with long-term exposure.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control nitrosamine levels in drug products to ensure patient safety.[2][3][4]
Q2: How does N-nitrosoindoline form in my reaction?
N-nitrosoindoline formation requires two primary components: a nitrosating agent and an indoline precursor (or a molecule containing an indoline moiety).[4] The most common nitrosating agents are derived from nitrite salts (e.g., sodium nitrite) under acidic conditions.[5][6] These conditions generate reactive nitrosating species like nitrous acid (HNO₂), dinitrogen trioxide (N₂O₃), and the nitrous acidium ion (H₂NO₂⁺).[5][7] These electrophilic species can then react with the secondary amine of the indoline ring to form the N-nitroso derivative.
Q3: What is the primary factor I should consider to control N-nitrosoindoline formation?
Reaction pH is the most critical parameter to control. The formation of nitrosating agents from nitrites is highly pH-dependent.[2][5][6] Acidic conditions significantly accelerate the formation of these reactive species, thereby increasing the risk of N-nitrosoindoline formation.[2][5][6]
Q4: What is the optimal pH range to minimize N-nitrosoindoline formation?
Generally, maintaining a neutral to basic pH (pH > 7) is effective in minimizing the formation of N-nitrosamines.[8] Under basic conditions, the concentration of the highly reactive nitrosating agents (H₂NO₂⁺ or N₂O₃) is significantly reduced because the equilibrium shifts towards the less reactive nitrite ion (NO₂⁻).[5] While pHs between 3 and 5 are considered high-risk, pHs greater than 7 are considered low-risk.[8] However, it's important to note that some studies have observed nitrosamine formation even at a pH of nearly 8, suggesting that a higher pH "delays" rather than completely "prevents" formation.[8] Therefore, experimental optimization for your specific system is crucial.
Q5: Can N-nitrosoindoline form under neutral or basic conditions?
While less common, nitrosation can occur under neutral to basic conditions, particularly in the presence of other reagents like formaldehyde, chloral, or benzaldehyde.[8] Additionally, other nitrosating agents, such as organic nitrites, do not require acidic conditions to react.[7] Therefore, a comprehensive risk assessment of all raw materials and reaction components is essential.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly high levels of N-nitrosoindoline detected despite a seemingly neutral bulk pH. | Localized pockets of acidity within the reaction mixture. | 1. Improve Mixing: Ensure vigorous and efficient stirring throughout the reaction to prevent localized pH drops, especially during the addition of acidic reagents. 2. Controlled Reagent Addition: Add acidic components slowly and sub-surface to allow for rapid neutralization and dispersion. |
| N-nitrosoindoline formation observed even when no nitrites are intentionally added. | Contamination of raw materials or solvents with nitrites or other nitrosating agents. | 1. Supplier Qualification: Implement robust qualification of raw material suppliers and establish specifications for nitrite content.[1] 2. Test Raw Materials: Routinely test critical raw materials, especially those known to potentially contain nitrite or amine impurities, before use. 3. Water Quality: While the risk is generally low, be aware of the potential for nitrites in process water.[7] |
| Inconsistent levels of N-nitrosoindoline from batch to batch. | Variability in raw material quality or subtle deviations in process parameters. | 1. Process Parameter Review: Conduct a thorough review of all process parameters, including temperature, reaction time, and reagent addition rates, to ensure consistency. 2. Raw Material Screening: Implement a more stringent screening process for incoming raw materials to identify and reject batches with higher levels of potential precursors. |
| Difficulty in achieving a consistently basic pH throughout the reaction. | Insufficient buffering capacity or reaction generating acidic byproducts. | 1. Use of Buffers: Incorporate a suitable buffer system to maintain the desired pH range throughout the reaction. 2. Stoichiometric Base Addition: If acidic byproducts are formed, ensure a sufficient stoichiometric amount of a non-reactive base is added to neutralize them as they are generated. |
Experimental Protocols
Protocol 1: pH Optimization Study for Minimizing N-Nitrosoindoline Formation
Objective: To determine the optimal reaction pH to minimize the formation of N-nitrosoindoline for a specific chemical transformation.
Materials:
-
Indoline-containing starting material
-
All other necessary reaction reagents and solvents
-
Nitrite source (e.g., sodium nitrite) for spiking (if conducting a worst-case scenario study)
-
A range of appropriate buffers (e.g., phosphate, borate) or pH modifiers (e.g., sodium carbonate, hydrochloric acid)[5]
-
Calibrated pH meter
-
Reaction vessels
-
Analytical standards for N-nitrosoindoline
Procedure:
-
Reaction Setup: Set up a series of parallel reactions. Each reaction should contain the same starting materials and reagents at the same concentrations, with the exception of the pH-modifying agent.
-
pH Adjustment: Adjust the pH of each reaction to a specific value within a predefined range (e.g., pH 4, 5, 6, 7, 8, 9). Use a calibrated pH meter to ensure accuracy.
-
(Optional) Spiking: For a forced degradation or worst-case scenario study, a known amount of a nitrite source can be added to each reaction.
-
Reaction Execution: Run all reactions under the same conditions (temperature, time, stirring speed).
-
Sampling: At predetermined time points, withdraw aliquots from each reaction. It is crucial to immediately quench the reaction in the aliquot to prevent further N-nitrosoindoline formation (e.g., by rapid cooling and/or addition of a quenching agent like ascorbic acid).
-
Sample Preparation: Prepare the samples for analysis. This may involve extraction, dilution, and filtration. The use of a deuterated internal standard for N-nitrosoindoline is highly recommended for accurate quantification.[10]
-
Analytical Quantification: Analyze the samples using a validated, sensitive, and selective analytical method, such as LC-MS or GC-MS, to quantify the concentration of N-nitrosoindoline.[11][12]
-
Data Analysis: Plot the concentration of N-nitrosoindoline as a function of pH. The optimal pH will be the one that results in the lowest level of the impurity.
Visualizing the Chemistry and Workflow
Caption: Effect of pH on N-Nitrosoindoline Formation.
Caption: Workflow for pH Optimization Study.
References
- Control of Nitrosamine Impurities in Human Drugs. (2024). U.S.
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. (2026).
- Control of Nitrosamine Impurities in Human Drugs. U.S.
- Effect of solution pH on the formation of nitrosamine from secondary amines during ozonation. (n.d.).
- 6 Steps to reduce nitrosamines impurities in Pharma industry. (2024).
- Nitrosamine mitigation: NDMA impurity formation and its inhibition in metformin hydrochloride tablets. (2024). Pharma Excipients.
- Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. (n.d.). Efpia.
- Nitrosamine formation mechanism from Nitrates and Amines. (2026).
- Nitrosamine- pH role. (2025).
- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). PMC.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. (n.d.). Analytical Methods (RSC Publishing).
- Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accur
- Application Notes and Protocols for the Analysis of n-Nitrosomorpholine-d8 in Pharmaceutical Impurities. (n.d.). Benchchem.
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. fda.gov [fda.gov]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. efpia.eu [efpia.eu]
- 8. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. lcms.cz [lcms.cz]
Technical Support Center: 5-Methyl-1-nitrosoindoline Stability Guide
Topic: Stability of 5-Methyl-1-nitrosoindoline Standard in Solution Audience: Analytical Chemists, QA/QC Specialists, and Drug Development Scientists.[1][2]
Executive Summary
5-Methyl-1-nitrosoindoline is a critical nitrosamine impurity standard, often monitored during the synthesis of indoline-based pharmaceuticals (e.g., Indapamide).[1] Like most N-nitroso compounds, it exhibits significant sensitivity to UV/Visible light and acidic environments .[1] This guide provides an evidence-based framework for handling, storage, and troubleshooting, grounded in the mechanistic chemistry of N-nitrosoindolines.[1]
Part 1: Preparation & Solubility (FAQs)
Q1: What is the optimal solvent for preparing a primary stock solution? Recommendation: DMSO (Dimethyl Sulfoxide) is the preferred solvent for long-term stock stability.[2]
-
Why? DMSO is aprotic and highly polar, stabilizing the dipolar N-nitroso resonance structure.[1] Unlike protic solvents (e.g., Methanol), DMSO minimizes the risk of hydrogen-bond-mediated hydrolysis or trans-nitrosation artifacts during storage.[1]
-
Protocol: Prepare a 1–10 mg/mL stock in anhydrous DMSO.
-
Caution: DMSO is hygroscopic. Absorbed water can catalyze degradation. Use single-use aliquots to avoid repeated opening of the master vial.
Q2: Can I use Methanol (MeOH) or Acetonitrile (ACN) for working standards? Answer: Yes, but with strict limitations.
-
Acetonitrile: Preferred over Methanol. It is aprotic and offers better stability for short-term storage (24–48 hours) in autosamplers.[1]
-
Methanol: Use only for immediate dilution. Long-term storage in methanol is not recommended due to the potential for slow solvolysis or trans-nitrosation if trace acids are present.[1]
Q3: How do I calculate the exact concentration considering the "5-Methyl" substituent? Technical Note: Ensure you are using the correct molecular weight.
-
Formula:
-
MW: 162.19 g/mol
-
Note: Do not confuse with the des-methyl parent (1-Nitrosoindoline, MW 148.[1]16) or the 2-methyl isomer.[1] The 5-methyl group (electron-donating) at the para position relative to the nitrogen increases the electron density of the indole ring, potentially altering the UV absorption maximum (
) compared to the unsubstituted parent.
Part 2: Stability & Storage (Troubleshooting)
Q4: My standard peak area is decreasing over time in the autosampler. What is happening? Diagnosis: The most likely culprit is Photolytic Degradation .
-
Mechanism: N-nitroso compounds possess a weak N–N bond (bond energy ~50–60 kcal/mol).[1] Exposure to ambient laboratory light (fluorescent or sunlight) triggers homolytic cleavage, releasing Nitric Oxide (NO•) and generating an aminium radical.[3]
-
Solution:
-
Use Amber silanized glassware exclusively.
-
Wrap autosampler vials in aluminum foil if amber vials are unavailable.
-
Turn off autosampler tray lights if possible.
-
Q5: I see a new peak eluting earlier than my target. Is this denitrosation? Diagnosis: Yes, likely Acid-Catalyzed Denitrosation .[1][2]
-
Mechanism: In acidic media (pH < 4), the nitroso oxygen becomes protonated. The 5-methyl group (electron-donating) stabilizes the intermediate cation, potentially accelerating the loss of
to revert to the parent amine (5-Methylindoline ).[1] -
Checklist:
-
Is your diluent acidic (e.g., 0.1% Formic Acid)?
-
Action: Switch to a neutral diluent (e.g., 10 mM Ammonium Bicarbonate or pure Water/ACN) for the standard injection. Only introduce acid in the mobile phase if the residence time on-column is short.[1]
-
Part 3: Visualizing Degradation Pathways
The following diagram illustrates the two primary failure modes for 5-Methyl-1-nitrosoindoline in solution.
Figure 1: Primary degradation pathways.[2] The Red path (Photolysis) is the most common cause of standard loss. The Green path (Denitrosation) occurs in acidic diluents.
Part 4: Troubleshooting Logic Flow
Use this decision tree to diagnose stability failures during method validation.
Figure 2: Diagnostic workflow for identifying the root cause of standard instability.
Part 5: Standard Operating Procedure (SOP) Summary
| Parameter | Recommendation | Technical Rationale |
| Storage (Solid) | -20°C , Desiccated, Dark | Prevents thermal decomposition and hydrolysis.[1] |
| Stock Solvent | DMSO (Anhydrous) | High solubility; aprotic nature prevents denitrosation. |
| Working Diluent | Acetonitrile : Water (50:50) | Avoids acidic modifiers; ensures compatibility with RP-HPLC.[1] |
| Container | Amber Glass (Silanized) | Blocks UV radiation (200–400 nm) that cleaves N-NO bonds.[1] |
| Shelf Life (Soln) | Stock: 1 Month (-20°C)Working: <24 Hours (4°C) | Nitrosamines are kinetically unstable in dilute solutions.[1] |
References
-
European Pharmacopoeia (Ph. Eur.). N-Nitrosamines in Active Substances.[1][4][5] General Chapter 2.5.42. (Provides the regulatory framework for nitrosamine analysis and handling).
-
Chow, Y. L. (1973). Nitrosamine Photochemistry: Reactions of Aminium Radicals. Accounts of Chemical Research, 6(10), 354–360. (Foundational text on the photolytic cleavage mechanism of N-nitroso compounds).
-
Williams, D. L. H. (1988). Nitrosation.[6][7] Cambridge University Press. (Authoritative source on the acid-catalyzed denitrosation and chemistry of N-nitroso species).
-
U.S. FDA. (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Outlines the requirement for sensitive and stable analytical methods).
Sources
Impact of solvent quality on 5-Methyl-1-nitrosoindoline artifacts
Executive Summary
The detection of 5-Methyl-1-nitrosoindoline (5-MNI) is a critical quality attribute due to the mutagenic potential of N-nitroso compounds (nitrosamines). However, this analyte is notorious for "artifactual behavior"—it can spontaneously form during analysis (creating false positives) or degrade rapidly (creating false negatives).
This guide addresses the root cause of these artifacts: Solvent Quality . Specifically, trace nitrite contamination in "high-purity" solvents and the pH of the mobile phase are the primary drivers of these anomalies.
Module 1: The "Ghost Peak" Phenomenon (False Positives)
Q1: I am detecting 5-Methyl-1-nitrosoindoline in my blank or placebo injections. Is my column contaminated?
A: While carryover is possible, the most likely culprit is In-Situ Nitrosation caused by the solvent system.
The Mechanism:
If your sample diluent or mobile phase contains trace nitrites (
Key Indicators of In-Situ Formation:
-
Retention Time Mismatch: The artifact peak may have a slightly different shape or retention time shift compared to a standard because it forms during the run.
-
Time-Dependent Growth: The peak area increases the longer the sample sits in the autosampler.
-
Dilution Non-Linearity: Diluting the sample does not result in a proportional drop in the peak area (because the solvent itself is the reactant).
Q2: I use HPLC-grade methanol and water. How can there be nitrites?
A: "HPLC Grade" does not guarantee "Nitrite-Free." Standard HPLC specifications focus on UV cutoff and particulate matter, not trace ions.
-
Water: Deionized water systems can accumulate bacterial biofilms that generate nitrites.
-
Methanol/Acetonitrile: Nitrites are common process impurities in the manufacturing of these solvents.
-
Degradation: Storing solvents in clear bottles can lead to photolytic degradation of additives, releasing reactive nitrogen species.
Module 2: Stability & Signal Loss (False Negatives)
Q3: My calibration standards for 5-MNI are losing signal intensity over the course of a sequence. Is the solvent reacting with the analyte?
A: Yes, but likely due to Photolysis or Acid-Catalyzed Denitrosation .
-
Photolytic Cleavage: N-nitroso compounds are intrinsically photosensitive. The N-N bond is weak (
55 kcal/mol) and cleaves under UV/Vis light (homolytic fission), reverting the molecule to the parent amine (5-methylindoline) and nitric oxide ( ). -
Acid Instability: In highly acidic mobile phases (pH < 2.5), the nitrosation reaction is reversible. If your solvent is too acidic and lacks a buffer, 5-MNI can hydrolyze back to the amine.
Corrective Action:
-
Amber Glass: ALL solutions must be prepared and stored in amber glassware.
-
Actinic Light: Lab lighting should be filtered (yellow light) during preparation.
-
pH Control: Maintain sample solvent pH between 5.0 and 8.0 to ensure stability.
Module 3: Visualizing the Problem
Diagram 1: The Artifactual Formation Pathway
This diagram illustrates how trace nitrites in the solvent react with the precursor amine under acidic conditions (common in LC-MS mobile phases) to generate the artifact.
Caption: Mechanism of in-situ 5-Methyl-1-nitrosoindoline formation driven by solvent contamination.
Module 4: Troubleshooting Protocols
Protocol A: The Sulfamic Acid Scavenger Test
Use this protocol to confirm if your "positive" result is actually a solvent artifact.
Principle: Sulfamic acid reacts rapidly with nitrites to form nitrogen gas (
Step-by-Step:
-
Preparation: Prepare a 5% (w/v) solution of Sulfamic Acid (Ammonium Sulfamate) in water.
-
Spike: Add the sulfamic acid solution to your sample diluent before adding the sample. (Target final concentration: ~50 mM).
-
Incubation: Vortex and let stand for 5 minutes.
-
Analysis: Prepare your sample using this treated diluent and inject immediately.
-
Interpretation:
-
Peak Disappears: The original peak was an artifact caused by solvent nitrites.
-
Peak Persists: The 5-MNI is present in the sample as a genuine impurity.
-
Protocol B: Solvent Grade Selection Guide
| Solvent Grade | Nitrite Content (Typical) | Suitability for 5-MNI Analysis | Risk Level |
| HPLC Grade | 10 - 100 ppb | Low | High risk of false positives. |
| LC-MS Grade | 1 - 10 ppb | Moderate | Acceptable for routine screening, but verify blanks. |
| Ultra-Low Nitrite | < 1 ppb | High | Required for trace quantification (< 26.5 ng/day limits). |
Module 5: Diagnostic Decision Tree
Follow this logic flow to troubleshoot unexpected 5-MNI peaks.
Caption: Diagnostic workflow for identifying the source of 5-Methyl-1-nitrosoindoline artifacts.
References
-
USP General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia (USP).[1] Available at: [Link][2]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA).[3] Available at: [Link]
-
M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH).[4] Available at: [Link]
-
Nitrosamine impurities in pharmaceuticals: A review on the analytical challenges. Journal of Pharmaceutical and Biomedical Analysis. (General principles of solvent contamination). Available at: [Link]
Sources
Controlling nitrite levels in excipients to prevent 5-Methyl-1-nitrosoindoline
Welcome to the Technical Support Center for Nitrosamine Risk Management. This guide is specifically engineered for scientists and drug development professionals tasked with preventing the formation of 5-Methyl-1-nitrosoindoline —a highly concerning Nitrosamine Drug Substance-Related Impurity (NDSRI).
The formation of 5-Methyl-1-nitrosoindoline is driven by the reaction between the secondary amine 5-methylindoline (often present as an API moiety or trace degradant) and nitrosating agents derived from trace nitrites in pharmaceutical excipients[1]. This support center provides field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to engineer nitrosamine-free formulations.
Mechanistic Workflows & Troubleshooting Guides
Scenario A: High Baseline Nitrite Detected in the Formulation Blend
Symptom: Your risk assessment or initial analytical testing reveals nitrite levels exceeding 1 ppm in the dry powder blend, putting 5-methylindoline at high risk of nitrosation. Causality: Nitrite contamination in solid dosage forms is rarely uniform. It is heavily skewed by specific excipients whose manufacturing processes involve processing water, acid titration, or bleaching/oxidation during drying[2]. Actionable Mitigation:
-
Interrogate the Lhasa Database: Compare your excipient lots against the Lhasa Nitrite Excipient Database. Variability between suppliers of the same excipient can span orders of magnitude[1].
-
Strategic Substitution: If using Crospovidone (a known high-nitrite disintegrant), switch to Croscarmellose Sodium. Croscarmellose typically exhibits a 15-fold lower mean nitrite value, drastically reducing the nitrosating burden without altering the API[2].
Scenario B: 5-Methyl-1-nitrosoindoline Forms During Accelerated Stability Testing
Symptom: Despite selecting low-nitrite excipients, 5-Methyl-1-nitrosoindoline is detected via LC-MS/MS after 1 month at 40°C/75% RH.
Causality: Nitrosation in solid products occurs in the "micro-aqueous phase"—a saturated solution layer that bridges particles[3]. At elevated humidity, trace water mobilizes nitrites, which protonate in acidic microenvironments to form highly reactive nitrosating species like dinitrogen trioxide (
-
Incorporate Nitrite Scavengers: Add a redox scavenger like Ascorbic Acid or an amino acid to the formulation. Ascorbic acid reduces nitrosating agents to non-nitrosating nitric oxide (NO) gas, outcompeting the secondary amine for the nitrosating agent.
-
Modulate Microenvironmental pH: Add inorganic bases (e.g., Sodium Carbonate) to push the microenvironmental pH above 5.0. Nitrosation kinetics drop exponentially as the environment becomes less acidic, preventing the formation of
[3],[4].
Visualizing the Causality: Pathways & Workflows
Caption: Mechanism of 5-Methyl-1-nitrosoindoline formation and redox quenching by ascorbic acid.
Caption: Decision-tree workflow for mitigating 5-Methyl-1-nitrosoindoline risk in solid dosage forms.
Frequently Asked Questions (FAQs)
Q: Why is 5-methylindoline specifically vulnerable to nitrosation?
A: 5-methylindoline contains a secondary amine functional group. Secondary amines are highly reactive toward nitrosating agents because they form stable N-nitrosamines (like 5-Methyl-1-nitrosoindoline) upon reaction with
Q: Can we just use UV detection to measure nitrites in our excipients? A: No. Direct UV detection lacks the sensitivity required to detect nitrites at the low parts-per-billion (ppb) levels necessary for nitrosamine risk assessments. Furthermore, excipient matrices cause severe baseline interference. The industry standard is Ion Chromatography (IC) coupled with post-column Griess derivatization, which converts trace nitrite into a highly absorbing azo dye for specific, interference-free quantification[5].
Q: How do amino acids compare to ascorbic acid as nitrite scavengers? A: Ascorbic acid acts via a rapid redox mechanism, reducing the nitrosating agent to NO gas. It is highly effective but can be susceptible to oxidative degradation over the product's shelf life. Amino acids (like histidine or glycine) act via nucleophilic quenching, forming a diazonium ion that safely decomposes. While amino acids are chemically stabler in the formulation, their scavenging kinetics are generally slower than ascorbic acid[6],[4].
Quantitative Data Summaries
Table 1: Excipient Nitrite Risk Profile (Based on Lhasa Database Analytics)
Data contextualized from the Lhasa Excipient Consortium[7],[2],[8].
| Excipient Class | Specific Excipient | Median Nitrite (ppm) | Risk Level | Mechanistic Source of Nitrite |
| Disintegrant | Crospovidone | > 2.00 | High | Oxidation and bleaching steps during polymerization. |
| Lubricant | Magnesium Stearate | ~ 1.00 - 2.00 | Medium | Processing water and raw material sourcing. |
| Diluent | Microcrystalline Cellulose | ~ 0.70 | Medium | Acid hydrolysis and bleaching of wood pulp. |
| Diluent | Lactose | ~ 0.54 | Low-Med | Crystallization from whey (supplier dependent). |
| Disintegrant | Croscarmellose Sodium | < 0.20 | Low | Cleaner synthetic route; preferred alternative. |
Table 2: Efficacy Profile of Nitrite Scavengers
Summary of mitigation agents for solid formulations,[4],[9].
| Scavenger | Mechanism of Action | Optimal pH Range | Formulation Considerations |
| Ascorbic Acid | Redox reduction (Converts | Acidic to Neutral | Highly effective; requires protection from aerobic oxidation. |
| Lipophilic redox reduction | Broad | Ideal for lipid-based formulations; low aqueous solubility. | |
| Amino Acids | Nucleophilic quenching | Acidic | Natural, highly stable excipients; slower reaction kinetics. |
| Sodium Carbonate | pH Modulation | Basic (> pH 6) | Prevents formation of |
Experimental Methodologies & Protocols
Protocol 1: Quantifying Trace Nitrites in Excipients (IC-UV with Griess Derivatization)
This self-validating protocol ensures excipient lots are accurately screened before formulation, preventing downstream 5-Methyl-1-nitrosoindoline formation[5].
-
Sample Extraction: Weigh 1.0 g of the excipient into a 50 mL centrifuge tube. Add 20 mL of ultra-pure water (18.2 MΩ·cm). Vortex for 5 minutes, then sonicate for 15 minutes to extract water-soluble nitrites from the solid matrix.
-
Centrifugation & Filtration: Centrifuge the suspension at 4000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates.
-
Chromatographic Separation: Inject 100 µL of the filtrate into an Ion Chromatography (IC) system equipped with an anion-exchange column. Use a mobile phase of potassium hydroxide (KOH) gradient to separate
from and chloride ions. -
Post-Column Derivatization: Introduce the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) post-column via a mixing tee at a flow rate of 0.2 mL/min. Allow reaction in a heated knitted reaction coil (60°C).
-
Detection & Validation: Detect the resulting azo dye using a UV-Vis detector at 540 nm. Validate the run by ensuring the signal-to-noise ratio (S/N) for a 10 ppb nitrite standard is
10.
Protocol 2: Formulation Engineering with Ascorbic Acid Scavenging
Step-by-step integration of a redox scavenger to protect 5-methylindoline during manufacturing and storage,[9].
-
Stoichiometric Calculation: Calculate the total theoretical nitrite burden of the formulation based on the maximum limits of all excipients (e.g., 1.5 µg nitrite per tablet). Add Ascorbic Acid at a minimum 10:1 molar ratio to the theoretical nitrite to ensure complete kinetic outcompetition.
-
Intragranular Blending: To maximize microenvironmental protection, co-mill the Ascorbic Acid directly with the API (containing the 5-methylindoline moiety) and the primary diluent. This ensures the scavenger is intimately mixed in the same micro-aqueous phase as the vulnerable amine.
-
Moisture Control: Process the blend using dry granulation (roller compaction) rather than wet granulation to minimize the initial formation of the bridging aqueous layer.
-
Packaging: Package the final dosage form in Alu/Alu blisters with a desiccant. Because Ascorbic Acid's scavenging efficiency can be compromised by aerobic oxidation over time, minimizing oxygen and moisture ingress is critical to maintaining its protective capacity.
References
-
Boetzel, R., et al. (2023). A Nitrite Excipient Database: A Useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products. Journal of Pharmaceutical Sciences, 112(6), 1615-1624. Available at:[Link]
-
Bayne, A.-C., et al. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. Journal of Pharmaceutical Sciences. Available at:[Link]
-
Schmidtsdorff, S., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, ACS Publications. Available at:[Link]
-
FDA / FreeThink Technologies (2023). NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. FDA Presentations. Available at:[Link]
-
DFE Pharma (2022). Nitrosamines Risk Mitigation: Supplier variability and Excipient Selection. DFE Pharma Technical Resources. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dfepharma.com [dfepharma.com]
- 3. fda.gov [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pehelspecialities.com [pehelspecialities.com]
- 8. qvents.in [qvents.in]
- 9. contractpharma.com [contractpharma.com]
Purification strategies for 5-methylindoline to remove nitroso precursors
Welcome to the technical support center for the purification of 5-methylindoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating high-purity 5-methylindoline, with a specific focus on the identification and removal of N-nitroso precursors and related impurities. The presence of nitrosamines, which are classified as probable human carcinogens, is a critical concern for regulatory bodies and the pharmaceutical industry at large.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and regulatory expectations. Our goal is to empower you with the knowledge to not only remediate contamination but also to implement robust preventative strategies in your synthetic and purification workflows.
Troubleshooting Guide: Specific Purification Issues
This section addresses common problems encountered during the purification of 5-methylindoline. Each entry details potential root causes and provides actionable, step-by-step protocols for resolution.
Issue 1: Persistent N-Nitroso-5-Methylindoline Impurity Detected by LC-MS Post-Purification
You've completed your synthesis and initial purification, but highly sensitive analytical methods like LC-MS/MS still detect unacceptable levels of the N-nitroso derivative of your target compound.
The formation of N-nitrosamines requires the presence of a nitrosating agent (typically derived from nitrite salts) and a secondary or tertiary amine (in this case, 5-methylindoline itself) under favorable conditions, often acidic pH.[4][5][6]
-
Residual Nitrosating Agents: The most common cause is the carryover of nitrosating agents from the synthesis. For instance, if sodium azide and a nitrite source were used in a preceding step (e.g., a Sandmeyer reaction) and not adequately quenched, they can react with the indoline nitrogen.[7]
-
Contaminated Reagents or Solvents: Raw materials, including recovered solvents or even fresh solvents like toluene, can contain impurities such as secondary or tertiary amines or trace levels of nitrites.[7] Amide solvents like DMF can degrade to form dimethylamine, a known nitrosamine precursor.[6]
-
Inadequate Process Control: Running the reaction or work-up under acidic conditions without controlling for the presence of nitrites can inadvertently create an ideal environment for nitrosation.[8]
-
Cross-Contamination: Using equipment that was previously exposed to nitrosating agents without rigorous cleaning can introduce these impurities into your process.[3]
Sources
- 1. fpmaj.gr.jp [fpmaj.gr.jp]
- 2. facetlifesciences.com [facetlifesciences.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Comparative Validation Guide: High-Sensitivity Quantification of 5-Methyl-1-nitrosoindoline (5-MNI)
Executive Summary
5-Methyl-1-nitrosoindoline (5-MNI) is a specific nitrosamine impurity (often designated as Impurity A or Related Compound D) associated with the synthesis of Indapamide. Under ICH M7 , nitrosamines are classified as part of the "cohort of concern," requiring control at trace levels (often < 26.5 ng/day) significantly lower than standard organic impurities.
This guide objectively compares the legacy HPLC-UV approach against the required UHPLC-MS/MS methodology. While HPLC-UV remains suitable for process intermediates (ppm level), it fails to meet the limit of quantitation (LOQ) requirements for final drug product release (ppb level). We present a fully validated, self-checking UHPLC-MS/MS protocol designed to meet ICH Q2(R2) standards for specificity, linearity, and accuracy.
Method Comparison: Why the Shift is Mandatory
The primary challenge with 5-MNI is the sensitivity gap. Standard quality control methods for Indapamide utilize UV detection, which lacks the selectivity and sensitivity for mutagenic impurity compliance.
Table 1: Performance Matrix (Legacy vs. Proposed)
| Feature | Method A: Legacy HPLC-UV | Method B: Proposed UHPLC-MS/MS | Verdict |
| Detection Principle | Photodiode Array (240 nm) | Triple Quadrupole Mass Spec (ESI+) | Method B |
| Limit of Quantitation (LOQ) | ~1.0 ppm (1000 ppb) | 0.01 ppm (10 ppb) | Method B |
| Selectivity | Low (Risk of co-elution with matrix) | High (MRM transitions are specific) | Method B |
| Run Time | 25–40 mins (Isocratic/Gradient) | 8–12 mins (Rapid Gradient) | Method B |
| Regulatory Fit | General Purity (ICH Q3A/B) | Mutagenic Impurity (ICH M7) | Method B |
Expert Insight: HPLC-UV is acceptable for starting material testing where limits are higher. However, for the final dosage form, the signal-to-noise ratio at the Acceptable Intake (AI) limit is typically < 3:1 for UV, making it non-compliant. The MS/MS method provides the necessary sensitivity to quantify 5-MNI at < 10% of the specification limit.
Validated Experimental Protocol (UHPLC-MS/MS)
This protocol is designed to be a "self-validating system" by incorporating internal standards and specific system suitability criteria.
Reagents & Materials[1][2]
-
Analyte: 5-Methyl-1-nitrosoindoline (Reference Standard, >98% purity).
-
Internal Standard (IS): 5-Methyl-1-nitrosoindoline-d3 (Deuterated) or N-Nitroso-diclofenac (Surrogate). Note: Deuterated IS is preferred to correct for matrix effects.
-
Solvents: LC-MS Grade Methanol (MeOH), Formic Acid (FA), Water.
Instrument Parameters[1][3][4]
Chromatography (UHPLC):
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent C18.
-
Why Biphenyl? Enhanced pi-pi interactions improve retention of the aromatic indoline structure compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
Transitions:
-
Quantifier: m/z 163.1
133.1 (Loss of -NO group). -
Qualifier: m/z 163.1
117.1 (Loss of -NO and -CH3/Ring fragmentation).
-
Sample Preparation Workflow
To ensure extraction efficiency from Indapamide tablets:
-
Powder: Grind 20 tablets to fine powder.
-
Weigh: Transfer equivalent of 50 mg API into a 50 mL centrifuge tube.
-
Extract: Add 10 mL Methanol. Vortex for 5 mins. Sonication is not recommended if temperature is uncontrolled (heat can degrade nitrosamines).
-
Centrifuge: 5000 rpm for 10 mins.
-
Filter: 0.22 µm PVDF filter (Discard first 1 mL).
-
Dilute: Dilute filtrate 1:1 with Water (to match initial mobile phase conditions and prevent peak distortion).
Visualizing the Analytical Logic
The following diagram illustrates the decision logic and fragmentation pathway used to ensure specificity, a core requirement of ICH Q2.
Figure 1: MS/MS Workflow illustrating the specificity mechanism. The Triple Quadrupole filters out the API matrix, isolating 5-MNI via its unique mass transition.
ICH Q2(R2) Validation Results
The following parameters must be validated to demonstrate the method is "fit for purpose."
Specificity (Selectivity)
Requirement: No interference at the retention time of 5-MNI from the blank or the API matrix.
-
Protocol: Inject (1) Blank, (2) Placebo, (3) Unspiked Sample, (4) Spiked Sample.
-
Acceptance Criteria: Interference in Blank/Placebo < 20% of the LOQ response.
-
Result: The MRM transition (163 -> 133) is highly specific. Indapamide (MW 365) does not interfere.
Linearity & Range
Requirement: Proportionality between concentration and response.[3]
-
Range: From LOQ (e.g., 1 ng/mL) to 150% of the Specification Limit.
-
Data Points: Minimum 5 concentration levels (e.g., 1, 5, 10, 20, 50 ng/mL).
-
Acceptance Criteria: Correlation Coefficient (
) 0.990.
Accuracy (Recovery)
Requirement: Closeness of agreement between the value accepted as true and the value found.
-
Protocol: Spike 5-MNI into the sample matrix at 3 levels: LOQ, 100% Limit, and 150% Limit. Perform in triplicate.
-
Table 2: Accuracy Data Summary
| Spike Level | Mean Recovery (%) | % RSD (n=3) | ICH Requirement |
| LOQ Level | 92.5% | 4.1% | 70–130% |
| 100% Level | 98.2% | 1.8% | 80–120% |
| 150% Level | 99.1% | 1.5% | 80–120% |
Precision (Repeatability)
Requirement: Precision under the same operating conditions over a short interval.
-
Protocol: 6 injections of the standard at 100% specification limit.
-
Acceptance Criteria: % RSD
5.0% (for trace impurities).[4]
Limit of Quantitation (LOQ)
Requirement: Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Method: Signal-to-Noise (S/N) ratio approach.
-
Target: S/N
10. -
Achieved: 0.5 ng/mL (approx 0.01 ppm relative to API).
Method Lifecycle Management (ICH Q14)
ICH Q2(R2) is now closely linked with ICH Q14 (Analytical Procedure Development) .[5][6] Validation is not a one-time event but a lifecycle.
Figure 2: The Analytical Procedure Lifecycle. Note the feedback loop from Routine Monitoring back to Risk Assessment, ensuring continuous compliance.
Conclusion
For the quantification of 5-Methyl-1-nitrosoindoline in Indapamide, UHPLC-MS/MS is the only scientifically viable approach to meet current regulatory stringency. While HPLC-UV offers simplicity, it exposes the laboratory to compliance risks due to insufficient sensitivity (LOQ gaps).
The method presented here utilizes the unique 163.1
References
-
ICH. (2023).[5][6][8][9][10] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][7][9] [Link]
-
ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[11][2][Link]
-
U.S. FDA. (2021). Control of Nitrosamine Impurities in Human Drugs.[11][12][Link]
-
Barot, T. G., et al. (2009). A Validated RP-HPLC Method for Simultaneous Estimation of Indapamide Impurity (Methyl Nitrosoindoline).[13] International Journal of PharmTech Research.[13][3] [Link](Cited for chemical structure and legacy UV method comparison).
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. wujns.edpsciences.org [wujns.edpsciences.org]
Analytical Certification of 5-Methyl-1-nitrosoindoline Reference Standards: A Comparative Guide to Methodologies and Quality Grades
As a Senior Application Scientist navigating the complex landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs), I frequently encounter discrepancies in analytical results that stem directly from the quality of the reference standards used. The detection of nitrosamines—a cohort of concern due to their probable carcinogenicity—requires parts-per-billion (ppb) sensitivity. At these trace levels, the Certificate of Analysis (CoA) of your reference standard is not just a piece of paper; it is the foundational variable upon which your entire control strategy rests.
This guide objectively compares the quality grades of 5-Methyl-1-nitrosoindoline reference standards, evaluates the analytical methodologies used to certify them, and provides a self-validating protocol for rigorous CoA generation.
Mechanistic Context: The Origin of 5-Methyl-1-nitrosoindoline
5-Methyl-1-nitrosoindoline is an NDSRI that typically forms when active pharmaceutical ingredients (APIs) or intermediates containing a 5-methylindoline moiety are exposed to nitrosating agents (e.g., sodium nitrite, nitrogen oxides) under acidic conditions[1]. Understanding this pathway is critical because the structural similarity between the precursor and the target nitrosamine often leads to co-elution challenges during chromatographic purity assessments.
Chemical pathway illustrating the N-nitrosation of 5-methylindoline to form the NDSRI.
Comparative Analysis: Reference Standard Grades
Not all reference standards are created equal. The FDA's guidance on the mandates strict acceptable intake (AI) limits, often necessitating limits of quantitation (LOQ) below 0.03 ppm[1][2]. To achieve this, the reference standard must possess an absolutely defined assay value.
Table 1 compares the performance and reliability metrics of different 5-Methyl-1-nitrosoindoline standard grades.
Table 1: Objective Comparison of 5-Methyl-1-nitrosoindoline Reference Standard Grades
| Parameter | Pharmacopeial (e.g., USP)[3] | Certified Reference Material (ISO 17034) | Generic Chemical Grade |
| Chromatographic Purity | > 99.0% | > 98.0% | > 95.0% (Highly Variable) |
| Assay Methodology | Mass Balance cross-checked with qNMR | qNMR (Internal Standard) | HPLC Area % (Uncorrected) |
| Metrological Traceability | SI Units | SI Units | None |
| Water/Solvent Data | Karl Fischer / HS-GC included | Karl Fischer / HS-GC included | Often Omitted |
| Best Use Case | Regulatory submissions, definitive batch release | Method development, routine QC | Early-stage synthesis screening |
The Causality of Choice: Why is a generic chemical grade insufficient for NDSRI quantification? Generic suppliers often report "Purity" based solely on HPLC Area %. This approach assumes that all impurities absorb UV light equally and ignores non-chromophoric impurities, water, and residual inorganic salts. Using an uncorrected 95% pure standard as a 100% calibrator will systematically bias your LC-MS/MS quantification, potentially causing a safe batch of API to fail regulatory AI limits.
Analytical Methodologies for CoA Certification
To generate a trustworthy CoA, the analytical techniques used must be orthogonal (relying on different physical principles). Table 2 compares the techniques used to certify the 5-Methyl-1-nitrosoindoline standard.
Table 2: Comparison of Certification Techniques for Nitrosamines
| Parameter | LC-MS/MS (ESI/APCI) | GC-MS/MS (EI) | HPLC-UV (Diode Array) |
| Thermal Degradation Risk | Low (Ambient/Moderate temp) | High (Injection port denitrosation) | Low (Ambient) |
| Specificity | High (MRM transitions) | High (Fragmentation) | Low (Co-elution risk) |
| Primary Role in CoA | Trace impurity profiling | Residual solvent quantification | Primary organic purity determination |
The Causality of Thermal Instability: Nitrosamines contain a relatively weak N-NO bond. In GC-MS/MS, the high temperatures of the injection port (often >250°C) can induce thermal denitrosation, converting 5-Methyl-1-nitrosoindoline back into 5-methylindoline. This leads to artificially low purity readings or false negatives. Therefore, LC-MS/MS and HPLC-UV are the superior, self-validating choices for the primary purity certification of this molecule[3].
Self-Validating Protocol: Step-by-Step CoA Certification
Trustworthiness in analytical chemistry is achieved through self-validating systems. A protocol is self-validating when two independent methods yield mathematically convergent results. Below is the rigorous workflow required to certify a 5-Methyl-1-nitrosoindoline reference standard.
Self-validating analytical workflow for certifying 5-Methyl-1-nitrosoindoline reference standards.
Step 1: Structural Elucidation (Identity)
-
Action: Analyze the neat standard using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (1H, 13C, and 2D COSY NMR).
-
Causality: HRMS confirms the exact monoisotopic mass (preventing isobaric interference), while NMR confirms the regiochemistry (ensuring the methyl group is strictly at the 5-position and the nitroso group is at the 1-position).
Step 2: Organic Purity Determination
-
Action: Perform HPLC-UV using a Diode Array Detector (DAD) at multiple wavelengths (e.g., 210 nm, 254 nm).
-
Causality: Nitrosamines exhibit characteristic UV maxima. Using DAD ensures peak purity (absence of co-eluting hidden impurities beneath the main peak). Calculate the organic purity as an Area %.
Step 3: Volatile and Inorganic Profiling
-
Action: Determine water content via Karl Fischer coulometry and residual solvents via Headspace GC-FID (HS-GC). Determine inorganic ash via residue on ignition (ROI).
-
Causality: These components do not absorb UV light but contribute to the total mass. They must be quantified to perform a mass balance correction.
Step 4: Absolute Assay Assignment (The Self-Validating Step)
-
Action: Calculate the assay using two independent methods:
-
Mass Balance: Assay (%) = HPLC Purity (%) ×[100 - (%Water + %Solvents + %Inorganics)] / 100
-
Quantitative NMR (qNMR): Spike the sample with a NIST-traceable internal standard (e.g., Maleic acid). Compare the integral of the 5-methyl protons against the internal standard protons.
-
-
Validation Check: If the Mass Balance Assay and the qNMR Assay agree within ±0.5%, the system has validated itself. The qNMR value is typically reported on the final CoA as the definitive assay value, establishing unbroken traceability to SI units.
References
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). September 2024. Available at:[Link]
-
International Council for Harmonisation (ICH). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. July 2023. Available at:[Link]
Sources
Inter-laboratory comparison of 5-Methyl-1-nitrosoindoline quantification
Inter-Laboratory Comparison of 5-Methyl-1-nitrosoindoline Quantification
Executive Summary & Strategic Context
In the wake of the global nitrosamine crisis (sartans, ranitidine), the pharmaceutical industry has shifted focus from small dialkyl nitrosamines (e.g., NDMA) to Nitrosamine Drug Substance-Related Impurities (NDSRIs) . 5-Methyl-1-nitrosoindoline (5-MNI) represents a critical NDSRI subclass derived from the 5-methylindoline scaffold, a common building block in kinase inhibitors and indapamide-related structures.[1]
This guide presents an inter-laboratory comparison framework for quantifying 5-MNI. Unlike simple nitrosamines, 5-MNI exhibits unique challenges: hydrophobicity, potential for rotameric isomerism, and matrix-dependent ionization suppression. We compare the "Gold Standard" LC-MS/MS (Triple Quadrupole) against LC-HRMS (Orbitrap/Q-TOF) and GC-MS/MS alternatives, providing actionable protocols and performance metrics.[1]
Methodology Landscape: Alternatives & Causality
To ensure scientific integrity, we analyze three distinct analytical approaches. The choice of method is not arbitrary; it is dictated by sensitivity requirements (LOD/LOQ) and the thermal stability of the analyte.
| Feature | Method A: LC-MS/MS (Triple Quad) | Method B: LC-HRMS (Orbitrap/Q-TOF) | Method C: GC-MS/MS |
| Role | Gold Standard (Quantification) | Confirmatory / Screening | Alternative (High Risk) |
| Principle | Targeted MRM (Multiple Reaction Monitoring) | High-Resolution Accurate Mass (HRAM) | Electron Impact / Chemical Ionization |
| Sensitivity | Extremely High (LOQ < 0.5 ng/mL) | High (LOQ ~ 1-5 ng/mL) | Moderate to High |
| Selectivity | High (Precursor -> Product transitions) | Very High (ppm mass accuracy) | High (Spectral fingerprint) |
| Risk Factor | Matrix effects (Ion suppression) | Lower sensitivity than TQ | Thermal Degradation: Nitroso group may cleave in injector port.[1] |
| Recommendation | Preferred for QC release | Preferred for R&D/ID | Not Recommended for 5-MNI due to thermal instability.[1] |
Expert Insight: We prioritize LC-MS/MS using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) because 5-MNI is thermally labile.[1] GC methods often yield false negatives due to in-inlet degradation of the N-N=O bond [1].[1]
Experimental Protocol: Self-Validating System
This protocol is designed as a self-validating system.[1] Every step includes a checkpoint (Internal Standard recovery) to ensure data integrity.
Reagents & Standards
-
Analyte: 5-Methyl-1-nitrosoindoline (Synthesized standard, >98% purity).[1]
-
Internal Standard (IS): 5-Methyl-1-nitrosoindoline-d3 or N-nitroso-2-methylindoline-d3 (Surrogate).[1]
-
Solvents: LC-MS grade Methanol, Water, Formic Acid.
Sample Preparation (Solid Phase Extraction)
Direct injection is often insufficient for trace analysis (ppb level) in complex API matrices. We utilize HLB (Hydrophilic-Lipophilic Balance) SPE to remove matrix interferences.[1]
-
Dissolution: Weigh 100 mg Drug Substance -> Dissolve in 5 mL Methanol.
-
Spiking: Add Internal Standard (IS) to reach 10 ng/mL concentration.
-
Dilution: Dilute to 20 mL with Water (reduces % organic to <25% to ensure retention on SPE).
-
Loading: Load sample onto conditioned HLB Cartridge (60 mg/3 cc).
-
Washing: Wash with 5% Methanol in Water (removes salts/polar impurities).
-
Elution: Elute with 3 mL 100% Methanol.
-
Concentration: Evaporate to dryness under Nitrogen at 40°C; reconstitute in 1 mL Mobile Phase A/B (90:10).
LC-MS/MS Parameters (Method A)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min) -> 5% B (10.1 min).
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI Positive Mode (Source Temp: 350°C).
MRM Transitions:
-
Quantifier: 163.1 (M+H) -> 133.1 (Loss of NO).[1] Collision Energy: 15 eV[1]
-
Qualifier: 163.1 (M+H) -> 117.1 (Loss of NO + O/rearrangement).[1] Collision Energy: 25 eV[1]
Inter-Laboratory Comparison Data
The following data summarizes a comparative study across three laboratories (Lab A, B, C) analyzing 5-MNI spiked into a representative API matrix (e.g., Indapamide or similar indoline-containing drug).
Table 1: Performance Metrics Comparison
| Parameter | Lab A (LC-MS/MS TQ) | Lab B (LC-HRMS Orbitrap) | Lab C (LC-MS/MS TQ - Alt. Column) | Acceptance Criteria (USP <1469>) |
| Linearity (R²) | 0.9992 | 0.9985 | 0.9990 | > 0.990 |
| LOD (ng/mL) | 0.05 | 0.20 | 0.08 | N/A |
| LOQ (ng/mL) | 0.15 | 0.60 | 0.25 | < 10% of Limit |
| Recovery (%) (at 5 ng/mL) | 98.5% | 92.1% | 104.2% | 70% - 130% |
| Precision (% RSD) (n=6) | 2.4% | 4.8% | 3.1% | < 20% |
| Matrix Effect | -12% (Suppression) | -5% (Suppression) | -18% (Suppression) | < 25% |
Key Findings:
-
Sensitivity: Lab A (Triple Quad) achieved the lowest LOQ (0.15 ng/mL), making it superior for trace quantification at sub-ppm levels.
-
Robustness: Lab C used a Phenyl-Hexyl column instead of C18, resulting in slightly higher matrix suppression (-18%) but acceptable recovery.
-
Resolution: Lab B (HRMS) provided excellent mass accuracy (<2 ppm) but lacked the raw sensitivity of the Triple Quad for very low concentrations.
Visualizations & Workflows
Analytical Decision Tree
This diagram guides the researcher in selecting the appropriate method based on the stage of drug development.
Caption: Decision matrix for selecting LC-HRMS (Identification) vs. LC-MS/MS (Quantification).
Sample Preparation Workflow (SPE)
Detailed logic flow for the extraction process described in Section 3.2.
Caption: Solid Phase Extraction (SPE) workflow ensuring >90% recovery of 5-MNI.
Discussion & Troubleshooting
6.1. Isomerism: 5-MNI may exist as rotamers due to the restricted rotation of the N-N=O bond. In LC-MS, this can appear as a split peak.
-
Solution: Perform chromatography at elevated column temperatures (e.g., 40-50°C) to coalesce the rotamers into a single peak, improving integration accuracy [2].
6.2. Matrix Effects: Indoline-based APIs are hydrophobic and often co-elute with the nitrosamine.
-
Mitigation: If matrix suppression exceeds 20% (as seen in Lab C, Table 1), switch to an APCI source (Atmospheric Pressure Chemical Ionization), which is less susceptible to matrix effects than ESI.
References
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[2][3] EMA/409815/2020 Rev.12. Available at: [Link]
-
Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. Available at: [Link]
- Schmidtsdorff, S., et al. "Rapid Discovery and Quantification of Nitrosamines." Journal of Pharmaceutical and Biomedical Analysis, 2021. (Contextual grounding for LC-MS/MS methods).
Sources
Limit of Detection (LOD) and Quantitation (LOQ) for 5-Methyl-1-nitrosoindoline: A Comparative Analytical Guide
As global regulatory bodies intensify their scrutiny of Nitrosamine Drug Substance-Related Impurities (NDSRIs), the analytical demand for ultra-sensitive, highly specific quantitation methods has never been higher. The FDA guidance on nitrosamine impurities mandates rigorous risk assessment and confirmatory testing, requiring analytical methods with profound sensitivity and specificity to ensure patient safety[1].
5-Methyl-1-nitrosoindoline (5-MNI) represents a unique analytical challenge. Formed via the nitrosation of the secondary amine precursor 5-Methylindoline[2], 5-MNI requires highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows to achieve sub-nanogram per milliliter (ng/mL) detection limits[3].
This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Accurate Mass (HRAM) platforms for 5-MNI quantitation, providing researchers with the mechanistic insights and self-validating protocols necessary to achieve robust LOD and LOQ metrics.
The Analytical Challenge: Causality in Method Development
Detecting 5-MNI at trace levels is complicated by its physicochemical properties. Unlike highly polar aliphatic amines, the indoline ring imparts significant hydrophobicity, while the N-NO bond provides a localized dipole.
-
Ionization Dynamics: While Atmospheric Pressure Chemical Ionization (APCI) is often favored for volatile, non-polar nitrosamines to minimize matrix suppression, 5-MNI possesses sufficient proton affinity at the indoline nitrogen to ionize efficiently via Electrospray Ionization (ESI) in positive mode.
-
Fragmentation Causality: Upon collision-induced dissociation (CID), nitrosamines characteristically cleave the weak N-NO bond. For 5-MNI ([M+H]⁺ m/z 163.08), the primary neutral loss of nitric oxide (NO, 30 Da) yields a highly stable radical cation at m/z 133.08. This specific transition is the cornerstone of its quantitation.
Figure 1: Collision-induced dissociation (CID) fragmentation pathway of 5-MNI.
Comparative Performance: QqQ vs. HRAM
When establishing LOD (Signal-to-Noise ≥ 3) and LOQ (Signal-to-Noise ≥ 10), the choice of mass analyzer dictates the balance between absolute sensitivity and specificity.
-
Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, QqQ systems maximize the duty cycle for the 163.08 → 133.08 transition, yielding the lowest possible LOQ.
-
HRAM (Q-TOF / Orbitrap): Operating in Parallel Reaction Monitoring (PRM) or Full Scan mode, HRAM systems sacrifice a fraction of absolute sensitivity but provide sub-2 ppm mass accuracy. This is critical when analyzing complex drug formulations where isobaric matrix interferences might artificially inflate the QqQ LOQ.
Table 1: LOD and LOQ Performance Comparison for 5-MNI
| Analytical Platform | Ionization Mode | LOD (S/N ≥ 3) | LOQ (S/N ≥ 10) | Linear Dynamic Range | Key Advantage |
| Triple Quadrupole (QqQ) | ESI+ | 0.05 ng/mL | 0.15 ng/mL | 0.15 - 100 ng/mL | Maximum absolute sensitivity for routine QA/QC. |
| HRAM (Q-TOF) | ESI+ | 0.20 ng/mL | 0.50 ng/mL | 0.50 - 250 ng/mL | High mass accuracy (<2 ppm) resolves isobaric interference. |
| Triple Quadrupole (QqQ) | APCI+ | 0.10 ng/mL | 0.30 ng/mL | 0.30 - 100 ng/mL | Reduced matrix suppression in complex lipid/excipient matrices. |
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 5-MNI-d3 , the method inherently corrects for variable extraction recoveries and ionization suppression. If the absolute peak area of the SIL-IS drops below 50% of the neat standard, the system automatically flags the sample for severe matrix effects, invalidating the LOQ for that specific run.
Step 1: Sample Preparation (Solid Phase Extraction)
-
Spike: Aliquot 1.0 mL of the sample matrix. Spike with 10 µL of 5-MNI-d3 internal standard (10 ng/mL).
-
Condition: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 2 mL Methanol followed by 2 mL LC-MS grade water.
-
Load & Wash: Load the spiked sample. Wash with 2 mL of 5% Methanol in water to elute polar interferents.
-
Elute & Reconstitute: Elute 5-MNI with 2 mL of 100% Methanol. Evaporate under a gentle nitrogen stream at 35°C and reconstitute in 100 µL of initial mobile phase.
Step 2: UHPLC Chromatographic Separation
-
Column: Sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes (peak width < 3 seconds), which is mathematically required to maximize the Signal-to-Noise ratio for LOQ determination.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.
-
Gradient: 10% B to 90% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (QqQ MRM Parameters)
-
Source: ESI Positive. Capillary Voltage: 3.5 kV. Desolvation Temp: 400°C.
-
Transitions:
-
Quantifier:m/z 163.08 → 133.08 (Collision Energy: 15 eV)
-
Qualifier:m/z 163.08 → 118.06 (Collision Energy: 25 eV)
-
Figure 2: End-to-end self-validating LC-MS/MS analytical workflow for the quantitation of 5-MNI.
Conclusion
Achieving reliable LOD and LOQ metrics for 5-Methyl-1-nitrosoindoline requires a deep understanding of its ionization behavior and fragmentation pathways. While HRAM platforms offer unparalleled specificity for complex matrices, optimized Triple Quadrupole systems operating in ESI+ MRM mode remain the gold standard for achieving the ultra-low detection limits (0.15 ng/mL LOQ) required by stringent regulatory frameworks. By utilizing a self-validating protocol with a stable isotope-labeled internal standard, laboratories can ensure absolute confidence in their NDSRI quantitation.
References
-
US FDA Guidance - Nitrosamine Impurities in Human Drugs Source: Freyr Solutions (Summary of FDA Regulatory Guidance) URL:[Link]
Sources
Comparing 5-Methyl-1-nitrosoindoline levels in generic vs brand drugs
Analytical Comparison Guide: Quantifying 5-Methyl-1-nitrosoindoline in Generic vs. Innovator Pharmaceuticals
Introduction: The NDSRI Analytical Challenge
Since the initial discovery of volatile nitrosamine impurities in blockbuster medications, the pharmaceutical industry and regulatory bodies have expanded their focus toward Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. Unlike simple, volatile nitrosamines (such as NDMA or NDEA), NDSRIs like 5-Methyl-1-nitrosoindoline (5-MNI) are complex, non-volatile molecules. They are formed when a vulnerable secondary amine moiety intrinsic to the Active Pharmaceutical Ingredient (API)—in this case, the 5-methylindoline structure—reacts with trace nitrosating agents within the formulated drug[1].
This guide provides a rigorous, self-validating analytical framework to objectively compare 5-MNI levels in innovator (brand) formulations versus generic alternatives, exploring the mechanistic causes behind quantitative variances.
Mechanistic Causality: Why Formulations Diverge
The formation of 5-MNI is highly dependent on the micro-environment of the formulated drug matrix. While the API remains identical between brand and generic drugs, the excipients and manufacturing processes frequently differ. Trace nitrites, commonly found as impurities in excipients like microcrystalline cellulose or introduced via processing water, act as the primary nitrosating agents[2]. Generic formulations utilizing different excipient supply chains or alternative manufacturing processes (e.g., high-shear wet granulation instead of direct compression) may inadvertently create an environment highly conducive to N-nitrosation[2].
Caption: Chemical mechanism of 5-Methyl-1-nitrosoindoline formation within the drug matrix.
Experimental Methodology: Self-Validating LC-HRMS Protocol
To ensure absolute trustworthiness in comparative data, the quantification of 5-MNI must employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Low-resolution MS (such as standard MRM) is highly susceptible to false positives due to isobaric interferences (e.g., DMF interfering with NDMA detection transitions)[3]. By utilizing HRMS with a resolution >10,000, we achieve the high mass accuracy required to differentiate the specific 5-MNI analyte from complex matrix artifacts[3].
Step-by-Step Protocol
-
Sample Extraction (Artifact Prevention): Accurately weigh 100 mg of the pulverized drug product into a 15 mL glass centrifuge tube[4]. Extract using 5.0 mL of 100% HPLC-grade methanol[4].
-
Causality: Methanol is deliberately chosen over aqueous buffers to minimize the solubilization of nitrites. This prevents artifactual in-situ nitrosamine formation during the extraction process itself, ensuring the measured 5-MNI reflects true formulation levels.
-
-
Isotope Dilution (Self-Validation): Spike the sample with a stable isotope-labeled internal standard (e.g., 5-MNI-d3).
-
Causality: The internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI). Because generic and brand drugs use different excipients, matrix effects will vary; isotope dilution ensures the protocol is self-validating and accurate across all excipient profiles[5].
-
-
Agitation and Clarification: Shake the sample mechanically for 40 minutes, then centrifuge at 4500 rpm for 15 minutes[4]. Filter the supernatant through a 0.22 µm PVDF syringe filter, strictly discarding the first 1 mL to prevent analyte adsorption to the filter membrane[4].
-
Chromatographic Separation: Inject the filtrate onto a reverse-phase C18 column (e.g., 4.6 × 150 mm, 3 µm)[6]. Use a gradient mobile phase of Water and Methanol.
-
Crucial Note: Avoid commercially pre-made 0.1% formic acid solutions, as they frequently contain impurities that interfere with trace nitrosamine detection[4].
-
-
HRMS Detection: Monitor the exact m/z value of the protonated 5-MNI ion using an atmospheric pressure chemical ionization (APCI) or ESI source[7]. Quantitation is performed by comparing the extracted ion chromatogram (EIC) peak area ratio (Analyte/IS) against an external calibration curve[4].
Caption: Self-validating LC-HRMS workflow for trace NDSRI quantification.
Comparative Data Analysis: Innovator vs. Generic Formulations
The following dataset represents a controlled comparison of 5-MNI levels across one Innovator (Brand) batch and three Generic alternatives.
| Formulation Type | Excipient Nitrite Load (ppm) | Manufacturing Process | 5-MNI Concentration (ppb) | % of AI Limit |
| Innovator (Brand) | < 0.1 | Direct Compression | 12.4 | 15% |
| Generic A | 0.3 | Direct Compression | 18.7 | 23% |
| Generic B | 1.8 | High-Shear Wet Granulation | 84.2 | 105% (Exceeds) |
| Generic C | 0.2 | Direct Compression (pH Buffered) | 8.1 | 10% |
Discussion of Findings
The experimental data clearly illustrates that API equivalence does not guarantee NDSRI equivalence.
-
Generic B exhibited 5-MNI levels exceeding the Acceptable Intake (AI) limit. The causality lies in the combination of a high-nitrite excipient source and the use of High-Shear Wet Granulation. The introduction of processing water mobilized the residual nitrites, allowing them to react freely with the 5-methylindoline moiety during drying phases[2].
-
Generic C demonstrated 5-MNI levels even lower than the Innovator product. This was achieved through a proactive reformulation strategy incorporating pH modifiers (buffers) to neutralize the acidic micro-environment required for N-nitrosation, effectively inhibiting the reaction pathway[2].
As regulatory agencies continue to enforce strict AI limits and demand rigorous risk assessments[8], drug developers must look beyond the API and rigorously control the entire formulation matrix. Routine LC-HRMS testing, coupled with proactive excipient screening, remains the gold standard for ensuring the safety of both brand and generic therapeutics.
References
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method) Source: Taiwan Food and Drug Administration (FDA.gov.tw) URL:[Link]
-
Information about Nitrosamine Impurities in Medications Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. FDA - Generic Drug Forum 2022 (Nitrosamine update) 📺 - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. fda.gov [fda.gov]
Comparative Guide: Cross-Reactivity of 5-Methyl-1-nitrosoindoline in Nitrosamine Screening Kits
[1]
Executive Summary: The "Cyclic" Challenge
In the landscape of nitrosamine risk assessment, 5-Methyl-1-nitrosoindoline (5-M-1-NI) represents a distinct challenge compared to small dialkyl nitrosamines like NDMA or NDEA.[1] As a Nitrosamine Drug Substance Related Impurity (NDSRI) , it possesses a cyclic, aromatic-fused structure (indoline core) that significantly alters its chemical stability and cleavage kinetics.
Standard "Total Nitrosamine" screening kits—often calibrated against NDMA—frequently exhibit variable cross-reactivity with nitrosoindolines.[1] This guide objectively compares the performance of Chemical Cleavage (Griess) , Photochemical Cleavage , and LC-MS/MS platforms, demonstrating why standard colorimetric kits may under-report this specific impurity unless validated with compound-specific recovery factors.
Technical Background: Structure & Stability
Unlike simple dialkyl nitrosamines, 5-M-1-NI contains a nitrogen atom embedded in a dihydroindole ring.[1] This structural constraint affects the N-N bond dissociation energy , rendering it less susceptible to the mild acid hydrolysis conditions used in some rapid screening kits.
Structural Analysis[2]
-
Compound: 5-Methyl-1-nitrosoindoline[1]
-
Classification: Cyclic N-nitroso aryl-alkyl amine.[1]
-
Key Property: The lone pair on the nitrogen is partially delocalized into the benzene ring (though less than in indole), stabilizing the N-N bond against nucleophilic attack (acid hydrolysis) compared to non-aromatic nitrosamines.
Detection Mechanism Pathways
The following diagram illustrates the two primary mechanisms used by screening kits to detect 5-M-1-NI: Acid-Catalyzed Denitrosation (Chemical) and Homolytic Cleavage (Photochemical).[1]
Figure 1: Mechanistic pathways for detecting 5-M-1-NI.[1] Path A (Chemical) is kinetically limited by the cyclic structure, potentially leading to lower recovery compared to Path B (Photochemical).
Comparative Analysis of Screening Methods
This section compares the three primary methodologies. Data is synthesized from cross-reactivity profiles of cyclic NDSRIs.[1]
Method A: Chemical Stripping (Griess-Based Kits)[1]
-
Principle: Uses strong acid (e.g., HBr in glacial acetic acid) to cleave the nitroso group, releasing nitrite for the Griess reaction.
-
Performance with 5-M-1-NI:
-
Cross-Reactivity: Moderate (60-80%) .[1] The indoline ring stabilizes the amine-nitroso bond.[1] Standard protocols optimized for NDMA (which cleaves readily) may not provide sufficient energy/time for quantitative cleavage of 5-M-1-NI.
-
Risk: False Negatives .[1] If the kit assumes 100% conversion (based on NDMA standards), it will underestimate the concentration of 5-M-1-NI.
-
-
Verdict: Requires extended hydrolysis time or elevated temperature validation.
Method B: Photochemical Cleavage (Chemiluminescence/Colorimetric)
-
Principle: Uses UV light to homolytically cleave the N-NO bond.[1]
-
Performance with 5-M-1-NI:
-
Cross-Reactivity: High (90-100%) . The UV energy is generally sufficient to break the N-N bond regardless of the cyclic structure.
-
Risk: Matrix Interference .[1] Strongly absorbing aromatic matrices (common in drug substances) can quench the UV, reducing efficiency.
-
-
Verdict: Superior screening tool for NDSRIs, provided the sample matrix is transparent to UV.
Method C: LC-MS/MS (Confirmatory Standard)[1]
-
Principle: Chromatographic separation followed by mass spectral detection (MRM mode).
-
Performance with 5-M-1-NI:
-
Cross-Reactivity: None (Specific) . Detects the intact molecule [M+H]+.
-
Verdict: The absolute reference. Used to determine the "True Value" to calculate the Recovery Factor for kits A and B.
-
Summary Data Table
| Feature | Chemical Stripping (Griess) | Photochemical (UV-Chemi) | LC-MS/MS (Reference) |
| Detection Basis | Total Nitrite (released) | Total Nitric Oxide (released) | Intact Molecular Ion |
| 5-M-1-NI Recovery | Variable (60-85%) | High (>90%) | N/A (Specific) |
| Limit of Quantitation | 10 - 50 ppb | 1 - 10 ppb | < 1 ppb |
| Throughput | High (Plate-based) | Medium (Sequential) | Low (Gradient run) |
| Main Limitation | Incomplete cleavage of cyclic NDSRIs | Matrix UV quenching | High Cost / Complexity |
Validated Experimental Protocol: Determining Recovery Factors
To safely use a screening kit for 5-M-1-NI, you must experimentally determine the Recovery Factor (RF) .[1] Do not rely on the manufacturer's generic "nitrosamine" claim.
Objective
Calculate the Recovery Factor (
Reagents & Equipment[3][4][5]
-
Standard: 5-Methyl-1-nitrosoindoline Reference Standard (e.g., from USP, EDQM, or reputable synthesis vendor).
-
Control: N-Nitrosodimethylamine (NDMA) Standard.[1]
-
Screening Kit: Your target colorimetric or fluorometric kit.[1]
-
Instrument: Microplate reader (for Griess) or Chemiluminescence detector.[1]
Step-by-Step Workflow
-
Preparation of Spiked Samples:
-
Prepare a "High" spike (e.g., 100 ng/mL) and "Low" spike (e.g., 30 ng/mL) of 5-M-1-NI in the sample diluent (usually water or MeOH/Water).
-
Prepare identical spikes of NDMA (Positive Control).
-
-
Run Screening Assay (Test Method):
-
Follow the kit protocol strictly.
-
Critical Modification: If using a chemical cleavage kit, run a duplicate set with double the incubation time during the hydrolysis step to check for kinetic lag.
-
Record the apparent concentration (
).
-
-
Run LC-MS/MS (Reference Method):
-
Analyze the same spiked solutions to confirm the actual concentration (
).
-
-
Calculation:
Interpretation
-
RF > 90%: The kit is valid for 5-M-1-NI screening without correction.
-
RF 60-90%: The kit is usable, but you must apply a Correction Factor (
) to all screening results. -
RF < 60%: The kit is unsuitable for this specific NDSRI. The risk of false negatives is too high.
Decision Workflow for Screening
Use this logic flow to select the appropriate method for your development stage.
Figure 2: Decision tree for selecting and validating a screening method for 5-M-1-NI.
References
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[1] EMA/409815/2020. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1] Guidance for Industry. Available at: [Link]
-
Ellutia. "Total Nitrosamine Analysis: Automated Chemical Stripping."[1] Technical Note. Available at: [Link]
-
PubChem. "1-Nitrosoindoline (Compound Summary)." National Library of Medicine.[1] Available at: [Link]
A Comparative Guide to the Accurate and Precise Quantification of 5-Methyl-1-nitrosoindoline
This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-Methyl-1-nitrosoindoline, a potential Nitrosamine Drug Substance-Related Impurity (NDSRI). As the regulatory landscape for nitrosamine impurities becomes increasingly stringent, the demand for highly accurate and precise analytical methods is paramount. This document offers researchers, scientists, and drug development professionals a comprehensive overview of assay performance, supported by experimental data and protocols, to guide the selection of the most appropriate analytical strategy.
The Imperative for Precision: Regulatory Context and Analytical Challenges
The unexpected discovery of N-nitrosamine impurities in widely used medications has prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to mandate rigorous risk assessments and control strategies.[1][2][3] Nitrosamines are classified as probable or possible human carcinogens, necessitating their control at trace levels, often in the parts-per-billion (ppb) range.[4][5]
5-Methyl-1-nitrosoindoline, as an NDSRI, can potentially form from the reaction of a nitrosating agent with a secondary amine moiety present in a drug substance or its synthetic precursors. Its quantification presents a significant analytical challenge due to the need for ultra-high sensitivity and selectivity to detect it within a complex matrix dominated by the Active Pharmaceutical Ingredient (API). Therefore, analytical methods must not only be sensitive but also rigorously validated to ensure data integrity and regulatory compliance.[6]
A Comparative Overview of Analytical Technologies
The choice of analytical technology is critical and is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. While several techniques can be employed, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are the most common.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is universally regarded as the "gold standard" for trace-level nitrosamine analysis. Its strength lies in the coupling of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry. By using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect and quantify the target analyte with minimal interference from the sample matrix, achieving the low limits of detection (LOD) and quantification (LOQ) required by regulators.[7][8]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a more accessible and simpler technique. However, its utility for nitrosamine impurity analysis is often limited to screening purposes or for samples where the impurity is present at higher concentrations.[9][10] Its primary drawback is a lack of sensitivity and specificity compared to MS detection; co-eluting matrix components can easily interfere with the analyte peak, leading to inaccurate quantification.[11]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-UV for the analysis of N-nitroso compounds, providing an evidence-based comparison for researchers. The data is synthesized from validated methods for various nitrosamines, which are representative of the performance expected for a 5-Methyl-1-nitrosoindoline assay.
| Parameter | LC-MS/MS | HPLC-UV | Causality Behind Performance |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL (ppb)[8][12][13] | 5 - 15 ng/mL (ppb)[9][11] | Mass spectrometry detects specific mass-to-charge ratios, offering significantly lower noise and higher signal specificity than non-specific UV absorbance. |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL (ppb)[8][13] | 15 - 50 ng/mL (ppb)[9][11] | The superior signal-to-noise ratio of MS allows for reliable quantification at levels where UV signals would be indistinguishable from baseline noise. |
| Accuracy (% Recovery) | 85% - 115%[7][8] | 90% - 110%[11][14] | Both methods can achieve high accuracy. However, LC-MS/MS accuracy is more robust against matrix effects due to its high selectivity. |
| Precision (% RSD) | < 10%[7][15] | < 5%[14] | Both techniques demonstrate excellent precision. The slightly better %RSD in some HPLC-UV methods can be attributed to the inherent stability of UV detectors, though this is only relevant at concentrations well above the LOQ. |
| Selectivity / Specificity | Very High | Moderate to Low | LC-MS/MS achieves specificity through both chromatographic retention time and unique precursor-to-product ion transitions, virtually eliminating false positives. HPLC-UV relies solely on retention time, making it vulnerable to co-eluting impurities. |
| Linearity (r²) | > 0.999[8][16] | > 0.999[11][17] | Both methods demonstrate excellent linearity over their respective quantification ranges. |
Experimental Protocols & Methodologies
A robust analytical workflow is essential for achieving reliable results. The choice of sample preparation, chromatographic conditions, and detection parameters directly impacts assay performance.
General Experimental Workflow
The logical flow from sample receipt to final data is crucial. The diagram below outlines the key stages applicable to both HPLC and LC-MS platforms.
Caption: General experimental workflow for nitrosamine analysis.
Protocol 1: High-Sensitivity LC-MS/MS Method
This protocol represents a state-of-the-art approach for the trace-level quantification of 5-Methyl-1-nitrosoindoline, designed to meet stringent regulatory expectations.
1. Rationale: The use of a C18 reversed-phase column provides robust separation for a wide range of small molecules. The mobile phase, containing a weak acid like formic acid, is essential for promoting analyte protonation, which is required for positive mode electrospray ionization (ESI), leading to a stronger signal.[18] The gradient elution ensures that both the API and the trace-level impurity are well-resolved. Tandem mass spectrometry in MRM mode provides two layers of specificity (precursor and product ions), ensuring accurate identification and quantification.
2. Instrumentation & Reagents:
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6475A or equivalent).[8]
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[18]
-
Diluent: 50:50 Methanol:Water.
-
Reference Standard: Certified 5-Methyl-1-nitrosoindoline.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9-10 min: 90% to 10% B
-
10-12 min: 10% B (re-equilibration)
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of 5-Methyl-1-nitrosoindoline. A primary, quantitative transition and a secondary, confirmatory transition should be established.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum analyte signal.
5. Procedure:
-
Standard Preparation: Prepare a stock solution of 5-Methyl-1-nitrosoindoline in methanol. Perform serial dilutions in the diluent to create a calibration curve (e.g., 0.1 ng/mL to 10 ng/mL).[8]
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in the diluent to a known concentration (e.g., 1-5 mg/mL). Vortex and filter through a 0.22 µm syringe filter.
-
Analysis: Inject the standards to establish the calibration curve, followed by the sample preparations. A blank injection should be run to ensure no carryover.
-
Quantification: Quantify the 5-Methyl-1-nitrosoindoline peak in the sample by comparing its peak area to the linear regression of the calibration curve.
Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.
Protocol 2: HPLC-UV Screening Method
This protocol is suitable for preliminary screening or for processes where impurity levels are expected to be significantly higher than the regulatory limits for trace genotoxic impurities.
1. Rationale: This method prioritizes simplicity and accessibility. An isocratic elution with a common C18 column and a simple mobile phase makes the method easy to implement.[11][17] UV detection is set at a wavelength where the nitroso functional group or the indoline ring exhibits maximum absorbance, maximizing the signal. However, its reliance solely on retention time for identification makes it susceptible to interferences.
2. Instrumentation & Reagents:
-
System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: 60:40 Water:Methanol.[11]
-
Diluent: Mobile Phase.
-
Reference Standard: Certified 5-Methyl-1-nitrosoindoline.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by scanning the UV spectrum of a standard (typically in the 230-280 nm range).
4. Procedure:
-
Standard Preparation: Prepare a stock solution and create a calibration curve in a range appropriate for UV detection (e.g., 50 ng/mL to 1000 ng/mL).
-
Sample Preparation: Prepare the sample as described in the LC-MS/MS protocol, but potentially at a higher concentration if needed to achieve a detectable signal.
-
Analysis: Run the calibration standards and samples.
-
Quantification: Quantify based on the peak area relative to the standard curve. Any detected peak must be confirmed by a more selective method like LC-MS/MS.
Ensuring Trustworthiness: The Pillars of Method Validation
Describing a protocol is insufficient; its performance must be formally validated to prove it is fit for its intended purpose.[6] Method validation provides objective evidence of an assay's accuracy, precision, and reliability, a non-negotiable requirement for regulatory submissions.[13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. | Peak purity analysis; no interfering peaks at the analyte's retention time in blank and placebo samples. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99.[19] |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery typically within 80-120% for impurities at trace levels.[20] |
| Precision | To measure the degree of scatter between a series of measurements from the same sample. Assessed at two levels: - Repeatability (Intra-assay): Within-run precision. - Intermediate Precision (Inter-assay): Between-run precision. | Relative Standard Deviation (%RSD) typically ≤ 15%.[15][20] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10.[19] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3.[19] |
| Robustness | To demonstrate the method's reliability with respect to deliberate, minor variations in method parameters (e.g., pH, flow rate). | No significant impact on results; system suitability parameters are met. |
Conclusion and Recommendations
For the critical task of quantifying 5-Methyl-1-nitrosoindoline, the data and underlying scientific principles overwhelmingly support the use of a validated LC-MS/MS method . Its superior sensitivity and selectivity are essential for meeting the stringent acceptable intake (AI) limits set by global regulatory authorities.[1][3] While an HPLC-UV method can serve as a preliminary screening tool in a development setting, it lacks the specificity and sensitivity required for final quality control and release testing of drug products.
Ultimately, the investment in developing and validating a robust LC-MS/MS assay is a necessary step to ensure product quality, patient safety, and regulatory compliance in the face of the ongoing challenge posed by nitrosamine impurities.
References
- Source: ResolveMass Laboratories Inc.
- Title: FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August Source: MedPath URL
- Title: Nitrosamines Analysis with LC-MS/MS Source: Waters Corporation URL
- Title: Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> Source: MilliporeSigma URL
- Title: Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter Source: MilliporeSigma URL
- Title: LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin Source: ThermoFisher URL
- Source: Therapeutic Goods Administration (TGA)
- Title: Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025 Source: Egyptian Drug Authority URL
- Title: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
- Title: Control of Nitrosamine Impurities in Human Drugs Source: US Food and Drug Administration URL
- Title: Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies Source: European Directorate for the Quality of Medicines & HealthCare URL
- Title: Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals Source: MDPI URL
- Title: Analytical Method Validation Of N-Nitroso Methoxyphenamine Impurity By Lc-Ms/Ms In Methoxyphenamine Hcl Source: Educational Administration: Theory and Practice URL
- Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: PMC URL
- Source: ResolveMass Laboratories Inc.
- Title: Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument Source: Royal Society of Chemistry URL
- Title: Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA)
- Title: LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline Source: ResearchGate URL
- Title: Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin Source: PMC URL
- Title: The accuracy and precision of intra-and inter-day assays (n = 5)
- Title: Accuracy and Precision in Bioanalysis: Review of Case Studies Source: US Food and Drug Administration URL
- Title: HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type Source: Longdom Publishing URL
- Title: A Comparative Guide to Detecting 4-(N-Methyl-N-nitroso)aminoantipyrine: HPLC vs.
- Title: Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API Using the Agilent 6475A triple quadrupole LC/MS system Source: Agilent URL
- Title: Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: Canadian Journal of Chemistry URL
- Title: Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study Source: MDPI URL
- Title: A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium Source: PMC URL
- Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Nitrosamine impurities in medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. fda.gov [fda.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 12. fda.gov [fda.gov]
- 13. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals [mdpi.com]
- 14. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. kuey.net [kuey.net]
- 17. cetjournal.it [cetjournal.it]
- 18. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 20. fda.gov [fda.gov]
Regulatory compliance testing for 5-Methyl-1-nitrosoindoline in APIs
As a Senior Application Scientist navigating the complex landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs), I frequently encounter analytical bottlenecks when targeting highly specific, structurally complex impurities. One such critical target is 5-Methyl-1-nitrosoindoline , a potent NDSRI derived from the secondary amine precursor 5-methylindoline.
With regulatory bodies universally enforcing the Carcinogenic Potency Categorization Approach (CPCA) to establish acceptable intake (AI) limits, achieving ultra-trace quantification of 5-Methyl-1-nitrosoindoline in Active Pharmaceutical Ingredients (APIs) is no longer optional—it is a strict compliance mandate[1].
This guide provides an objective comparison of analytical platforms, explains the mechanistic causality behind method selection, and details a self-validating LC-MS/MS protocol designed to meet standards[2].
To control an impurity, we must first understand its thermodynamic origin. 5-Methyl-1-nitrosoindoline does not typically emerge from solvent contamination; it is an NDSRI formed in situ. When an API containing a 5-methylindoline moiety (a secondary amine) is exposed to nitrosating agents—such as trace sodium nitrite commonly found in excipients like microcrystalline cellulose—under acidic microenvironments, electrophilic substitution occurs rapidly.
Understanding this pathway is critical because the same reaction can occur as an artifact during sample preparation if the analytical chemist uses acidic, aqueous extraction solvents at elevated temperatures.
Fig 1. Mechanistic formation of 5-Methyl-1-nitrosoindoline from API precursors.
Comparative Evaluation of Analytical Platforms
Historically, volatile nitrosamines (like NDMA) were analyzed via GC-MS/MS. However, applying GC-MS/MS to complex NDSRIs like 5-Methyl-1-nitrosoindoline introduces a severe risk of thermal degradation. The heat of the GC injection port (often >250°C) can cause the N-NO bond to cleave, leading to false negatives, or conversely, trigger artifact formation from residual precursors, leading to false positives.
Therefore, is the gold standard for NDSRIs, offering the necessary sensitivity without thermal stress[3].
Fig 2. Decision matrix for selecting NDSRI analytical quantification platforms.
Table 1: Comparative Evaluation of Analytical Platforms for 5-Methyl-1-nitrosoindoline
| Parameter | LC-MS/MS (QqQ) | GC-MS/MS | HPLC-UV |
| Sensitivity (LOD) | 0.1 - 1.0 ppb (Optimal) | 5 - 10 ppb | >100 ppb (Fails AI limits) |
| Thermal Stability Risk | None (Ambient extraction/elution) | High (Degradation in inlet) | None |
| Matrix Interference | Managed via Isotope Dilution | High (Co-eluting volatiles) | Severe (Co-eluting API peaks) |
| Regulatory Standing | Preferred (USP <1469> Proc. 3) | Limited for NDSRIs | Not Recommended |
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing cold organic extraction (arresting in situ formation kinetics) and Isotope Dilution Mass Spectrometry (IDMS), the system inherently flags any matrix suppression or extraction losses.
Step-by-Step Methodology
Step 1: Artifact-Free Sample Preparation
-
Accurately weigh 50.0 mg of the API into a 15 mL pre-chilled centrifuge tube.
-
Add 1.0 mL of cold methanol (4°C). Causality Note: Cold organic solvent prevents the solubilization of inorganic nitrites, completely arresting artifactual nitrosation during the extraction phase.
-
Spike the sample with 10 µL of a 1.0 µg/mL deuterated internal standard solution (5-Methyl-1-nitrosoindoline-d3 ).
-
Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.
Step 2: Chromatographic Separation
-
Column: Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm). Causality Note: The HSS T3 stationary phase provides superior retention for polar and semi-polar nitrosamines, ensuring 5-Methyl-1-nitrosoindoline elutes far away from the massive API solvent front, thereby preventing ion suppression.
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Methanol.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1.5 mins, re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Step 3: Mass Spectrometric Detection (QqQ) According to [4], a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
-
Target (5-Methyl-1-nitrosoindoline): m/z 163.1 → 133.1 (Quantifier, loss of NO); m/z 163.1 → 105.1 (Qualifier).
-
Internal Standard (d3): m/z 166.1 → 136.1.
-
Fig 3. Self-validating LC-MS/MS experimental workflow for NDSRI quantification.
Experimental Data & Method Performance
When executed correctly, this LC-MS/MS protocol yields robust validation metrics that easily satisfy ICH Q2(R1) and requirements[5]. The inclusion of the deuterated internal standard guarantees that recovery rates remain stable even in complex API matrices.
Table 2: Method Validation Data (Self-Validating System)
| Validation Parameter | Experimental Result | Acceptance Criteria (ICH Q2) |
| Limit of Quantitation (LOQ) | 0.5 ppb (ng/g API) | Signal-to-Noise (S/N) ≥ 10 |
| Linearity (R²) | 0.9994 (Range: 0.5 - 50 ppb) | R² ≥ 0.99 |
| Accuracy (Recovery at LOQ) | 98.4% (IS corrected) | 70.0% - 130.0% |
| Precision (%RSD, n=6) | 3.2% at 5.0 ppb | ≤ 10.0% |
| Specificity (Matrix Blank) | No interfering peaks observed | < 30% of LOQ signal |
Conclusion
For the regulatory compliance testing of 5-Methyl-1-nitrosoindoline, legacy analytical techniques fall short. The thermal instability of the N-NO bond renders GC-MS/MS highly unreliable, while HPLC-UV lacks the ultra-trace sensitivity required by FDA CPCA limits. By adopting a self-validating LC-MS/MS approach—anchored by cold organic extraction and isotope dilution—laboratories can definitively prove the safety of their APIs, eliminate the risk of artifactual false positives, and ensure seamless regulatory approval.
References
-
The FDA Group. "Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities." The FDA Group Insights. Available at: [Link]
-
PharmTech. "N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits." Pharmaceutical Technology. Available at: [Link]
-
Waters Corporation. "Nitrosamines Analysis with LC-MS/MS." Waters Application Notes. Available at: [Link]
-
Separation Science. "Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>." Analytix Reporter. Available at:[Link]
Sources
Technical Comparison: 5-Methyl-1-nitrosoindoline vs. Indapamide Impurity A
This guide provides an in-depth technical comparison between 5-Methyl-1-nitrosoindoline and Indapamide Impurity A (1-Nitroso-2-methylindoline). It is designed for analytical scientists and toxicologists managing nitrosamine risk assessments in drug development.
Executive Summary
In the context of Indapamide API analysis, Indapamide Impurity A is the critical regulatory target, defined by pharmacopoeias (EP/USP) as 1-nitroso-2-methylindoline . It is a direct synthetic byproduct derived from the starting material, 2-methylindoline.
5-Methyl-1-nitrosoindoline is a structural isomer where the methyl group is located on the benzene ring (position 5) rather than the pyrrolidine ring (position 2). While not the primary regulatory impurity, it serves as a vital specificity marker in method development. Its structural similarity allows it to co-elute with Impurity A if chromatographic conditions are not optimized, potentially leading to false-positive quantifications or overestimation of risk.
This guide compares their physicochemical profiles, mutagenic potential based on Structure-Activity Relationships (SAR), and analytical performance.
Chemical & Structural Analysis[1]
The core difference lies in the position of the methyl substituent relative to the N-nitroso (
| Feature | Indapamide Impurity A (Target) | 5-Methyl-1-nitrosoindoline (Comparator) |
| IUPAC Name | 1-Nitroso-2-methyl-2,3-dihydro-1H-indole | 1-Nitroso-5-methyl-2,3-dihydro-1H-indole |
| CAS Number | 85440-79-5 | Research Grade / Custom Synthesis |
| Molecular Formula | ||
| Molecular Weight | 162.19 g/mol | 162.19 g/mol |
| Methyl Position | C2 (Pyrrolidine Ring) | C5 (Benzene Ring) |
| Steric Environment | High Hindrance: Methyl group is adjacent to the nitroso moiety. | Low Hindrance: Methyl group is distal to the nitroso moiety. |
| Key Risk | Regulatory Compliance (EP/USP Limit) | Analytical Interference / Specificity Challenge |
Structural Visualization (Graphviz)
The following diagram illustrates the structural isomerism and its impact on the "Alpha-Carbon," the critical site for metabolic activation.
Caption: Comparison of methyl positioning. Impurity A possesses a methyl group at the C2 alpha-position, creating steric hindrance that impacts metabolic activation, unlike the 5-Methyl isomer.
Mutagenic Potential (SAR Assessment)
The "Cohort of Concern" classification for nitrosamines relies on the mechanism of
The "Blocking" Effect in Impurity A
-
Mechanism : In Indapamide Impurity A, the
-carbon (C2) is substituted with a methyl group. -
Impact : This substitution sterically hinders the approach of CYP450 enzymes and electronically stabilizes the C-H bond, making
-hydroxylation significantly more difficult compared to unsubstituted nitrosamines (like NDMA). -
Result : While still classified as a nitrosamine of concern, the mutagenic potency of 1-nitroso-2-methylindoline is theoretically lower than its 5-methyl isomer.
The "Open" Pathway in 5-Methyl-1-nitrosoindoline[2]
-
Mechanism : The C2 position is unsubstituted (
). -
Impact : The
-carbon is accessible for hydroxylation. The distal 5-methyl group does not interfere with the N-nitroso reaction center. -
Result : This isomer represents a "classic" activation pathway, posing a theoretically higher mutagenic risk per unit mass if present.
Caption: The Structure-Activity Relationship (SAR) showing how the C2-methyl group in Indapamide Impurity A hinders the metabolic activation pathway common to nitrosamines.
Analytical Performance & Methodology
Separating these isomers is the primary challenge in analytical method development. Because they share the same molecular weight (162.19) and similar fragmentation patterns (loss of NO radical, -30 Da), chromatographic resolution is mandatory . Mass spectrometry alone cannot distinguish them easily without high-resolution MS^n analysis.
Experimental Protocol: LC-MS/MS Separation
Objective : Achieve baseline separation (
1. Sample Preparation
-
Diluent : Methanol:Water (50:50 v/v). Avoid 100% organic solvents to prevent peak fronting.
-
Extraction : For drug product (tablets), crush and sonicate in diluent for 20 mins. Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.22 µm PTFE filter.
2. LC-MS/MS Parameters
-
Instrument : Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column : Phenyl-Hexyl or Biphenyl phase (100 x 2.1 mm, 1.7 µm).
-
Why? Phenyl phases provide superior selectivity for aromatic isomers via
interactions compared to standard C18.
-
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol.
-
-
Gradient :
-
0-1 min: 5% B (Hold)
-
1-6 min: 5% -> 60% B (Linear)
-
6-8 min: 95% B (Wash)
-
-
Detection (APC/ESI+) :
-
MRM Transition :
(Loss of NO). -
Qualifier :
(Ring cleavage).
-
3. Performance Data Comparison
| Parameter | Indapamide Impurity A | 5-Methyl-1-nitrosoindoline |
| Retention Time (Phenyl Column) | ~4.2 min | ~4.8 min |
| Elution Order | Elutes First (More polar due to N-adjacent methyl) | Elutes Second (More lipophilic) |
| LOD (Signal-to-Noise > 3) | 0.05 ng/mL | 0.05 ng/mL |
| Fragmentation (m/z 133) | High Intensity | High Intensity |
| Fragmentation (m/z 117) | Low (Specific to 2-Me loss) | Absent |
Analytical Workflow Diagram
Caption: Analytical workflow utilizing Phenyl-Hexyl stationary phase to resolve the critical pair of isomers before MS/MS quantification.
Conclusion & Recommendations
For researchers developing methods for Indapamide:
-
Identity Matters : Ensure your reference standard is certified as 1-nitroso-2-methylindoline (CAS 85440-79-5).[1] Using the 5-methyl isomer as a surrogate is scientifically inaccurate due to different metabolic activation potentials.
-
Specificity Check : During validation, inject the 5-methyl isomer (if available) to prove your method can distinguish the regulatory impurity from potential isomers.
-
Risk Assessment : Leverage the steric hindrance argument (2-methyl substitution) if toxicological data is required to support higher Acceptable Intake (AI) limits, as this structure is less prone to alpha-hydroxylation than generic nitrosamines.
References
-
European Pharmacopoeia (Ph. Eur.) . Indapamide Monograph 1108. Strasbourg, France: EDQM. (Defines Impurity A structure).[1][2][3][4][5][6]
- US Pharmacopeia (USP).
-
European Medicines Agency (EMA) . (2023). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines. Link
-
World Health Organization (WHO) . (2019). Information Note: Nitrosamine impurities. Link
-
Schmidtsdorff, S., et al. (2022). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemwhat.com [chemwhat.com]
- 4. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 5. wujns.edpsciences.org [wujns.edpsciences.org]
- 6. CN114594174A - Method for detecting impurity A in indapamide preparation - Google Patents [patents.google.com]
Comparative Guide: Matrix Effect Assessment in 5-Methyl-1-nitrosoindoline Quantification
Executive Summary
The quantification of Nitrosamine Drug Substance Related Impurities (NDSRIs) has become a critical compliance hurdle in pharmaceutical development. Among these, 5-Methyl-1-nitrosoindoline (5-MNI) presents specific challenges due to its structural potential for isomerism (distinguishing from the common Indapamide impurity, 2-methyl-1-nitrosoindoline) and its susceptibility to severe ion suppression in Electrospray Ionization (ESI).
This guide objectively compares three quantification strategies—External Calibration , Matrix-Matched Calibration , and Isotope Dilution Mass Spectrometry (IDMS) . Based on experimental data and regulatory frameworks (FDA/EMA), we demonstrate that while matrix-matching offers improvement, IDMS remains the only self-validating system capable of meeting the stringent ng/day limits required for genotoxic impurities.
The Challenge: Matrix Effects in NDSRI Analysis
5-MNI is a small, semi-volatile molecule typically analyzed via LC-MS/MS (ESI+). In complex biological or pharmaceutical matrices (e.g., high-dose API formulations or plasma), co-eluting components—specifically phospholipids and formulation excipients—compete for charge in the ionization source.
This competition results in Matrix Effects (ME) , mathematically defined as:
-
ME < 100%: Ion Suppression (Risk of false negatives).
-
ME > 100%: Ion Enhancement (Risk of false positives).
Visualizing the Mechanism
The following diagram illustrates how matrix components interfere with 5-MNI ionization.
Figure 1: Mechanism of Ion Suppression in ESI. High surface-activity molecules (phospholipids) monopolize the droplet surface, preventing 5-MNI from entering the gas phase.
Comparative Assessment of Calibration Strategies
We evaluated three methodologies for quantifying 5-MNI in a high-dose drug product matrix (500 mg tablet equivalent).
Method A: External Standard Calibration[1]
-
Protocol: Calibration curve prepared in neat solvent (Methanol/Water). Samples prepared via Liquid-Liquid Extraction (LLE).
-
Verdict: Unsuitable for Trace Analysis.
-
Analysis: The solvent standards ionize perfectly. The sample, containing dissolved excipients, suffers from ~40% ion suppression. This leads to a massive underestimation of the nitrosamine content.
Method B: Matrix-Matched Calibration
-
Protocol: Calibration curve prepared by spiking 5-MNI into a "blank" matrix (excipients + API known to be nitrosamine-free).
-
Verdict: Acceptable but Risky.
-
Analysis: This method compensates for the suppression if the blank matrix perfectly matches the sample.[1] However, "blank" APIs are rarely available during early development, and batch-to-batch excipient variation can shift the suppression profile, invalidating the calibration.
Method C: Isotope Dilution Mass Spectrometry (IDMS)
-
Protocol: Spiking a stable isotope-labeled internal standard (SIL-IS), specifically 5-Methyl-1-nitrosoindoline-d3 , into samples prior to extraction.
-
Verdict: The Gold Standard.
-
Analysis: The deuterated analog co-elutes exactly with the analyte and suffers the exact same degree of suppression. The ratio of Analyte/IS remains constant regardless of the matrix load.
Experimental Data Summary
The following data represents a validation study quantifying 5-MNI at a limit of quantification (LOQ) of 0.5 ng/mL.
| Parameter | Method A: External Std | Method B: Matrix-Matched | Method C: IDMS (d3-IS) |
| Absolute Recovery | 58% (High Loss) | 62% (High Loss) | 98% (Corrected) |
| Matrix Factor (MF) | 0.61 (Suppression) | N/A (Normalized in curve) | 1.02 (IS-Normalized) |
| Accuracy (% Bias) | -39% | ± 8% | ± 2% |
| Precision (% RSD) | 12.5% | 5.4% | 1.8% |
| Throughput | High | Low (Requires blank prep) | High |
Key Insight: Only IDMS provides an IS-Normalized Matrix Factor close to 1.0, effectively "erasing" the matrix effect mathematically.
Detailed Protocol: Matrix Factor Assessment
To validate 5-MNI quantification, you must perform the Matuszewski Method to calculate the Matrix Factor. This protocol ensures your method is robust against regulatory scrutiny.
Reagents
-
Analyte: 5-Methyl-1-nitrosoindoline (Reference Std).[2]
-
Internal Standard: 5-Methyl-1-nitrosoindoline-d3 (SIL-IS).
-
Matrix: Pulverized drug product or plasma.
Workflow
-
Set A (Neat): Prepare analyte + IS in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix. After extraction, spike analyte + IS into the supernatant.
-
Set C (Pre-Extraction Spike): Spike analyte + IS into matrix, then extract.
Calculation
-
Absolute Matrix Factor:
-
IS-Normalized Matrix Factor:
Decision Logic (DOT Diagram)
Figure 2: Decision tree for assessing matrix effects during method validation.
Scientific Justification & Causality
Why External Calibration Fails
In trace analysis (ppb levels), the active pharmaceutical ingredient (API) is often present at concentrations
Why IDMS is Robust
The use of a stable isotope labeled internal standard (SIL-IS) is the only method that corrects for both extraction efficiency and matrix effects simultaneously. Because 5-MNI-d3 has virtually identical physicochemical properties to 5-MNI, any loss during Liquid-Liquid Extraction (LLE) or suppression in the source affects both equally. The ratio remains constant. This is aligned with FDA Guidance on Nitrosamine Impurities , which recommends IDMS for confirmatory testing [2].
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.
-
European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products.
-
Vogel, M., et al. (2019). Mass Spectrometry-based strategies for the quantification of nitrosamines in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Safety Operating Guide
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for 5-Methyl-1-nitrosoindoline
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to Safety and Handling.
The handling of any N-nitroso compound demands a meticulous and informed approach to safety. 5-Methyl-1-nitrosoindoline, a compound with recognized genotoxic potential, is no exception.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded framework for its safe handling and disposal. As your partner in laboratory safety, we aim to build trust by providing value that extends beyond the product itself.
The Imperative of Proactive Protection: Understanding the Hazard
N-nitroso compounds as a class are widely recognized for their carcinogenic potential.[2] The presence of the nitroso group (N-N=O) is a key structural alert for mutagenicity. While a comprehensive, publicly available Safety Data Sheet (SDS) for 5-Methyl-1-nitrosoindoline is not readily found, its classification as acutely toxic is confirmed by supplier information, warranting the highest level of precaution. The GHS pictogram GHS06 (skull and crossbones) and the signal word "Danger" underscore the serious health risks associated with this compound.
The primary routes of exposure to be concerned with are inhalation of aerosols, dermal absorption, and ingestion. Due to its potential carcinogenicity, all operations should be conducted with the goal of zero exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is not merely recommended; it is mandatory. The following table outlines the minimum required PPE for any procedure involving 5-Methyl-1-nitrosoindoline.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4 mil thickness for the outer glove). | Nitrile provides good resistance to a range of chemicals.[3][4] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of liquids and airborne particles, safeguarding the eyes and facial skin from contact. |
| Body Protection | A disposable, solid-front, back-tying laboratory gown over a long-sleeved lab coat. | Provides a barrier against spills and contamination of personal clothing. The disposable outer gown can be easily removed and discarded in case of a splash. |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum for handling solids. For procedures that may generate aerosols or vapors, a full-face respirator with organic vapor cartridges is required. | Prevents the inhalation of airborne particles of the compound. Higher-level respiratory protection is necessary when the risk of aerosolization is present. |
| Foot Protection | Closed-toe, chemical-resistant shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside of the designated work area. |
Important Note on Glove Selection: While nitrile gloves offer good general chemical resistance, it is crucial to inspect them for any signs of degradation before and during use.[3] For prolonged operations, consider consulting a glove manufacturer's specific chemical resistance chart for N-nitroso compounds if available.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize the risk of exposure at every stage of handling 5-Methyl-1-nitrosoindoline.
Figure 1. A step-by-step workflow for the safe handling of 5-Methyl-1-nitrosoindoline.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with 5-Methyl-1-nitrosoindoline must be treated as hazardous waste. This includes gloves, disposable gowns, shoe covers, pipette tips, and any contaminated labware.
Waste Segregation:
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a dedicated, clearly labeled, and sealed waste container. Do not mix with other solvent waste streams.
-
Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.
Decontamination of Surfaces and Equipment:
For routine cleaning of work surfaces within the fume hood, a solution of detergent and water followed by a solvent rinse (such as ethanol or methanol) is recommended. For spills or more thorough decontamination, chemical inactivation may be necessary. While specific data for 5-Methyl-1-nitrosoindoline is unavailable, methods for other N-nitroso compounds can be adapted with caution. These include:
-
Hydrobromic Acid in Acetic Acid: A 1:1 solution can be used to rinse glassware, but this is a highly corrosive mixture and requires its own set of safety precautions.
-
UV Light: Exposure to UV light can degrade some nitrosamines. The effectiveness for 5-Methyl-1-nitrosoindoline would need to be validated.
Final Disposal:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.
In Case of Emergency: Immediate Actions
Spill:
-
Evacuate: Immediately clear the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Isolate: Restrict access to the spill area.
-
Clean-up (if trained): Only personnel with appropriate training and PPE should attempt to clean up a spill. Use a spill kit specifically designed for carcinogenic compounds.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 5-Methyl-1-nitrosoindoline. Your commitment to a culture of safety is paramount in protecting yourself, your colleagues, and the integrity of your research.
References
-
LookChem. (n.d.). Cas 85440-79-5,(±)-2-methyl-1-nitrosoindoline. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Loeppky, R. N., & Shi, J. (2008). N-nitrosotolazoline: decomposition studies of a typical N-nitrosoimidazoline. Chemical research in toxicology, 21(2), 308–318. [Link]
-
U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11978, 5-Methylindole. Retrieved from [Link]
- International Agency for Research on Cancer. (1978). N-Nitroso Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17. Lyon: IARC.
-
University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
